Ovral
Description
Structure
2D Structure
Properties
CAS No. |
39366-37-5 |
|---|---|
Molecular Formula |
C41H52O4 |
Molecular Weight |
608.863 |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |
InChI Key |
ORKBYCQJWQBPFG-OAEMGMNWSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ethinylestradiol mixture with Levonorgestrel |
Origin of Product |
United States |
Foundational & Exploratory
Ovral's Mechanism of Action in Gonadotropin Suppression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Ovral, a combined oral contraceptive, in suppressing gonadotropin secretion. This compound is composed of two synthetic hormones: ethinyl estradiol, a potent estrogen, and norgestrel, a progestin. The synergistic action of these two components effectively inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland, thereby preventing ovulation and providing contraception.
Core Mechanism of Action: A Dual Approach to Gonadotropin Suppression
The primary mechanism by which this compound exerts its contraceptive effect is through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This is achieved via negative feedback inhibition of gonadotropin-releasing hormone (GnRH) from the hypothalamus and the subsequent blunting of FSH and LH release from the pituitary gland.[1][2][3][4]
The Role of Ethinyl Estradiol:
Ethinyl estradiol, the estrogenic component of this compound, primarily acts at the level of the pituitary gland to suppress gonadotropin secretion.[1][5][6] It exerts negative feedback on the gonadotrope cells, reducing their sensitivity to GnRH.[1] This leads to a decrease in the synthesis and release of both FSH and LH. While high levels of estrogen can paradoxically have a positive feedback effect and trigger an LH surge, the sustained, non-physiological levels of ethinyl estradiol provided by this compound maintain a state of negative feedback, preventing the LH surge required for ovulation.[1]
The Role of Norgestrel:
Norgestrel, the progestogenic component, exerts its primary inhibitory effect on the hypothalamus.[2] It acts on the arcuate nucleus of the hypothalamus, reducing the frequency of GnRH pulses.[2] This, in turn, leads to a decrease in the pulsatile release of LH and, to a lesser extent, FSH from the pituitary. Norgestrel also contributes to the suppression of the pre-ovulatory LH surge, further ensuring the inhibition of ovulation.
The combination of ethinyl estradiol and norgestrel in this compound provides a more profound and reliable suppression of gonadotropins than either component alone, leading to a highly effective contraceptive action.[5]
Quantitative Data on Gonadotropin Suppression
| Hormone | Pre-treatment (Early Follicular Phase) | During Treatment (Day 13) | Percentage Suppression |
| LH (IU/L) | 5.4 ± 1.2 | 1.8 ± 0.5 | ~67% |
| FSH (IU/L) | 6.8 ± 1.5 | 2.1 ± 0.6 | ~69% |
Note: The data presented is a representative example from a study on a combined oral contraceptive containing levonorgestrel and ethinyl estradiol and is intended to illustrate the magnitude of gonadotropin suppression. Actual values may vary depending on the specific formulation and individual patient characteristics.[7] Studies have consistently shown that combined oral contraceptives effectively abolish the mid-cycle LH surge and maintain low levels of FSH and LH throughout the treatment cycle.[8]
Experimental Protocols
The measurement of gonadotropin levels in clinical and research settings is crucial for understanding the mechanism of action of hormonal contraceptives. The most common method for quantifying FSH and LH in serum is the radioimmunoassay (RIA).
Experimental Protocol: Radioimmunoassay (RIA) for LH and FSH
This protocol provides a generalized methodology for the determination of serum LH and FSH concentrations.
1. Principle:
Radioimmunoassay is a competitive binding assay. It is based on the principle of competition between a radiolabeled hormone (tracer) and the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radiolabeled hormone bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.[9][10][11][12][13][14]
2. Materials:
-
Specific antibodies against human LH and FSH.
-
Purified human LH and FSH for radiolabeling and as standards.
-
¹²⁵I (radioisotope for labeling).
-
Reagents for iodination (e.g., Chloramine-T or Iodogen).
-
Separation agent (e.g., second antibody, polyethylene glycol, or solid-phase coated tubes) to separate antibody-bound from free hormone.
-
Gamma counter for measuring radioactivity.
-
Patient serum samples.
-
Assay buffer.
3. Procedure:
-
Preparation of Standards and Samples: A series of standards with known concentrations of LH and FSH are prepared. Patient serum samples are collected and stored appropriately.
-
Assay Setup: A fixed amount of specific antibody and radiolabeled hormone is added to a series of tubes.
-
Addition of Standards and Samples: Known amounts of the standard solutions or patient samples are added to their respective tubes.
-
Incubation: The mixture is incubated for a specific period to allow for competitive binding to reach equilibrium.
-
Separation: The antibody-bound hormone is separated from the free hormone using a separation agent.
-
Counting: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentrations of LH and FSH in the patient samples are then determined by interpolating their radioactivity values on the standard curve.[13][14]
4. Quality Control:
Internal and external quality control samples are included in each assay to ensure the accuracy and reproducibility of the results.
Signaling Pathways
The suppression of gonadotropin secretion by ethinyl estradiol and norgestrel is mediated through their interaction with specific hormone receptors in the hypothalamus and pituitary gland.
Ethinyl Estradiol Signaling Pathway in Pituitary Gonadotrophs
Ethinyl estradiol, an estrogen agonist, binds to estrogen receptors (ERα and ERβ) within the gonadotrope cells of the anterior pituitary. This interaction initiates a signaling cascade that ultimately leads to the suppression of FSH and LH gene transcription and release.
Caption: Ethinyl Estradiol Signaling Pathway in Pituitary Gonadotrophs.
Norgestrel Signaling Pathway in Hypothalamic GnRH Neurons
Norgestrel, a progestin, acts on progesterone receptors (PR) located on upstream neurons, such as the Kisspeptin-Neurokinin B-Dynorphin (KNDy) neurons, in the arcuate nucleus of the hypothalamus. This ultimately leads to a reduction in the pulsatile release of GnRH.
Caption: Norgestrel's Negative Feedback on Hypothalamic GnRH Neurons.
Experimental Workflow for Assessing Gonadotropin Suppression
The following diagram illustrates a typical workflow for a clinical study designed to evaluate the gonadotropin-suppressing effects of an oral contraceptive like this compound.
Caption: Experimental Workflow for Gonadotropin Suppression Study.
References
- 1. Physiology, Menstrual Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The negative feedback actions of progesterone on gonadotropinreleasing hormone secretion are transduced by the classical progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. The effect of contraceptive steroids on hypothalamic-pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pulsatile luteinizing hormone patterns in long term oral contraceptive users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Radioimmunoassay for luteinizing hormone in human plasma or serum: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for LH, FSH, and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtestsguide.com [labtestsguide.com]
- 14. medicallabnotes.com [medicallabnotes.com]
Cellular Effects of Norgestrel and Ethinyl Estradiol Combination: An In-depth Technical Guide
This guide provides a comprehensive analysis of the cellular and molecular effects of the combined administration of norgestrel, a synthetic progestin, and ethinyl estradiol, a synthetic estrogen. This combination is a cornerstone of hormonal contraception and is also utilized in hormone replacement therapy. Understanding its impact at the cellular level is critical for researchers, scientists, and drug development professionals in the fields of reproductive biology, oncology, and endocrinology.
The primary mechanism of action for this combination in contraception involves the suppression of gonadotropins, leading to the inhibition of ovulation.[1][2][3] Additionally, it induces changes in the cervical mucus, making it less permeable to sperm, and alters the endometrium to create an environment unfavorable for implantation.[1][4] Beyond these well-established systemic effects, norgestrel and ethinyl estradiol exert direct and complex effects on various cell types, particularly within the reproductive system.
Quantitative Analysis of Cellular Proliferation
The proliferative effects of ethinyl estradiol and its modulation by progestins like norgestrel (or the closely related levonorgestrel) are a key area of research, particularly concerning cancer risk.[5][6][7][8] The following tables summarize quantitative data from in vitro studies on ovarian and breast cancer cell lines.
Table 1: Effect of Ethinyl Estradiol and Levonorgestrel on Ovarian Cell Proliferation
| Treatment Condition (Concentration) | Proliferation Change from Control (Day 7) | Statistical Significance | Cell Line | Reference |
| High-dose Ethinyl Estradiol | Dramatic Decrease | p<0.01 | Ovarian | [5] |
| Serum-level Ethinyl Estradiol (600 pg/mL) | 35% Increase | Not Statistically Significant | Ovarian | [5] |
| Serum-level Levonorgestrel (3.04 ng/mL) | 40% Increase | Not Statistically Significant | Ovarian | [5] |
| Serum-level EE + LNG Combination | 56% Increase | Not Statistically Significant | Ovarian | [5] |
Table 2: Effect of Ethinyl Estradiol and Progestogens on Breast Cancer Cell Proliferation
| Treatment Condition | Proliferation Change from Control | Cell Lines | Reference |
| Estradiol or Ethinyl Estradiol | Significant Increase | ZR75-1, HCC1500 | [6][7] |
| Estrogen + Progestogen (e.g., Levonorgestrel) | Significant Reduction of Estrogen-Induced Proliferation | ZR75-1, HCC1500 | [6][7] |
Core Signaling Pathways
The cellular effects of norgestrel and ethinyl estradiol are primarily mediated through their interaction with intracellular steroid hormone receptors: the progesterone receptor (PR) and the estrogen receptor (ER), respectively. These receptors act as ligand-inducible transcription factors.
Classical Genomic Signaling Pathway
Upon entering the cell, ethinyl estradiol binds to the estrogen receptor (ER), and norgestrel binds to the progesterone receptor (PR). This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[9] Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
The investigation of the cellular effects of norgestrel and ethinyl estradiol relies on a variety of established molecular and cellular biology techniques.
Cell Culture and Treatment
Human cell lines are the primary in vitro models. For breast cancer studies, ER-positive lines like ZR75-1 and HCC1500 are commonly used.[6][7] Ovarian cell lines are also employed to study effects on ovarian tissue.[5]
Protocol:
-
Cell Seeding: Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight in a standard growth medium.
-
Hormone Depletion: To reduce the influence of hormones present in the serum, the growth medium is replaced with a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum) for 24 hours prior to treatment.
-
Treatment: Norgestrel and ethinyl estradiol, dissolved in a suitable solvent like DMSO, are added to the medium at the desired concentrations. A vehicle control (DMSO alone) is run in parallel.
-
Incubation: Cells are incubated for a specified period (e.g., 3 to 7 days) to observe the effects on proliferation or other cellular processes.[5][6]
Proliferation Assays
Cell proliferation can be quantified using various methods. One common technique is direct cell counting.
Protocol (Cell Counting):
-
Cell Detachment: At the end of the incubation period, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Trypsinization: A solution of trypsin-EDTA is added to detach the cells from the plate.
-
Cell Counting: The cell suspension is collected, and the number of cells is determined using a hemocytometer or an automated cell counter.
-
Data Analysis: The proliferation rate is calculated by comparing the cell counts in the treated groups to the vehicle control group.
Western Blotting for Molecular Markers
Western blotting is used to detect changes in the expression levels of proteins involved in proliferation and apoptosis.
Protocol:
-
Protein Extraction: Cells are lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Ki-67 for proliferation, Bcl-2 for anti-apoptosis) and then with a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection: The signal is visualized and quantified to determine the relative abundance of the target proteins.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cellular effects of the norgestrel and ethinyl estradiol combination in vitro.
References
- 1. drugs.com [drugs.com]
- 2. Ethinyl Estradiol and Norgestrel (Professional Patient Advice) - Drugs.com [drugs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Levonorgestrel/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Breast and ovarian cell behavior in the presence of contraceptive ingredients - MedCrave online [medcraveonline.com]
- 6. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ORAL CONTRACEPTIVE USE AND BREAST CANCER: A PROSPECTIVE STUDY OF YOUNG WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Ovral's Impact on Follicular Development and Ovulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanisms by which Ovral, a combined oral contraceptive (COC) containing ethinyl estradiol and norgestrel, impacts follicular development and ovulation. Through a comprehensive review of its core pharmacological actions on the hypothalamic-pituitary-ovarian (HPO) axis, this document elucidates the profound suppression of gonadotropins, the consequent inhibition of follicular maturation, and the prevention of oocyte release. Quantitative data from clinical studies on similar COCs are summarized to provide a comparative perspective on hormonal and follicular dynamics. Detailed experimental protocols for assessing these effects are also provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's contraceptive efficacy.
Introduction
This compound, a widely prescribed combined oral contraceptive, exerts its primary therapeutic effect by preventing pregnancy through the inhibition of ovulation. This is achieved through the synergistic action of its two components: a synthetic estrogen, ethinyl estradiol, and a progestin, norgestrel. Understanding the intricate molecular and physiological changes induced by this compound is paramount for researchers and professionals in the fields of reproductive biology and drug development. This guide aims to provide a detailed technical overview of this compound's impact on the critical processes of follicular development and ovulation.
Mechanism of Action: Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis
The contraceptive efficacy of this compound is primarily attributed to its ability to disrupt the normal cyclical function of the hypothalamic-pituitary-ovarian (HPO) axis.[1][2][3][4] The exogenous estrogen and progestin in this compound provide negative feedback to the hypothalamus and the anterior pituitary gland.
2.1. Inhibition of Gonadotropin-Releasing Hormone (GnRH)
Ethinyl estradiol and norgestrel act on the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[2][4] This reduction in GnRH pulse frequency and amplitude is a critical initial step in the contraceptive cascade.
2.2. Suppression of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH)
The diminished GnRH stimulation of the anterior pituitary leads to a significant reduction in the secretion of both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[1][3][4]
-
FSH Suppression: The suppression of FSH is crucial as this hormone is responsible for the recruitment and growth of ovarian follicles at the beginning of the menstrual cycle. By maintaining low FSH levels, this compound prevents the development of a dominant follicle.[4]
-
LH Suppression: The dampening of LH secretion, particularly the abolishment of the mid-cycle LH surge, is the direct cause of anovulation. Without the LH surge, the final maturation of the oocyte and the rupture of the follicle to release the egg are prevented.[3][4]
Impact on Follicular Development
By suppressing FSH, this compound effectively arrests the process of follicular development. Transvaginal ultrasonography in women using COCs typically reveals a state of ovarian quiescence, with the absence of a developing dominant follicle.
Inhibition of Ovulation
The prevention of the mid-cycle LH surge is the cornerstone of this compound's contraceptive action. This hormonal blockade ensures that even if a follicle were to develop to a certain stage, it would not receive the necessary signal to rupture and release an oocyte. The efficacy of this compound in inhibiting ovulation is exceptionally high, with a use-effectiveness pregnancy rate of 0.19 per 100 woman-years.[5]
Secondary Contraceptive Mechanisms
In addition to its primary anovulatory effect, this compound provides secondary contraceptive mechanisms that further reduce the likelihood of pregnancy:
-
Changes in Cervical Mucus: Norgestrel alters the composition of the cervical mucus, making it thicker and more viscous. This change impedes sperm penetration into the uterus.[1][6]
-
Endometrial Alterations: The hormonal milieu created by this compound leads to changes in the endometrium, making it less receptive to implantation should fertilization occur.[1][7]
Quantitative Data on Hormonal and Follicular Parameters
The following tables summarize quantitative data from clinical studies on combined oral contraceptives, providing insights into the expected physiological changes during treatment. It is important to note that the specific formulations and dosages in these studies may differ from this compound.
Table 1: Serum Gonadotropin and Ovarian Steroid Levels in Women on a Low-Dose Continuous COC Regimen
| Hormone | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) |
| FSH (mIU/mL) | 6.7 ± 9.4 | 5.90 ± 2.59 |
| LH (mIU/mL) | 12.62 ± 19.59 | 4.730 ± 2.796 |
| Estradiol (nmol/L) | 0.6 ± 0.3 | 0.17 ± 0.06 (Visit 2a) |
Data from a study evaluating a continuous regimen with ethinyl estradiol.[8]
Table 2: Follicular Development in Women Using Monophasic vs. Triphasic COCs Containing Ethinyl Estradiol and Gestodene
| COC Regimen | Mean Follicular Diameter (mm) | Percentage of Cycles with Follicular Activity (>10 mm) |
| Monophasic | 8.16 | 17.8% (10 out of 56 cycles) |
| Triphasic | 7.44 | 12.5% (7 out of 56 cycles) |
Data from a randomized, blind, cross-over trial.[9]
Experimental Protocols
7.1. Assessment of Follicular Development by Transvaginal Ultrasonography
Objective: To monitor the growth and development of ovarian follicles.
Methodology:
-
Patient Preparation: The patient is asked to empty her bladder.
-
Procedure: The patient lies in the lithotomy position. A transvaginal ultrasound probe, covered with a sterile sheath and lubricating gel, is inserted into the vagina.
-
Imaging: The ovaries are systematically scanned in both sagittal and transverse planes.
-
Follicle Measurement: The number of antral follicles is counted. The diameter of any follicle larger than 2-3 mm is measured in two or three orthogonal planes, and the mean diameter is calculated.
-
Monitoring: Scans are typically performed at baseline and then serially throughout the cycle (e.g., every 2-3 days) in a research setting to track follicular growth or regression.
7.2. Quantification of Serum Hormones by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentrations of FSH and LH in serum samples.
Methodology (Example for FSH):
-
Principle: A sandwich ELISA method is employed, where the target hormone (FSH) in the sample is captured between two specific antibodies, one coated on a microplate and the other conjugated to an enzyme. The enzymatic reaction with a substrate produces a color change proportional to the hormone concentration.[10][11][12]
-
Sample Collection and Preparation: Collect whole blood by venipuncture. Separate serum by centrifugation. Samples can be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage.[11]
-
Assay Procedure:
-
Dispense standards, controls, and patient samples into the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated antibody to each well.
-
Incubate the plate to allow for antibody-antigen binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the hormone in the patient samples by interpolating their absorbance values on the standard curve.
7.3. Assessment of Pituitary Responsiveness by GnRH Stimulation Test
Objective: To evaluate the secretory capacity of the pituitary gonadotrophs.
Methodology:
-
Principle: Exogenous GnRH is administered to stimulate the pituitary gland. The resulting changes in serum LH and FSH levels indicate the responsiveness of the gonadotrophs.[13][14]
-
Patient Preparation: The patient may be required to fast. An intravenous (IV) cannula is inserted for blood sampling.
-
Procedure:
-
A baseline blood sample is drawn (t=0) for the measurement of basal LH and FSH levels.
-
A standard dose of GnRH (e.g., 100 µg) is administered intravenously.
-
Serial blood samples are collected at specific time points post-administration (e.g., 30, 60, 90, and 120 minutes).[15]
-
-
Hormone Analysis: Serum LH and FSH concentrations in all collected samples are measured using immunoassay techniques (ELISA or RIA).
-
Interpretation: In women on COCs like this compound, the GnRH-stimulated LH and FSH responses are expected to be significantly blunted compared to untreated women in the follicular phase of their cycle, reflecting the suppressive effect of the contraceptive steroids on the pituitary.
Visualizations
Caption: Suppression of the HPO axis by this compound.
Caption: Workflow for assessing this compound's impact.
Conclusion
This compound, through its constituent components ethinyl estradiol and norgestrel, provides a robust and multi-faceted mechanism for the prevention of pregnancy. Its primary action of suppressing the hypothalamic-pituitary-ovarian axis leads to a profound inhibition of follicular development and, most critically, anovulation. The quantitative data from studies on similar combined oral contraceptives confirm the significant reduction in gonadotropin and ovarian steroid levels, as well as the arrest of follicular growth. The experimental protocols detailed herein provide a framework for the continued investigation and understanding of the physiological effects of hormonal contraceptives. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals dedicated to the advancement of reproductive health.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 5. Eight years of fertility control with norgestrel-ethinyl estradiol (this compound): an updated clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norgestrel and ethynyl estradiol: a new low-dosage oral agent for fertility control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of DL-norgestrel and ethinylestradiol combination in postcoital contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irispublishers.com [irispublishers.com]
- 9. Impact of body mass index on suppression of follicular development and ovulation using a transdermal patch containing 0.55-mg ethinyl estradiol/2.1-mg gestodene: a multicenter, open-label, uncontrolled study over three treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novamedline.com [novamedline.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. dbc-labs.com [dbc-labs.com]
- 13. mft.nhs.uk [mft.nhs.uk]
- 14. Gonadotropin-releasing Hormone Stimulation Test for Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Molecular Targets of Ethinyl Estradiol in Endometrial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethinyl estradiol (EE), a potent synthetic estrogen, is a cornerstone of hormonal therapies, including contraception and hormone replacement. Its physiological and pathological effects are primarily mediated through its interaction with estrogen receptors in target tissues like the endometrium. Understanding the precise molecular targets of EE in endometrial cells is critical for optimizing therapeutic strategies and mitigating adverse effects, such as the risk of endometrial hyperplasia and carcinoma. This technical guide provides a comprehensive overview of the molecular targets of EE in endometrial cells, focusing on genomic and non-genomic signaling pathways, and their impact on cellular processes like proliferation and apoptosis. We present quantitative data from key studies, detailed experimental protocols for investigating these targets, and visual representations of the core signaling cascades.
Core Molecular Target: Estrogen Receptor Alpha (ERα)
The primary molecular target of ethinyl estradiol in endometrial cells is the nuclear estrogen receptor alpha (ERα). As a synthetic analog of 17β-estradiol, EE binds to ERα with high affinity, initiating a cascade of molecular events that profoundly alter gene expression and cellular behavior.
Genomic Signaling Pathway
The classical mechanism of EE action is through the genomic pathway, which involves direct regulation of gene transcription.
-
Ligand Binding and Receptor Dimerization: EE diffuses across the cell membrane and binds to ERα located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs) and promoting the formation of ERα homodimers.
-
Nuclear Translocation and DNA Binding: The EE-ERα dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators and Transcriptional Activation: The DNA-bound ERα dimer recruits a complex of co-activator proteins, such as Steroid Receptor Coactivator-3 (SRC-3), which possess histone acetyltransferase (HAT) activity. This leads to chromatin remodeling and the initiation of transcription of target genes.
Non-Genomic Signaling Pathways
EE also elicits rapid cellular responses through non-genomic signaling pathways initiated by a subpopulation of ERα localized at the cell membrane. These pathways often involve the activation of kinase cascades.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key mediator of EE-induced cell proliferation.
-
Membrane ERα Activation: EE binds to membrane-associated ERα (mERα).
-
Activation of Downstream Kinases: This leads to the rapid activation of a signaling cascade involving Ras, Raf, and MEK.
-
ERK Phosphorylation: MEK phosphorylates and activates ERK1/2.
-
Regulation of Transcription Factors: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors, such as c-Myc and c-Fos, leading to the expression of genes involved in cell cycle progression.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade activated by EE, playing a central role in cell survival and proliferation.
-
PI3K Activation: EE binding to mERα leads to the activation of PI3K.
-
Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).
-
mTORC1 Activation: Akt, in turn, activates the mTORC1 complex.
-
Regulation of Protein Synthesis and Cell Growth: mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1. Activated Akt can also phosphorylate and inactivate pro-apoptotic proteins like FOXO1.
G-Protein Coupled Estrogen Receptor (GPER)
Beyond the classical nuclear estrogen receptors, ethinyl estradiol can also signal through the G-protein coupled estrogen receptor (GPER), also known as GPR30. GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses.[1]
-
Signaling Cascade: Upon EE binding, GPER can activate several downstream pathways, including the mobilization of intracellular calcium, synthesis of cAMP, and transactivation of the epidermal growth factor receptor (EGFR).[1] This EGFR transactivation can then feed into the MAPK/ERK and PI3K/Akt pathways, further amplifying the proliferative signals of EE.[2]
-
Cellular Localization: GPER has been detected in both the plasma membrane and intracellularly, suggesting diverse signaling roles.[1]
Quantitative Data on Ethinyl Estradiol's Effects
The cellular response to ethinyl estradiol is dose-dependent and results in quantifiable changes in gene expression, protein levels, and cellular phenotypes. The following tables summarize key quantitative data from studies on endometrial cells.
Table 1: Effects of Ethinyl Estradiol on Cell Proliferation and Apoptosis
| Cell Type/Tissue | Treatment | Effect on Proliferation (Ki-67 positive cells) | Effect on Apoptosis (TUNEL positive cells) | Reference |
| Ectopic Endometrial Tissue | EE (0.03 mg) + Desogestrel (0.15 mg) vs. Desogestrel alone | Significantly higher (Median [IQR]: 1.4 [1.2] vs. 0.6 [0.7], P < 0.016) | Significantly higher (Median [IQR]: 2.8 [0.7] vs. 1.8 [1.4], P < 0.016) | [3] |
| Ectopic Endometrial Tissue | EE (0.03 mg) + Desogestrel (0.15 mg) vs. Control | Not significantly different | Significantly higher (Median [IQR]: 2.8 [0.7] vs. 0.2 [0.2], P < 0.016) | [3] |
Table 2: Ethinyl Estradiol-Regulated Gene Expression in Endometrial Cells
| Gene Symbol | Gene Name | Cell Line | Treatment | Fold Change (approximate) | Regulation |
| PGR | Progesterone Receptor | Ishikawa | 10 nM EE, 24h | > 4 | Upregulated |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | T47D (Breast Cancer) | 10 nM Estradiol, 24h | > 10 | Upregulated |
| MYC | MYC Proto-Oncogene | Ishikawa | 10 nM EE, 8h | ~2.5 | Upregulated |
| CCND1 | Cyclin D1 | Ishikawa | 10 nM EE, 24h | ~2 | Upregulated |
| FOXO1 | Forkhead Box O1 | Human Endometrium | Estradiol | Not specified | Downregulated |
Note: Data for some genes are from studies using estradiol, which is expected to have similar effects to ethinyl estradiol on these target genes. The T47D cell line is a breast cancer line but is a well-established model for ERα signaling and many target genes are conserved.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount for studying the molecular targets of ethinyl estradiol. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for ERα Binding Sites
This protocol is adapted for Ishikawa cells to identify genome-wide ERα binding sites upon ethinyl estradiol treatment.
Materials:
-
Ishikawa endometrial adenocarcinoma cells
-
DMEM/F-12 without phenol red, supplemented with charcoal-stripped fetal bovine serum (FBS)
-
Ethinyl estradiol (EE)
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-buffered saline (PBS)
-
ChIP lysis buffer
-
Anti-ERα antibody (e.g., Santa Cruz HC-20)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
NGS library preparation kit
-
High-throughput sequencer
Protocol:
-
Cell Culture and Treatment:
-
Culture Ishikawa cells in 15 cm dishes in DMEM/F-12 without phenol red, supplemented with 10% charcoal-stripped FBS for at least 3 days to ensure hormone depletion.
-
Treat cells with 10 nM EE or vehicle (DMSO) for 1 hour.
-
-
Crosslinking:
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Sonication:
-
Scrape cells in PBS and pellet by centrifugation.
-
Resuspend the cell pellet in ChIP lysis buffer and incubate on ice.
-
Sonicate the lysate to shear chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with anti-ERα antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C overnight to reverse crosslinks.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the human genome.
-
Use a peak calling algorithm (e.g., MACS2) to identify regions of ERα enrichment.
-
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is for detecting the activation of the MAPK/ERK pathway in endometrial cells following EE treatment.
Materials:
-
Endometrial cells (e.g., Ishikawa)
-
Ethinyl estradiol (EE)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture endometrial cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat cells with 10 nM EE for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify band intensities using densitometry software.
-
Conclusion
The molecular landscape of ethinyl estradiol's action in endometrial cells is complex, involving a multi-faceted interplay of genomic and non-genomic signaling pathways. The primary interaction with ERα triggers a cascade of events, including the direct regulation of gene expression and the rapid activation of kinase pathways such as MAPK/ERK and PI3K/Akt/mTOR. Furthermore, the involvement of GPER adds another layer of complexity to EE's signaling network. A thorough understanding of these molecular targets and their downstream consequences is essential for the development of more targeted and safer hormonal therapies. The experimental approaches detailed in this guide provide a robust framework for researchers to further dissect the intricate mechanisms of ethinyl estradiol action in the endometrium.
References
- 1. Frontiers | Expression and Role of the G Protein-Coupled Estrogen Receptor (GPR30/GPER) in the Development and Immune Response in Female Reproductive Cancers [frontiersin.org]
- 2. G Protein-Coupled Estrogen Receptor-Selective Ligands Modulate Endometrial Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Ovral on Cervical Mucus Protein Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oral contraceptives containing norgestrel and ethinyl estradiol, such as Ovral, exert a significant portion of their contraceptive efficacy by altering the composition of cervical mucus, thereby creating a hostile environment for sperm penetration. This technical guide provides an in-depth exploration of the influence of this compound's active components on the protein composition of cervical mucus. While comprehensive proteomic data for this specific combined oral contraceptive is limited in publicly available research, this guide synthesizes existing knowledge on the effects of progestins and estrogens on cervical mucus proteins, details relevant experimental protocols for proteomic analysis, and illustrates the underlying cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development investigating the intricate molecular changes induced by hormonal contraceptives in the female reproductive tract.
Introduction: The Role of Cervical Mucus in Contraception
Cervical mucus, a complex hydrogel produced by the endocervical glands, plays a critical role in female fertility. Its biophysical and biochemical properties undergo cyclical changes throughout the menstrual cycle, primarily regulated by the ovarian hormones estrogen and progesterone. During the follicular phase, rising estrogen levels lead to the production of copious, watery, and acellular mucus, which is permissive to sperm transport. Following ovulation, in the luteal phase, progesterone dominates, causing the mucus to become thick, scant, and viscous, forming a barrier that is impenetrable to sperm.
Combination oral contraceptives, such as this compound, which contains the progestin norgestrel and the synthetic estrogen ethinyl estradiol, mimic the hormonal state of the luteal phase.[1] The primary contraceptive mechanisms of this compound include the inhibition of ovulation and alterations to the cervical mucus and endometrium.[2] Norgestrel, the progestogenic component, is primarily responsible for inducing the production of thick, viscous cervical mucus that physically obstructs sperm migration.[1][3] Ethinyl estradiol, while primarily acting to suppress follicle-stimulating hormone (FSH) and stabilize the endometrium, also influences the protein composition of cervical secretions.
Quantitative Analysis of Hormonally-Induced Changes in Cervical Mucus Proteins
Direct quantitative proteomic studies detailing the global changes in cervical mucus protein composition specifically induced by this compound are not extensively available in the current body of scientific literature. However, research on other combined oral contraceptives provides valuable insights into the potential effects. A study on a combined oral contraceptive containing ethinyl estradiol and the progestin drospirenone demonstrated significant changes in the expression of several key mucin proteins, which are the primary determinants of the viscoelastic properties of cervical mucus.
Table 1: Quantitative Changes in Mucin Protein Levels in Cervical Mucus Following Oral Contraceptive Use
| Protein | Function | Mean Change (ng/mL) | Standard Deviation (ng/mL) | Statistical Significance |
| Mucin 1 (MUC1) | Lubrication, cell signaling | Increased | - | Statistically Significant |
| Mucin 2 (MUC2) | Gel-forming, viscosity | +54.36 | ± 31.88 | Statistically Significant |
| Mucin 5AC (MUC5AC) | Gel-forming, viscosity | Increased | - | Not Statistically Significant |
| Mucin 5B (MUC5B) | Gel-forming, viscosity | Increased | - | Statistically Significant |
Data adapted from a study on an oral contraceptive containing ethinyl estradiol and drospirenone. Specific quantitative values for the increase in MUC1 and MUC5B were not provided in the source material, only that the increase was statistically significant.
These findings suggest that the administration of combination oral contraceptives leads to a significant upregulation of gel-forming mucins, particularly MUC2 and MUC5B. This increase in mucin concentration is a key factor contributing to the increased viscosity and impenetrability of the cervical mucus to sperm.
Experimental Protocols for Cervical Mucus Proteomic Analysis
To facilitate further research into the effects of this compound and other hormonal contraceptives on the cervical mucus proteome, this section provides detailed methodologies for key experiments.
Cervical Mucus Sample Collection
-
Patient Recruitment: Recruit healthy, premenopausal women with regular menstrual cycles. Ensure participants are not pregnant or breastfeeding and have no contraindications for hormonal contraceptive use.
-
Sample Timing: Collect cervical mucus samples at a consistent time point in the menstrual cycle (e.g., mid-luteal phase for baseline) and after a specified duration of oral contraceptive use (e.g., after 2-3 cycles).
-
Collection Method: Use a standardized aspiration technique to collect cervical mucus from the endocervical canal, avoiding contamination with vaginal or endometrial secretions.
-
Sample Handling: Immediately after collection, place the sample in a cryovial and snap-freeze in liquid nitrogen. Store samples at -80°C until further processing.
Protein Extraction from Cervical Mucus
-
Thawing and Solubilization: Thaw the frozen cervical mucus sample on ice. Add a lysis buffer (e.g., 7 M Urea, 2 M Thiourea, 4% CHAPS, 40 mM Tris-HCl, pH 8.5) to the sample.
-
Homogenization: Homogenize the sample by vortexing or sonication on ice to ensure complete solubilization of proteins.
-
Reduction and Alkylation: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate to reduce disulfide bonds. Subsequently, add iodoacetamide to a final concentration of 55 mM and incubate in the dark to alkylate the reduced cysteine residues.
-
Protein Precipitation (Optional): To concentrate the protein and remove interfering substances, perform a precipitation step using methods such as trichloroacetic acid (TCA) or acetone precipitation.
-
Quantification: Determine the total protein concentration of the extract using a standard protein assay, such as the Bradford or BCA assay.
Two-Dimensional Gel Electrophoresis (2D-PAGE)
-
First Dimension: Isoelectric Focusing (IEF):
-
Rehydrate immobilized pH gradient (IPG) strips with the protein sample in a rehydration buffer.
-
Perform isoelectric focusing using an IEF cell, applying a voltage gradient to separate proteins based on their isoelectric point (pI).
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strips in an SDS equilibration buffer containing DTT and then iodoacetamide.
-
Place the equilibrated IPG strip onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on their molecular weight.
-
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein spots.
-
Image Analysis: Acquire a digital image of the gel and use specialized software to detect, quantify, and compare protein spots between different samples.
Mass Spectrometry (LC-MS/MS) for Protein Identification
-
In-Gel Digestion: Excise protein spots of interest from the 2D-PAGE gel. Destain the gel pieces and perform in-gel digestion with a protease (e.g., trypsin) to generate peptides.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of extraction buffers.
-
Liquid Chromatography (LC) Separation: Inject the extracted peptides onto a reverse-phase LC column. Separate the peptides based on their hydrophobicity using a gradient of an organic solvent.
-
Tandem Mass Spectrometry (MS/MS) Analysis: Elute the separated peptides from the LC column directly into the mass spectrometer. Select precursor peptide ions for fragmentation and analyze the resulting fragment ions to determine the amino acid sequence of the peptides.
-
Database Searching: Search the obtained peptide sequences against a protein database to identify the proteins present in the original sample.
Enzyme-Linked Immunosorbent Assay (ELISA) for Mucin Quantification
-
Coating: Coat the wells of a microplate with a capture antibody specific for the mucin of interest (e.g., anti-MUC2).
-
Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Add the diluted cervical mucus samples and standards to the wells and incubate to allow the mucin to bind to the capture antibody.
-
Detection Antibody: Add a detection antibody that is also specific for the mucin but binds to a different epitope, and is conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal (e.g., a colorimetric substrate).
-
Measurement: Measure the signal (e.g., absorbance) using a plate reader. The intensity of the signal is proportional to the concentration of the mucin in the sample.
Signaling Pathways and Molecular Mechanisms
The changes in cervical mucus protein composition induced by this compound are mediated by the interaction of its active components, norgestrel and ethinyl estradiol, with their respective receptors in the cervical epithelial cells.
Progesterone Receptor Signaling
Norgestrel, a potent progestin, binds to and activates the progesterone receptor (PR) in the nucleus of cervical epithelial cells. This initiates a signaling cascade that alters gene expression, leading to changes in protein synthesis.
Estrogen Receptor Signaling
Ethinyl estradiol, a synthetic estrogen, interacts with the estrogen receptor (ER) in cervical cells. Estrogen signaling is known to promote the proliferation of cervical epithelial cells and increase the production of watery mucus. In the context of combined oral contraceptives, the potent progestogenic effect of norgestrel on mucus thickening dominates over the estrogenic effect. However, ethinyl estradiol is crucial for maintaining the stability of the endometrium and regulating the expression of the progesterone receptor itself.
Experimental Workflow for Proteomic Analysis
The following diagram outlines the logical flow of a typical proteomic experiment to analyze the effects of this compound on cervical mucus.
Conclusion and Future Directions
The available evidence strongly indicates that this compound, through the combined action of norgestrel and ethinyl estradiol, significantly alters the protein composition of cervical mucus, most notably by increasing the concentration of gel-forming mucins. This alteration is a key mechanism of its contraceptive action. While direct, comprehensive proteomic data for this compound is an area requiring further investigation, the methodologies and signaling pathways outlined in this guide provide a solid framework for future research.
Future studies should aim to perform large-scale quantitative proteomics on cervical mucus from individuals using this compound to create a complete profile of the protein changes. Such research will not only enhance our understanding of the contraceptive mechanisms of this compound but may also lead to the development of novel, non-hormonal contraceptives that target specific proteins in the cervical mucus. Furthermore, a deeper understanding of these hormonal effects on the cervical proteome could have implications for other areas of women's health, including the diagnosis and treatment of cervical pathologies.
References
- 1. What is the mechanism of Norgestrel? [synapse.patsnap.com]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action of a 0.075 mg norgestrel progestogen-only pill 2. Effect on cervical mucus and theoretical risk of conception - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hormonal Signaling Pathways of Ovral
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovral, a combination oral contraceptive, exerts its physiological effects through the synergistic action of its two active components: ethinyl estradiol, a potent synthetic estrogen, and norgestrel, a synthetic progestin. The primary mechanism of action involves the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to an anovulatory state. This technical guide provides a detailed analysis of the hormonal signaling pathways initiated by ethinyl estradiol and norgestrel, from receptor binding to downstream cellular responses. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascades and experimental workflows to support further research and drug development in the field of hormonal contraception and therapy.
Introduction
Combination oral contraceptives (COCs) like this compound are a cornerstone of modern family planning and are also utilized in the management of various hormonal disorders. Their efficacy lies in the manipulation of the endocrine system to prevent ovulation and create an environment unfavorable for conception. This compound contains ethinyl estradiol and norgestrel, which mimic the actions of endogenous estrogen and progesterone, respectively, but with distinct pharmacokinetic and pharmacodynamic profiles. Understanding the intricate molecular mechanisms by which these synthetic hormones modulate cellular signaling is paramount for optimizing their therapeutic use and developing novel hormonal agents with improved safety and efficacy.
Hormonal Signaling Pathways
The contraceptive and therapeutic effects of this compound are mediated through the distinct yet complementary signaling pathways of its constituent hormones.
Ethinyl Estradiol Signaling
Ethinyl estradiol, a synthetic derivative of estradiol, primarily signals through nuclear estrogen receptors (ERs), of which there are two main subtypes: ERα and ERβ.
2.1.1. Genomic Signaling Pathway
The classical, or genomic, signaling pathway of ethinyl estradiol involves the regulation of gene expression:
-
Ligand Binding: Ethinyl estradiol, being lipophilic, readily diffuses across the cell membrane and binds to ERs located predominantly in the cytoplasm and nucleus. This binding induces a conformational change in the receptor.
-
Dimerization and Nuclear Translocation: Upon ligand binding, the ER dissociates from heat shock proteins and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). These dimers then translocate to the nucleus if they are not already there.
-
DNA Binding and Gene Transcription: In the nucleus, the activated ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activators or co-repressors, modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.
2.1.2. Non-Genomic Signaling Pathway
Ethinyl estradiol can also elicit rapid, non-genomic effects that do not directly involve gene transcription:
-
Membrane-Associated Estrogen Receptors: A subpopulation of ERs is localized to the plasma membrane.
-
Activation of Kinase Cascades: Binding of ethinyl estradiol to these membrane ERs can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These pathways can, in turn, influence a variety of cellular processes, including cell proliferation and survival.
Norgestrel Signaling
Norgestrel, a potent progestin, primarily acts through the progesterone receptor (PR), which also exists in two main isoforms, PR-A and PR-B.
2.2.1. Genomic Signaling Pathway
Similar to ERs, PRs are ligand-activated transcription factors:
-
Ligand Binding: Norgestrel binds to PRs in the cytoplasm.
-
Dimerization and Nuclear Translocation: This binding triggers a conformational change, dissociation from inhibitory proteins, and dimerization of the receptor. The activated dimer then translocates into the nucleus.
-
DNA Binding and Gene Transcription: The PR dimer binds to Progesterone Response Elements (PREs) on the DNA, leading to the recruitment of transcriptional machinery and the regulation of target gene expression.
2.2.2. Non-Genomic Signaling
Norgestrel can also initiate rapid, non-genomic signaling through membrane-associated PRs (mPRs) and progesterone receptor membrane component 1 (PGRMC1). These interactions can lead to the modulation of intracellular signaling pathways, influencing cellular functions independent of gene transcription.
Regulation of the Hypothalamic-Pituitary-Ovarian Axis
The primary contraceptive effect of this compound is achieved through negative feedback on the HPO axis:
-
Hypothalamic Inhibition: Ethinyl estradiol and norgestrel act on the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).
-
Pituitary Suppression: The reduced GnRH stimulation, coupled with the direct inhibitory effects of ethinyl estradiol and norgestrel on the anterior pituitary, leads to a significant decrease in the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).
-
Ovarian Effects: The suppression of FSH prevents the development of ovarian follicles, while the absence of the mid-cycle LH surge inhibits ovulation.
Peripheral Actions
Beyond the central effects on the HPO axis, the components of this compound also exert important peripheral actions that contribute to its contraceptive efficacy:
-
Cervical Mucus: Norgestrel induces the production of thick, viscous cervical mucus, which acts as a barrier to sperm penetration.
-
Endometrium: The combination of ethinyl estradiol and norgestrel leads to alterations in the endometrium, making it unreceptive to implantation of a fertilized egg.
Quantitative Data
The following tables summarize key quantitative data related to the hormonal signaling of this compound's components.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| Ethinyl Estradiol | Estrogen Receptor α (ERα) | ~0.1 - 1.0 nM | |
| Ethinyl Estradiol | Estrogen Receptor β (ERβ) | ~0.2 - 2.0 nM | |
| Norgestrel | Progesterone Receptor (PR) | Data not available | |
| Norgestrel | Androgen Receptor (AR) | Data not available |
Note: Binding affinities can vary depending on the experimental system and conditions. The provided values are approximate ranges based on available literature.
Table 2: Effects on Gonadotropin Secretion
| Hormonal Agent | Effect on LH Secretion | Effect on FSH Secretion | Reference |
| Combination Oral Contraceptives (general) | Suppression of pulsatile release and mid-cycle surge | Suppression of basal levels | |
| Ethinyl Estradiol + Norgestrel (specific dose) | Significant reduction in pulse amplitude and frequency | Significant reduction in serum concentrations |
Note: The extent of suppression is dose-dependent. Specific quantitative data on the percentage of suppression for the exact formulation of this compound is limited in publicly available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the hormonal signaling pathways of ethinyl estradiol and norgestrel.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Kd) of a ligand for its receptor.
Materials:
-
Receptor source (e.g., purified receptor protein, cell membrane preparations)
-
Radiolabeled ligand (e.g., [³H]-estradiol, [³H]-promegestone)
-
Unlabeled competitor ligand (ethinyl estradiol or norgestrel)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor ligand.
-
In a multi-well plate, incubate the receptor source with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.
-
Allow the binding reaction to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the amount of bound radioligand as a function of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radiolabeled ligand.
Immunoassay for Hormone Quantification
This protocol is used to measure the concentration of hormones such as LH, FSH, estradiol, and progesterone in biological samples.
Materials:
-
Hormone-specific antibody (primary antibody)
-
Enzyme-labeled or radiolabeled hormone (tracer)
-
Secondary antibody (if using an indirect assay)
-
Substrate for the enzyme (for ELISA) or gamma counter (for RIA)
-
Standard solutions of the hormone of known concentrations
-
Biological samples (e.g., serum, plasma)
-
Microtiter plates
Procedure (Competitive ELISA example):
-
Coat the wells of a microtiter plate with the primary antibody against the hormone of interest.
-
Wash the plate to remove unbound antibody.
-
Add standard solutions or biological samples to the wells, followed by the addition of a fixed amount of enzyme-labeled hormone.
-
Incubate to allow the unlabeled hormone (in the sample or standard) and the enzyme-labeled hormone to compete for binding to the primary antibody.
-
Wash the plate to remove unbound hormones.
-
Add the enzyme substrate to the wells. The enzyme will convert the substrate into a colored product.
-
Measure the absorbance of the color produced using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of the hormone in the sample.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the hormone in the samples by interpolating their absorbance values on the standard curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Simplified overview of the genomic and non-genomic signaling pathways of ethinyl estradiol and norgestrel.
Caption: Negative feedback mechanism of this compound on the hypothalamic-pituitary-ovarian (HPO) axis.
The Role of Ovral in Menstrual Cycle Regulation: A Molecular Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ovral, a combination oral contraceptive, exerts its regulatory effects on the menstrual cycle through the synergistic action of its two active components: the synthetic progestin, norgestrel, and the synthetic estrogen, ethinyl estradiol. On a molecular level, these compounds interact with the hypothalamic-pituitary-ovarian (HPO) axis, mimicking the natural feedback loops of endogenous hormones to inhibit ovulation and alter the uterine environment. This technical guide delves into the core molecular mechanisms of this compound, presenting quantitative data on receptor binding and pharmacokinetics, detailed experimental protocols for assessing hormonal activity, and visual representations of the key signaling pathways involved.
Introduction
The regulation of the menstrual cycle is a complex interplay of hormones orchestrated by the hypothalamic-pituitary-ovarian (HPO) axis. Combination oral contraceptives (COCs) like this compound modulate this axis to prevent pregnancy. The primary components of this compound, norgestrel and ethinyl estradiol, are synthetic analogs of progesterone and estrogen, respectively. Their molecular actions are centered on their ability to bind to and modulate the activity of their cognate nuclear hormone receptors, thereby influencing gene expression and cellular function in key reproductive tissues.
Molecular Mechanism of Action
The contraceptive efficacy of this compound is primarily achieved through the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[1][2]
-
Norgestrel , the biologically active component of which is levonorgestrel, acts as a potent agonist of the progesterone receptor (PR).[1] This interaction in the hypothalamus and pituitary leads to a negative feedback effect, suppressing the LH surge that is critical for ovulation.[1]
-
Ethinyl estradiol , a potent estrogen receptor (ER) agonist, suppresses FSH secretion. This prevents the development of a dominant ovarian follicle.
Together, the continuous administration of these synthetic hormones creates a hormonal state that prevents follicular development, ovulation, and alters the endometrium to make it unreceptive to implantation.[2]
Quantitative Data
Receptor Binding Affinity
The affinity of norgestrel and ethinyl estradiol for their respective receptors is a key determinant of their potency. The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Compound | Receptor | Binding Affinity (Relative to Endogenous Hormone) |
| Levonorgestrel | Progesterone Receptor | 143% (of progesterone)[3] |
| Ethinyl Estradiol | Estrogen Receptor α (ERα) | High affinity, comparable to estradiol |
Note: Specific Ki or IC50 values can vary depending on the experimental conditions and assay used.
Pharmacokinetic Profile
The pharmacokinetic properties of norgestrel and ethinyl estradiol determine their absorption, distribution, metabolism, and excretion, which in turn influences their therapeutic efficacy and dosing regimen.
| Pharmacokinetic Parameter | Norgestrel (Levonorgestrel) | Ethinyl Estradiol |
| Cmax (single dose) | 2-10 ng/mL | 80-150 pg/mL |
| Tmax (single dose) | 1-2 hours | 1-2 hours |
| AUC (single dose) | 20-80 ng·h/mL | 600-1200 pg·h/mL |
| Half-life | 24-45 hours (increases with multiple dosing) | 12-24 hours |
| Protein Binding | ~98% (primarily to SHBG and albumin) | >98% (primarily to albumin) |
Data compiled from various pharmacokinetic studies. Values can vary based on individual patient factors.
Effect on Endogenous Hormone Levels
The administration of this compound leads to a significant suppression of endogenous hormone levels, which is central to its contraceptive effect.
| Hormone | Effect of this compound Administration |
| FSH | Suppressed throughout the cycle, preventing follicular development. |
| LH | Baseline levels are suppressed, and the mid-cycle surge is abolished, preventing ovulation.[1] |
| Estradiol | Endogenous production is significantly reduced due to the lack of follicular development. |
| Progesterone | Levels remain low throughout the cycle, indicative of anovulation. |
Signaling Pathways
The molecular actions of norgestrel and ethinyl estradiol are mediated through their interaction with intracellular steroid hormone receptors, which function as ligand-activated transcription factors.
Progesterone Receptor Signaling
Upon binding norgestrel, the progesterone receptor (PR) undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.
Estrogen Receptor Signaling
Similarly, ethinyl estradiol binds to the estrogen receptor (ER), leading to its dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) to modulate gene transcription.
Hypothalamic-Pituitary-Ovarian (HPO) Axis Regulation
The combined actions of norgestrel and ethinyl estradiol on the hypothalamus and pituitary gland disrupt the normal cyclical hormonal fluctuations of the menstrual cycle.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay (Radioligand Assay)
This protocol outlines a method to determine the binding affinity of a test compound (e.g., norgestrel) to the progesterone receptor.
Detailed Methodology:
-
Preparation of Receptor Source: Obtain a source of progesterone receptors, such as the cytosol fraction from the uterine tissue of an animal model (e.g., rabbit or rat).[4] Homogenize the tissue in a suitable buffer and centrifuge to isolate the cytosol.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) and varying concentrations of the unlabeled competitor (norgestrel).[4]
-
Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Estrogen Receptor Competitive ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the binding of a test compound (e.g., ethinyl estradiol) to the estrogen receptor.
Detailed Methodology:
-
Plate Coating: Coat the wells of a microplate with a capture antibody specific for the estrogen receptor.
-
Competitive Binding: Prepare a mixture of a constant amount of biotinylated estradiol and varying concentrations of the test compound (ethinyl estradiol). Add this mixture to the wells containing the immobilized estrogen receptor.
-
Incubation and Washing: Incubate the plate to allow for competitive binding. After incubation, wash the wells to remove unbound reagents.
-
Enzyme Conjugation: Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to the wells. The streptavidin will bind to the biotinylated estradiol that is bound to the receptor.
-
Substrate Addition and Detection: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate into a colored product.
-
Data Analysis: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound. A standard curve is generated to determine the IC50 of the test compound.
Conclusion
The regulation of the menstrual cycle by this compound is a well-defined process at the molecular level, driven by the interaction of its active components, norgestrel and ethinyl estradiol, with their respective hormone receptors. This interaction triggers a cascade of signaling events that ultimately disrupt the natural hormonal symphony of the HPO axis, leading to the prevention of ovulation and subsequent contraception. The quantitative data on receptor binding and pharmacokinetics, along with the established experimental protocols, provide a robust framework for the continued research and development of hormonal contraceptives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. dbc-labs.com [dbc-labs.com]
- 3. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unveiling the Secondary Contraceptive Mechanisms of Ovral: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Secondary Contraceptive Effects of Ovral (Ethinyl Estradiol and Norgestrel).
This technical guide delineates the secondary contraceptive effects of this compound, a combined oral contraceptive. Beyond its primary mechanism of inhibiting ovulation, this compound exerts significant effects on the cervical mucus, endometrium, and fallopian tube motility, which collectively contribute to its high contraceptive efficacy. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Alterations in Cervical Mucus Composition and Viscosity
This compound induces profound changes in the composition and physical properties of cervical mucus, rendering it hostile to sperm penetration. The progestogenic component, norgestrel, is primarily responsible for these effects.
Quantitative Data on Cervical Mucus Alterations:
| Parameter | Effect of Ethinyl Estradiol and Norgestrel | Method of Measurement |
| Mucoprotein Content | Significant increase in MUC1, MUC2, and MUC5B. A notable increase in MUC2 has been observed. | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Viscosity | Increased viscosity, creating a barrier to sperm migration. | Physical property analysis (e.g., rheometry) |
| Ferning | Inhibition of the characteristic ferning pattern observed at mid-cycle. | Microscopic examination of dried cervical mucus |
| Sperm Penetrability | Significantly reduced. | In vitro sperm penetration assays |
Experimental Protocol: Quantification of Mucoproteins in Cervical Mucus by ELISA
-
Sample Collection: Cervical mucus samples are collected from subjects during a control cycle and a treatment cycle with this compound.
-
Sample Preparation: Mucus samples are solubilized and protein concentration is determined.
-
ELISA Procedure:
-
Microtiter plates are coated with capture antibodies specific for MUC1, MUC2, and MUC5B.
-
Prepared cervical mucus samples are added to the wells.
-
Detection antibodies conjugated to an enzyme (e.g., horseradish peroxidase) are added.
-
A substrate is added, and the resulting colorimetric change is measured using a spectrophotometer.
-
-
Data Analysis: The concentration of each mucoprotein is calculated based on a standard curve.
Signaling Pathway: Hormonal Regulation of Cervical Mucus Secretion
The following Graphviz diagram illustrates the signaling pathway through which the components of this compound modulate cervical mucus production.
Induction of an Endometrium Unreceptive to Implantation
This compound alters the normal cyclical development of the endometrium, creating a uterine lining that is unreceptive to blastocyst implantation. The continuous exposure to both estrogen and progestin leads to a non-proliferative and atrophic endometrium.
Quantitative Data on Endometrial Changes:
| Parameter | Effect of Oral Contraceptives | Method of Measurement |
| Endometrial Thickness | Significantly thinner (mean 4.1 ± 1.6 mm) compared to the late follicular (11 ± 2.0 mm) or late luteal phase (12 ± 2.3 mm) of a normal cycle.[1] | Transvaginal Ultrasound |
| Glandular Development | Glandular atrophy and reduced secretory activity. | Histological analysis of endometrial biopsy |
| Stromal Characteristics | Decidualization is suppressed, and the stroma becomes compact. | Histological analysis of endometrial biopsy |
| Gene Expression | Altered expression of genes crucial for implantation. | Endometrial Receptivity Array (ERA) on biopsy samples |
Experimental Protocol: Assessment of Endometrial Thickness via Transvaginal Ultrasound
-
Patient Preparation: The subject is placed in the lithotomy position with an empty bladder.
-
Transducer Insertion: A high-frequency transvaginal ultrasound transducer is inserted into the vagina.
-
Image Acquisition: A sagittal view of the uterus is obtained, clearly visualizing the endometrial stripe.
-
Measurement: The endometrial thickness is measured as the maximum distance between the echogenic interfaces of the myometrium and endometrium, from the anterior to the posterior wall.
-
Timing: Measurements are taken at a standardized time in the cycle for both control and treatment groups (e.g., mid-luteal phase).
Signaling Pathway: Hormonal Influence on Endometrial Development
This diagram illustrates how ethinyl estradiol and norgestrel interact to regulate endometrial proliferation and differentiation.
Altered Fallopian Tube Motility
The coordinated muscular contractions and ciliary activity of the fallopian tubes are essential for gamete and embryo transport. The hormonal components of this compound are believed to disrupt this finely tuned motility.
Quantitative Data on Fallopian Tube Motility:
| Parameter | Effect of Progestins (e.g., Norgestrel) | Method of Measurement |
| Ciliary Beat Frequency | Progesterone has been shown to suppress ciliary beat frequency by 40-50%. Levonorgestrel, a related progestin, also decreases ciliary beat frequency. | In vitro analysis of ciliary beat frequency using high-speed videomicroscopy on fallopian tube epithelial explants. |
| Muscular Contractions | Altered frequency and amplitude of smooth muscle contractions. | In vitro measurement of muscle contractility in fallopian tube segments. |
Experimental Protocol: In Vitro Measurement of Ciliary Beat Frequency
-
Tissue Collection: Fallopian tube tissue is obtained from consenting patients undergoing gynecological surgery.
-
Epithelial Explant Culture: Small sections of the fallopian tube mucosa are cultured in a suitable medium.
-
Treatment: Explants are treated with physiological concentrations of ethinyl estradiol and norgestrel.
-
Videomicroscopy: The ciliary beat frequency is recorded using a high-speed digital camera attached to an inverted microscope.
-
Data Analysis: The frequency is determined by analyzing the video recordings using specialized software.
Experimental Workflow: Integrated Assessment of Secondary Contraceptive Effects
The following diagram outlines a comprehensive experimental workflow for investigating the secondary contraceptive effects of a hormonal formulation like this compound.
Conclusion
The secondary contraceptive effects of this compound on the cervical mucus, endometrium, and fallopian tubes are critical components of its overall efficacy. The progestogenic activity of norgestrel, in combination with the synthetic estrogen ethinyl estradiol, creates a multi-faceted barrier to conception that complements the primary action of ovulation inhibition. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental investigation, is essential for the continued development and refinement of hormonal contraceptives.
References
Ovral's Impact on Vitamin A Metabolism: A Technical Overview from Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of Ovral, a combination oral contraceptive, on vitamin A metabolism as observed in animal studies. The following sections detail the quantitative changes in vitamin A levels, the experimental methodologies employed in key research, and the proposed physiological pathways of action. This information is intended to support further research and drug development efforts in related fields.
Quantitative Data Summary
Animal studies, primarily in rats, have demonstrated a significant alteration in vitamin A homeostasis following the administration of this compound. The key quantitative findings are summarized below.
| Parameter | Animal Model | Treatment Group (this compound) | Control Group | Percentage Change | Citation |
| Plasma Vitamin A | Female Wistar Rats | Elevated levels | Normal levels | ~50% increase | [1] |
| Liver Vitamin A Depletion Rate | Female Wistar Rats | Tended to be greater | Baseline | Marginally significant increase | [1] |
| Retinol-Binding Protein (RBP) | Female Wistar Rats | Higher steady-state level | Normal level | Implied increase, not quantified | [1] |
Key Experimental Protocols
The foundational research into this compound's effect on vitamin A metabolism has utilized specific experimental designs. The following protocol is a detailed representation of the methodology employed in a key study.
Study Objective: To investigate the mechanism behind the elevation of plasma vitamin A levels in response to a combination-type oral contraceptive.
Animal Model:
-
Species: Rat
-
Strain: Wistar
-
Sex: Female
Treatment:
-
Drug: this compound (0.5 mg norgestrel and 0.05 mg ethinyl estradiol per tablet)
-
Dosage: 50 times the human dosage, administered orally.
-
Duration: 65 days.
Experimental Procedures:
-
Animal Acclimatization: Female Wistar rats were acclimatized to the laboratory conditions.
-
Group Allocation: Rats were divided into a treatment group receiving this compound and a control group.
-
Drug Administration: The treatment group was administered this compound orally for 65 consecutive days. The dosage was calculated to be 50 times the equivalent human dose.
-
Sample Collection: After the treatment period, blood samples were collected to measure plasma vitamin A levels. Liver tissue was also collected to assess vitamin A stores.
-
Vitamin A Analysis: Plasma and liver vitamin A concentrations were determined using established biochemical methods.
-
Radioactive Vitamin A Study: To investigate absorption, storage, and excretion, a separate experiment was conducted where rats were administered a dose of radioactive vitamin A. The distribution and excretion of the radiolabeled vitamin were then tracked in both this compound-treated and control rats.
-
Data Analysis: Statistical analysis was performed to compare the mean vitamin A levels and depletion rates between the treatment and control groups.
Visualized Pathways and Workflows
To better understand the proposed mechanisms and experimental designs, the following diagrams have been generated.
Discussion of Findings
It is important to note that the observed increase in plasma vitamin A is primarily in the form of retinol bound to RBP, not lipoprotein-bound retinyl esters.[1] This distinction is crucial for understanding the physiological implications of these findings. The elevated vitamin A levels in animal models were found to be within a normal physiological range, suggesting a low risk of hypervitaminosis A.[2] These findings from animal studies have been extrapolated to suggest that the use of oral contraceptives is unlikely to cause vitamin A toxicity or related birth defects in humans.[1] However, it has been suggested that the increased mobilization of vitamin A from the liver might imply a greater dietary requirement for the vitamin in long-term users of oral contraceptives.[3]
References
- 1. Effect of this compound, a combination type oral contraceptive agent, on vitamin A metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of oral contraceptives on blood vitamin A levels and the role of sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Ovral in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovral is a combination oral contraceptive composed of norgestrel, a synthetic progestin, and ethinyl estradiol, a synthetic estrogen. While primarily used for contraception, its components are subjects of in vitro research to understand their effects on various cell types, particularly in the context of cancer biology. These application notes provide an overview of the known effects of this compound's components and detailed protocols for its use in cell culture experiments.
Mechanism of Action and Cellular Effects
The biological effects of this compound in vitro are attributable to the individual actions of its components, norgestrel and ethinyl estradiol, which primarily act through nuclear hormone receptors.
-
Ethinyl Estradiol: This synthetic estrogen primarily interacts with estrogen receptors (ERα and ERβ). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in cell proliferation, survival, and differentiation. In ER-positive breast cancer cell lines such as MCF-7, ZR75-1, and HCC1500, ethinyl estradiol has been shown to stimulate cell proliferation.[1][2][3][4]
-
Norgestrel: As a progestin, norgestrel and its active metabolite levonorgestrel bind to progesterone receptors (PR-A and PR-B). This interaction also leads to the regulation of gene expression. The effects of progestins can be complex, sometimes opposing the proliferative effects of estrogens. For instance, the addition of progestogens has been observed to reduce the estrogen-induced proliferation rate in breast cancer cells.[1][2] Levonorgestrel has also been shown to induce the mitochondrial apoptotic pathway in esophageal squamous carcinoma cells.
Quantitative Data Summary
The following table summarizes the reported in vitro effects of ethinyl estradiol and levonorgestrel (the active form of norgestrel) on cancer cell lines.
| Cell Line | Compound | Concentration | Effect | Reference |
| Breast Cancer | ||||
| ZR75-1 | Ethinyl Estradiol | Equimolar to Estradiol | Significant increase in proliferation | [1][2] |
| HCC1500 | Ethinyl Estradiol | Equimolar to Estradiol | Significant increase in proliferation | [1][2] |
| MCF-7 | Ethinyl Estradiol | Physiological concentrations | Significant increase in proliferation | [4] |
| MCF-7 | Ethinyl Estradiol + Progestogens | Not specified | Reduced estrogen-induced proliferation | [1][2] |
| MCF-7 | Drospirenone and Ethinylestradiol | 100-fold > therapeutic dose | DNA damage (after metabolic activation) | [5] |
| Esophageal Squamous Carcinoma | ||||
| EC9706, Eca109 | Levonorgestrel | 25, 50 µg/mL | Inhibition of cell proliferation, induction of apoptosis | [6] |
Experimental Protocols
General Cell Culture and Hormone Treatment
This protocol provides a general framework for treating adherent cancer cell lines with the components of this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Hormone-free medium (phenol red-free medium with charcoal-stripped FBS)
-
Ethinyl estradiol (Sigma-Aldrich)
-
Norgestrel or Levonorgestrel (Sigma-Aldrich)
-
Ethanol (vehicle for hormone stock solutions)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.
-
Hormone Depletion: Once cells have adhered (typically 24 hours), replace the complete growth medium with hormone-free medium. Culture the cells for a minimum of 72 hours to deplete endogenous hormones.[7]
-
Hormone Preparation: Prepare stock solutions of ethinyl estradiol and norgestrel/levonorgestrel in ethanol. Serial dilutions can be made in hormone-free medium to achieve the desired final concentrations.
-
Treatment: Replace the hormone-free medium with fresh medium containing the desired concentrations of the hormones or vehicle control (ethanol). The final concentration of ethanol should be consistent across all conditions and typically below 0.1%.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Analysis: Proceed with downstream assays such as cell proliferation, viability, or molecular analysis.
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
After the hormone treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Protein Expression Analysis
This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ERα, PR, Cyclin D1, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways
References
- 1. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols: Dose-Response Curve Analysis of Ovral in Uterine Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovral is a combination oral contraceptive composed of norgestrel (a progestin) and ethinyl estradiol (an estrogen). Beyond its contraceptive effects, the hormonal components of this compound are studied for their potential impact on uterine cell proliferation and apoptosis, particularly in the context of endometrial pathologies. Understanding the dose-dependent effects of these compounds on uterine cell lines is crucial for elucidating their mechanisms of action and for the development of targeted therapies. These application notes provide a framework for analyzing the dose-response of this compound's components in common uterine cancer cell lines, such as Ishikawa and HEC-1A.
Core Concepts: Signaling Pathways
The biological effects of this compound's components, norgestrel (typically metabolized to its active form, levonorgestrel) and ethinyl estradiol, are primarily mediated through their interaction with the progesterone receptor (PR) and estrogen receptor (ER), respectively. These receptors act as ligand-activated transcription factors that modulate the expression of genes involved in cell cycle progression, proliferation, and apoptosis.
-
Estrogen Signaling: Ethinyl estradiol binds to the estrogen receptor (ERα), promoting endometrial cell proliferation by upregulating cell cycle regulators like cyclin D1 and c-MYC. Unopposed estrogen can also inhibit apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2.[1]
-
Progesterone Signaling: Levonorgestrel, the active component of norgestrel, acts as a progesterone receptor (PR) agonist. Progestins generally counteract the proliferative effects of estrogen in the endometrium.[2] They can inhibit cell proliferation and induce apoptosis, in part by downregulating the expression of estrogen receptors and modulating the expression of apoptosis-related proteins like the Bcl-2 family.
The balance between estrogenic and progestogenic signaling is critical in determining the net effect on uterine cell fate.
Mandatory Visualizations
Here are the diagrams for the signaling pathways and experimental workflows.
References
- 1. Obesity as a Catalyst for Endometrial Hyperplasia and Cancer Progression: A Narrative Review of Epidemiology, Molecular Pathways, and Prevention [mdpi.com]
- 2. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biochemical Assays to Measure the Effects of Ovral Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovral is a combination oral contraceptive containing two active components: Norgestrel , a synthetic progestin, and Ethinyl Estradiol , a synthetic estrogen.[1] The primary mechanism of action of this compound is the suppression of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn inhibits ovulation.[2] Additionally, these components induce changes in the cervical mucus and endometrium that further prevent pregnancy. Understanding the biochemical effects of Norgestrel and Ethinyl Estradiol is crucial for drug development, quality control, and research into their therapeutic and off-target effects.
These application notes provide detailed protocols for a selection of key biochemical assays to measure the individual and combined effects of Norgestrel and Ethinyl Estradiol.
Data Presentation
The following tables summarize the expected quantitative data from the described assays, providing a framework for easy comparison of results.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | IC50 / Ki (nM) |
| Norgestrel | Progesterone Receptor (PR) | Competitive Binding | |
| Ethinyl Estradiol | Estrogen Receptor α (ERα) | Competitive Binding | |
| Ethinyl Estradiol | Estrogen Receptor β (ERβ) | Competitive Binding | |
| Progesterone (Control) | Progesterone Receptor (PR) | Competitive Binding | |
| 17β-Estradiol (Control) | Estrogen Receptor α (ERα) | Competitive Binding | |
| 17β-Estradiol (Control) | Estrogen Receptor β (ERβ) | Competitive Binding |
Table 2: In Vitro Cellular Proliferation
| Cell Line | Compound | Concentration Range (nM) | EC50 / IC50 (nM) | Maximum Effect (% of Control) |
| T47D | Norgestrel | |||
| MCF-7 | Ethinyl Estradiol | |||
| T47D | Progesterone (Control) | |||
| MCF-7 | 17β-Estradiol (Control) |
Table 3: Hormone Secretion
| Assay | Analyte | Treatment | Concentration Range (nM) | IC50 (nM) | Maximum Inhibition (%) |
| Competitive ELISA | Progesterone | Norgestrel | |||
| Competitive ELISA | Luteinizing Hormone (LH) | Ethinyl Estradiol | |||
| GnRH Secretion Assay | GnRH | Norgestrel + Ethinyl Estradiol |
Experimental Protocols
Progesterone Receptor (PR) Competitive Binding Assay
Objective: To determine the binding affinity of Norgestrel for the Progesterone Receptor.
Principle: This assay measures the ability of a test compound (Norgestrel) to compete with a radiolabeled progestin for binding to the Progesterone Receptor.
Materials:
-
Human Progesterone Receptor (recombinant or from a suitable cell line like T47D)
-
[³H]-Progesterone (radiolabeled ligand)
-
Norgestrel
-
Progesterone (unlabeled competitor for standard curve)
-
Binding Buffer (e.g., Tris-HCl, EDTA, glycerol)
-
Wash Buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Plate Preparation: Pre-treat 96-well filter plates with a blocking solution to reduce non-specific binding.
-
Reaction Mixture: In each well, add:
-
Binding Buffer
-
A fixed concentration of [³H]-Progesterone.
-
Varying concentrations of Norgestrel or unlabeled Progesterone (for the standard curve).
-
A fixed amount of Progesterone Receptor preparation.
-
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach binding equilibrium.
-
Washing: Rapidly filter the contents of the wells and wash with ice-cold Wash Buffer to remove unbound ligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-Progesterone against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
Estrogen Receptor (ER) Competitive Binding Assay
Objective: To determine the binding affinity of Ethinyl Estradiol for Estrogen Receptors (ERα and ERβ).
Principle: Similar to the PR binding assay, this assay measures the competitive binding of Ethinyl Estradiol against a radiolabeled estrogen.
Materials:
-
Human Estrogen Receptor α and β (recombinant)
-
[³H]-Estradiol (radiolabeled ligand)
-
Ethinyl Estradiol
-
17β-Estradiol (unlabeled competitor for standard curve)
-
Binding Buffer
-
Wash Buffer
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Protocol: The protocol is analogous to the Progesterone Receptor Competitive Binding Assay, with the substitution of ERα or ERβ for PR, [³H]-Estradiol for [³H]-Progesterone, and Ethinyl Estradiol/17β-Estradiol as competitors.
T47D Cell Proliferation Assay (for Progestogenic Activity)
Objective: To assess the effect of Norgestrel on the proliferation of progesterone-sensitive breast cancer cells.
Principle: T47D cells are human breast cancer cells that express high levels of the Progesterone Receptor. Their proliferation is modulated by progestins.
Materials:
-
T47D cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Norgestrel
-
Progesterone (positive control)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Hormone Deprivation: Replace the medium with a medium containing charcoal-stripped FBS and incubate for 24-48 hours to synchronize the cells and reduce basal proliferation.
-
Treatment: Treat the cells with varying concentrations of Norgestrel or Progesterone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 3-6 days.
-
Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the EC50 or IC50.
MCF-7 Cell Proliferation Assay (for Estrogenic Activity)
Objective: To evaluate the proliferative effect of Ethinyl Estradiol on estrogen-sensitive breast cancer cells.
Principle: MCF-7 is a human breast cancer cell line that expresses Estrogen Receptors and proliferates in response to estrogens.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics.
-
Charcoal-stripped FBS
-
Ethinyl Estradiol
-
17β-Estradiol (positive control)
-
Cell proliferation reagent
-
96-well cell culture plates
-
Plate reader
Protocol: The protocol is similar to the T47D Cell Proliferation Assay, using MCF-7 cells and treating with Ethinyl Estradiol or 17β-Estradiol.
Progesterone and Luteinizing Hormone (LH) Competitive ELISA
Objective: To quantify the reduction in progesterone and LH levels in a suitable biological matrix (e.g., cell culture supernatant, serum) following treatment with this compound components.
Principle: This is a competitive enzyme-linked immunosorbent assay. The hormone in the sample competes with a fixed amount of enzyme-labeled hormone for a limited number of antibody binding sites. The resulting color intensity is inversely proportional to the concentration of the hormone in the sample.
Materials:
-
Progesterone or LH ELISA kit (containing antibody-coated microplate, hormone-HRP conjugate, standards, wash buffer, substrate, and stop solution)
-
Sample (e.g., cell culture supernatant from pituitary or ovarian cell cultures, or serum from treated animals)
-
Microplate reader
Protocol:
-
Standard and Sample Preparation: Prepare a standard curve using the provided hormone standards. Prepare dilutions of the samples if necessary.
-
Competitive Binding: Add standards and samples to the antibody-coated wells, followed by the hormone-HRP conjugate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for competitive binding.[3]
-
Washing: Wash the plate multiple times with Wash Buffer to remove unbound components.[3]
-
Substrate Reaction: Add the TMB substrate to each well and incubate in the dark to allow color development.
-
Stop Reaction: Add the Stop Solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of progesterone or LH in the samples.
In Vitro GnRH Secretion Assay
Objective: To measure the inhibitory effect of this compound components on the release of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic neurons.
Principle: Immortalized hypothalamic cell lines (e.g., GT1-7) or primary hypothalamic cultures can be used to study the regulation of GnRH secretion. The amount of GnRH released into the culture medium is quantified, typically by radioimmunoassay (RIA) or ELISA.
Materials:
-
Hypothalamic cell line (e.g., GT1-7) or primary hypothalamic neurons
-
Cell culture medium and supplements
-
Norgestrel and Ethinyl Estradiol
-
Depolarizing agent (e.g., high concentration of KCl) to stimulate GnRH release
-
GnRH RIA or ELISA kit
-
Multi-well cell culture plates
Protocol:
-
Cell Culture: Culture hypothalamic cells in multi-well plates until they form a confluent monolayer.
-
Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium.
-
Treatment: Treat the cells with various concentrations of Norgestrel, Ethinyl Estradiol, or their combination for a defined period.
-
Stimulation: Stimulate GnRH release by adding a depolarizing agent (e.g., 56 mM KCl) for a short period (e.g., 15-30 minutes).
-
Sample Collection: Collect the cell culture supernatant.
-
GnRH Quantification: Measure the concentration of GnRH in the supernatant using a specific and sensitive RIA or ELISA.
-
Data Analysis: Express the results as the amount of GnRH released per well or normalized to the total protein content. Compare the GnRH release in treated cells to that in control (untreated) cells.
Signaling Pathways and Experimental Workflows
Norgestrel Signaling Pathway
Norgestrel, as a progestin, primarily acts through the Progesterone Receptor (PR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to Progesterone Response Elements (PREs) on the DNA, modulating the transcription of target genes. This can lead to various cellular responses, including the regulation of cell cycle and apoptosis. Recent studies have also highlighted downstream effectors of norgestrel signaling, such as Leukemia Inhibitory Factor (LIF) and the transcription factor Nrf2, which is involved in the antioxidant response.[4][5][6]
Ethinyl Estradiol Signaling Pathway
Ethinyl Estradiol exerts its effects through both genomic and non-genomic pathways by binding to Estrogen Receptors (ERα and ERβ). In the classical genomic pathway, the ligand-receptor complex acts as a transcription factor. The non-genomic pathway involves membrane-associated ERs that can rapidly activate intracellular signaling cascades, such as the MAPK/ERK pathway.
Experimental Workflow for Assessing this compound's Effects on the HPG Axis
This workflow outlines the logical sequence of experiments to investigate the impact of this compound's components on the Hypothalamic-Pituitary-Gonadal (HPG) axis.
References
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. Laboratory Values | NBME [nbme.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. The synthetic progestin norgestrel acts to increase LIF levels in the rd10 mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic progestin norgestrel modulates Nrf2 signaling and acts as an antioxidant in a model of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic progestin norgestrel modulates Nrf2 signaling and acts as an antioxidant in a model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Ovral Solutions for Laboratory and Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of solutions containing Norgestrel and Ethinyl Estradiol, the active components of Ovral, for various laboratory and research applications. This document outlines methodologies for in vitro and in vivo studies, summarizes quantitative data, and provides diagrams of relevant signaling pathways.
Introduction
This compound is a combination oral contraceptive composed of Norgestrel, a synthetic progestin, and Ethinyl Estradiol, a synthetic estrogen. In a research context, these compounds are valuable tools for studying hormonal signaling, cell proliferation, apoptosis, and carcinogenesis. Norgestrel is a racemic mixture of dextro- and levonorgestrel, with levonorgestrel being the biologically active component. It primarily acts as an agonist for the progesterone receptor (PR). Ethinyl Estradiol is a potent agonist of the estrogen receptor (ER). Understanding the precise preparation of solutions containing these compounds is critical for obtaining reproducible and reliable experimental results.
Quantitative Data Summary
The following tables summarize key quantitative data for Norgestrel and Ethinyl Estradiol relevant to research applications.
Table 1: Solubility Data
| Compound | Solvent | Solubility | Reference |
| Norgestrel | Ethanol | ~0.25 mg/mL | |
| Norgestrel | DMSO | ~5 mg/mL | |
| Norgestrel | Dimethylformamide (DMF) | ~10 mg/mL | |
| Ethinyl Estradiol | Water | 1.73 mg/L | |
| Ethinyl Estradiol | Ethanol | Soluble | |
| Ethinyl Estradiol | DMSO | Soluble |
Table 2: In Vitro Efficacy Data (Breast Cancer Cell Lines)
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Ethinyl Estradiol | ZR75-1 | Proliferation | - | Increased proliferation | |
| Ethinyl Estradiol | HCC1500 | Proliferation | - | Increased proliferation | |
| Norgestrel (with EE) | ZR75-1 | Proliferation | - | Reduced EE-induced proliferation | |
| Norgestrel (with EE) | HCC1500 | Proliferation | - | Reduced EE-induced proliferation | |
| Ethinyl Estradiol | Ectopic Endometrial Tissue | Proliferation (Ki-67) | - | Increased proliferation | |
| Ethinyl Estradiol | Ectopic Endometrial Tissue | Apoptosis (TUNEL) | - | Increased apoptosis |
Experimental Protocols
In Vitro Solution Preparation
3.1.1. Preparation of Stock Solutions
For most in vitro applications, particularly with cell cultures, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of Norgestrel and Ethinyl Estradiol.
Materials:
-
Norgestrel powder (analytical grade)
-
Ethinyl Estradiol powder (analytical grade)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of Norgestrel or Ethinyl Estradiol powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolving: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile vial. This is crucial for cell culture experiments.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. Norgestrel solutions in DMSO are stable for at least two years at -20°C.
3.1.2. Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the stock solution in cell culture medium to the final desired concentration.
Protocol:
-
Thaw a fresh aliquot of the stock solution at room temperature.
-
Serially dilute the stock solution in complete cell culture medium to the final experimental concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
In Vivo Solution Preparation
For in vivo studies in animal models, the choice of vehicle is critical for ensuring bioavailability and minimizing toxicity. Common vehicles for oral gavage or injection of steroid hormones include vegetable oils.
3.2.1. Preparation of Norgestrel and Ethinyl Estradiol in Corn Oil for Oral Gavage
Materials:
-
Norgestrel powder
-
Ethinyl Estradiol powder
-
Corn oil (or sesame oil)
-
Glass vials
-
Sonicator or homogenizer
-
Warming plate or water bath
Protocol:
-
Weighing: Weigh the required amounts of Norgestrel and Ethinyl Estradiol for the desired dosage and number of animals.
-
Vehicle Preparation: Add the appropriate volume of corn oil to a glass vial.
-
Suspension: Add the weighed powders to the corn oil.
-
Homogenization: Vigorously vortex the mixture. For a more uniform suspension, use a sonicator or homogenizer until a fine, evenly dispersed suspension is achieved. Gentle warming to 37-40°C can aid in dissolving the compounds.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed before each administration.
Signaling Pathways and Experimental Workflows
Ethinyl Estradiol Signaling Pathway
Ethinyl Estradiol primarily acts through the Estrogen Receptor (ERα and ERβ). The classical genomic pathway involves the binding of Ethinyl Estradiol to the ER in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on target genes to regulate transcription.
Caption: Classical Estrogen Receptor Signaling Pathway.
Norgestrel Signaling Pathway
Norgestrel, through its active form levonorgestrel, binds to the Progesterone Receptor (PR). This interaction leads to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus where it binds to Progesterone Response Elements (PREs) on DNA, thereby modulating gene expression.
High-performance liquid chromatography (HPLC) for Ovral component analysis
These application notes provide a comprehensive guide for the quantitative analysis of the active pharmaceutical ingredients in Ovral, a combination oral contraceptive, using High-Performance Liquid Chromatography (HPLC). This compound tablets contain norgestrel (or its biologically active isomer, levonorgestrel) and ethinyl estradiol. The protocols outlined below are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used analytical technique for the simultaneous quantification of active ingredients in pharmaceutical formulations. For combination products like this compound, a robust HPLC method is crucial to ensure dose uniformity and product quality. The methods described herein are based on reversed-phase HPLC (RP-HPLC), which is well-suited for the separation of the relatively non-polar steroid compounds, levonorgestrel and ethinyl estradiol.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. In this application, a mixture of water and organic solvents like acetonitrile and/or methanol is used as the mobile phase. Levonorgestrel, being more non-polar than ethinyl estradiol, will have a stronger interaction with the stationary phase and thus a longer retention time. The separated components are then detected by a UV detector at a wavelength where both compounds exhibit significant absorbance.
Quantitative Data Summary
The following table summarizes the chromatographic conditions and validation parameters from various validated HPLC methods for the simultaneous analysis of levonorgestrel and ethinyl estradiol.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Kromasil C8 (150 x 4.6 mm, 5 µm) | C18 µ-bondopak (250 mm x 4.6 mm)[1] | SunFire ODS (150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile: Deionized Water (60:40 v/v) | Buffer: Water: Acetonitrile (40:20:40 v/v/v) (Buffer: 0.1% v/v triethylamine, pH 3.0)[1] | Acetonitrile: Methanol: Aquabidest (60:15:25 v/v/v)[2] |
| Flow Rate | 1.0 mL/min | 0.9 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 247 nm (Levonorgestrel) & 310 nm (Ethinyl Estradiol) | 260 nm[1] | 230 nm[2] |
| Retention Time (min) | Levonorgestrel: 4.8, Ethinyl Estradiol: 3.9 | Levonorgestrel: 3.604, Ethinyl Estradiol: 5.142[1] | Not specified |
| Linearity Range (µg/mL) | Not specified | Levonorgestrel: 20-100, Ethinyl Estradiol: 10-50[1] | Levonorgestrel: 1-70, Ethinyl Estradiol: 2-14[2][3] |
| Recovery (%) | Not specified | Not specified | Levonorgestrel: 101.78, Ethinyl Estradiol: 102.44[2] |
| Precision (%RSD) | <3% | <2%[1] | Intra-day: 5.64 (LVG), 6.42 (EE); Inter-day: 2.28 (LVG), 4.65 (EE)[2] |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound components.
Detailed Experimental Protocol
This protocol is a representative method for the simultaneous determination of levonorgestrel and ethinyl estradiol in this compound tablets.
Materials and Reagents
-
Levonorgestrel Reference Standard
-
Ethinyl Estradiol Reference Standard
-
This compound Tablets
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized or HPLC Grade Water
-
Triethylamine (for pH adjustment if necessary)
-
Phosphoric Acid or Orthophosphoric Acid (for pH adjustment if necessary)
-
0.45 µm Syringe Filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Analytical Balance
-
Sonicator
-
pH Meter
-
Volumetric flasks and pipettes
Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 215 nm or 247 nm for simultaneous detection, or dual-wavelength detection at 247 nm for levonorgestrel and 280 nm for ethinyl estradiol for higher sensitivity.
-
Injection Volume: 20 µL
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh and transfer about 15 mg of Levonorgestrel Reference Standard and 3 mg of Ethinyl Estradiol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This will give a concentration of 150 µg/mL of levonorgestrel and 30 µg/mL of ethinyl estradiol.
-
Working Standard Solution: Dilute the Stock Standard Solution with the mobile phase to obtain a final concentration of approximately 15 µg/mL of levonorgestrel and 3 µg/mL of ethinyl estradiol.[4]
Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a suitable volumetric flask (e.g., 50 mL).
-
Add a volume of mobile phase to about 70% of the flask's capacity.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution at least five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak areas of both analytes is not more than 2.0%. The resolution between the levonorgestrel and ethinyl estradiol peaks should also be greater than 2.0.
Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for levonorgestrel and ethinyl estradiol.
Calculation
The amount of levonorgestrel and ethinyl estradiol in the tablet portion taken is calculated using the following formula:
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of the analysis.
Caption: Logical relationship of HPLC method parameters to the analytical goal.
References
- 1. Development and Validation of a New Robust RP-HPLC Method for the Simultaneous Quantitation of Levonorgestrel and Ethinylestradiol in Bulk and Pharmaceutical Dosage Form | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 2. researchgate.net [researchgate.net]
- 3. Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets | Semantic Scholar [semanticscholar.org]
- 4. waters.com [waters.com]
Application Notes and Protocols: Long-Term Stability of Ovral under Various Experimental Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ovral is a combination oral contraceptive containing levonorgestrel, a progestin, and ethinyl estradiol, an estrogen. The long-term stability of this formulation is critical to ensure its safety, efficacy, and quality throughout its shelf life. These application notes provide a summary of stability data under various experimental conditions, detailed protocols for stability-indicating analytical methods, and an overview of the hormonal signaling pathways affected by the active pharmaceutical ingredients (APIs). Understanding the stability profile of this compound is essential for proper storage, handling, and regulatory compliance.
Data Presentation: Stability of Levonorgestrel/Ethinyl Estradiol Tablets
The following tables summarize representative quantitative data from stability studies on combined levonorgestrel and ethinyl estradiol tablets under different storage conditions. This data is crucial for determining the shelf life and appropriate storage recommendations for the product.
Table 1: Long-Term and Accelerated Stability Data for Levonorgestrel/Ethinyl Estradiol Tablets
| Storage Condition (Temperature/Relative Humidity) | Duration | Parameter | Specification | Results |
| 25°C / 60% RH | 24 Months | Assay of Levonorgestrel | 90.0% - 110.0% | Complies |
| Assay of Ethinyl Estradiol | 90.0% - 110.0% | Complies | ||
| Degradation Products | NMT 1.0% | Complies | ||
| 30°C / 70% RH | 12 Months | Assay of Levonorgestrel | 90.0% - 110.0% | Complies |
| Assay of Ethinyl Estradiol | 90.0% - 110.0% | Complies | ||
| Degradation Products | NMT 1.0% | Complies | ||
| 40°C / 75% RH | 6 Months | Assay of Levonorgestrel | 90.0% - 110.0% | Complies |
| Assay of Ethinyl Estradiol | 90.0% - 110.0% | A significant change in ethinyl estradiol content was observed.[1] | ||
| Degradation Products | NMT 1.0% | Complies |
NMT: Not More Than. Data is representative of studies on generic levonorgestrel/ethinyl estradiol tablets.[1][2]
Table 2: Forced Degradation Studies of Levonorgestrel and Ethinyl Estradiol Tablets
| Stress Condition | Reagent/Condition | Duration | Levonorgestrel Degradation (%) | Ethinyl Estradiol Degradation (%) |
| Acid Hydrolysis | 0.1N HCl | 8 hours at 80°C | ~10-15% | ~15-20% |
| Base Hydrolysis | 0.1N NaOH | 4 hours at 80°C | ~15-20% | ~20-25% |
| Oxidation | 3% H₂O₂ | 24 hours at RT | ~5-10% | ~10-15% |
| Thermal Degradation | 80°C | 48 hours | ~2-5% | ~5-8% |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Considered photostable with minor degradation.[1] | Considered photostable with minor degradation.[1] |
RT: Room Temperature. Degradation percentages are approximate values synthesized from various forced degradation studies on similar oral contraceptive formulations.
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound Tablets
This protocol describes a stability-indicating HPLC method for the simultaneous determination of levonorgestrel and ethinyl estradiol in tablet dosage forms.
1. Instrumentation
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (in a gradient or isocratic mode, e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm for both analytes or specific wavelengths like 245 nm for levonorgestrel and 280 nm for ethinyl estradiol.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve reference standards of levonorgestrel and ethinyl estradiol in the mobile phase to obtain a known concentration.
-
Sample Solution: Weigh and finely powder not fewer than 20 this compound tablets. Transfer an amount of powder equivalent to one tablet into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter.
4. Forced Degradation Study
-
Acid Hydrolysis: Dissolve the tablet powder in 0.1N HCl and heat at 80°C for 8 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the tablet powder in 0.1N NaOH and heat at 80°C for 4 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the powdered tablets at 80°C for 48 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the powdered tablets to UV light (254 nm) for 24 hours, then prepare the sample solution.
5. Analysis
-
Inject the standard, sample, and degraded solutions into the chromatograph.
-
The method should be able to separate the peaks of the active ingredients from any degradation products.
6. Validation Parameters (as per ICH guidelines)
-
Specificity (in the presence of degradation products and placebo).
-
Linearity (over a range of concentrations).
-
Accuracy (recovery studies).
-
Precision (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
Robustness (small variations in method parameters).
Mandatory Visualizations
Signaling Pathways
The contraceptive effect of this compound is primarily achieved through the modulation of the hypothalamic-pituitary-ovarian axis.
Caption: Hormonal cascade inhibited by this compound.
The active components of this compound, levonorgestrel and ethinyl estradiol, exert negative feedback on the hypothalamus and pituitary gland. Ethinyl estradiol inhibits the release of follicle-stimulating hormone (FSH), while levonorgestrel inhibits the release of luteinizing hormone (LH).[3][4] This suppression of gonadotropins prevents follicular development and the LH surge, thereby inhibiting ovulation.[5][6][7]
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study as part of a stability-indicating method development.
Caption: Workflow for forced degradation study.
Conclusion
The long-term stability of this compound is a multifactorial issue influenced by temperature, humidity, and light. The provided data and protocols offer a framework for researchers and drug development professionals to assess and ensure the stability of levonorgestrel and ethinyl estradiol formulations. The stability-indicating HPLC method is a robust tool for quantifying the active ingredients and their degradation products, ensuring that the product remains safe and effective throughout its shelf life. The understanding of the hormonal signaling pathways further elucidates the mechanism of action and the importance of maintaining the integrity of the active pharmaceutical ingredients.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. FSH and LH [mcb.berkeley.edu]
- 4. Topic:Physiology Overview: The Reproductive System [www2.hsc.wvu.edu]
- 5. Physiology, Menstrual Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. endocrine.org [endocrine.org]
Application of Ovral (Ethinyl Estradiol and Norgestrel) in Studies of Hormonal Influence on Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ovral, a combination oral contraceptive, is composed of ethinyl estradiol, a potent synthetic estrogen, and norgestrel, a synthetic progestin. Beyond its contraceptive applications, the distinct hormonal components of this compound serve as valuable tools in molecular biology and endocrinology research to investigate the influence of hormones on gene expression. Ethinyl estradiol acts as a strong agonist for estrogen receptors (ERα and ERβ), while norgestrel exerts its effects primarily through the progesterone receptor (PR) and to some extent, the androgen receptor. This dual hormonal activity allows for the study of complex gene regulatory networks controlled by these critical signaling pathways. These pathways are implicated in a wide array of physiological and pathological processes, including the cell cycle, apoptosis, and the development of hormone-responsive cancers.
These application notes provide an overview of the mechanisms of action of this compound's components, protocols for in vitro studies, and representative data on gene expression changes. The provided methodologies and data are intended to serve as a guide for researchers designing experiments to explore hormonal regulation of gene expression.
Mechanism of Action and Signaling Pathways
The genomic effects of ethinyl estradiol and norgestrel are primarily mediated by their respective nuclear hormone receptors, which function as ligand-activated transcription factors.
Ethinyl Estradiol (EE) Signaling: EE, an analog of estradiol, binds to estrogen receptors (ERα and ERβ) located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the ERs dimerize. This activated dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The ER-ERE complex then recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This pathway is a cornerstone in understanding the proliferative effects of estrogens in hormone-sensitive tissues.
Norgestrel Signaling: Norgestrel, a progestin, primarily interacts with the progesterone receptor (PR). Similar to ERs, PRs are found in the cytoplasm complexed with HSPs. Progestin binding triggers the release of HSPs, receptor dimerization, and nuclear translocation. The PR dimer then binds to Progesterone Response Elements (PREs) on the DNA to regulate the transcription of target genes. Additionally, PR can modulate gene expression non-genomically by interacting with other transcription factors and signaling molecules, such as c-Src and MAPKs, which can, in turn, influence gene expression.
Data Presentation: Gene Expression Changes
The following table summarizes representative changes in the expression of key genes in hormone-responsive breast cancer cell lines (e.g., MCF-7) following treatment with ethinyl estradiol and a progestin like norgestrel. This data is synthesized from multiple studies and is intended to illustrate the potential effects. Actual results will vary based on experimental conditions.
| Gene Symbol | Gene Name | Function | Ethinyl Estradiol (EE) Fold Change | Norgestrel (NG) Fold Change | Combined (EE+NG) Fold Change |
| Upregulated Genes | |||||
| PGR | Progesterone Receptor | Transcription factor, cell proliferation | ↑ (e.g., +8.0) | ↓ (e.g., -2.0) | ↑ (e.g., +4.5) |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen-regulated growth factor | ↑ (e.g., +15.0) | No significant change | ↑ (e.g., +12.0) |
| CCND1 | Cyclin D1 | Cell cycle progression (G1/S transition) | ↑ (e.g., +4.0) | ↑ (e.g., +1.5) | ↑ (e.g., +5.0) |
| MYC | MYC Proto-Oncogene | Transcription factor, cell proliferation | ↑ (e.g., +2.5) | ↑ (e.g., +1.8) | ↑ (e.g., +3.5) |
| Downregulated Genes | |||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | ↓ (e.g., -2.0) | ↑ (e.g., +1.5) | ↓ (e.g., -1.5) |
| TGFB2 | Transforming Growth Factor Beta 2 | Growth inhibition, apoptosis | ↓ (e.g., -3.0) | No significant change | ↓ (e.g., -2.8) |
Note: The fold changes are illustrative and based on typical responses observed in in vitro studies. Actual values are highly dependent on the cell line, dosage, and treatment duration.
Experimental Protocols
Protocol 1: In Vitro Hormone Treatment of Breast Cancer Cell Lines
This protocol describes the general procedure for treating adherent breast cancer cell lines (e.g., MCF-7, T47D) with ethinyl estradiol and norgestrel to assess their impact on gene expression.
Materials:
-
Hormone-responsive breast cancer cell line (e.g., MCF-7, ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM), without phenol red
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Ethinyl estradiol (EE) stock solution (e.g., 10 mM in ethanol)
-
Norgestrel (NG) stock solution (e.g., 10 mM in ethanol)
-
6-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture Maintenance: Culture cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Passage cells before they reach confluence.
-
Hormone Deprivation: To reduce the effects of hormones present in the serum, switch the cells to a hormone-deprived medium (DMEM without phenol red, supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin) for 48-72 hours before the experiment.
-
Cell Seeding: Trypsinize the hormone-deprived cells, count them, and seed them into 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 10^5 cells/well for MCF-7). Allow cells to adhere for 24 hours.
-
Hormone Treatment: Prepare the treatment media by diluting the EE and NG stock solutions in the hormone-deprived medium to the desired final concentrations (e.g., 10 nM EE, 100 nM NG).
-
Control group: Medium with vehicle (ethanol) only.
-
EE group: Medium with EE.
-
NG group: Medium with NG.
-
Combined group: Medium with both EE and NG.
-
-
Incubation: Remove the old medium from the cells and add the prepared treatment media. Incubate for the desired time period (e.g., 6, 24, or 48 hours).
-
Cell Harvest: After incubation, wash the cells with PBS and then proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction and Purification
This protocol outlines a standard method for extracting total RNA from cultured cells using a silica-based column purification kit.
Materials:
-
Cells from Protocol 1
-
RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (e.g., Buffer RLT) with β-mercaptoethanol
-
Ethanol (70%)
-
RNase-free water
-
Microcentrifuge
-
RNase-free tubes
Procedure:
-
Cell Lysis: Add lysis buffer directly to the cell culture well (e.g., 350 µL for a 6-well plate). Scrape the cells to ensure complete lysis and homogenize the lysate by pipetting.
-
Homogenization: Pass the lysate through a 20-gauge needle five times to shear genomic DNA.
-
Ethanol Precipitation: Add one volume of 70% ethanol to the homogenized lysate and mix well.
-
Binding to Column: Transfer the sample to the RNA-binding spin column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Washing: Perform the wash steps as per the manufacturer's protocol, typically involving adding wash buffers and centrifuging to remove contaminants.
-
Drying: After the final wash, centrifuge the empty column for 1-2 minutes to dry the silica membrane.
-
Elution: Place the column in a new collection tube, add 30-50 µL of RNase-free water directly to the membrane, and incubate for 1 minute. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR)
This protocol is for the analysis of gene expression levels of specific target genes using a two-step RT-qPCR method.
Materials:
-
Purified total RNA (from Protocol 2)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Forward and reverse primers for target and reference genes
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine 1 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's instructions.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA to each well. Include no-template controls for each primer set.
-
-
qPCR Amplification:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Application Notes and Protocols for Utilizing Ovral in Estrous Cycle Synchronization of Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of the estrous cycle in laboratory animals is a critical technique for ensuring experimental consistency, optimizing breeding schedules, and improving the efficiency of reproductive and developmental studies. Hormonal manipulation is the most common approach to achieve this. Combination oral contraceptives, such as Ovral, which contain a synthetic estrogen (ethinyl estradiol) and a progestin (norgestrel or levonorgestrel), are designed to regulate the human menstrual cycle. Their mechanism of action, centered on the suppression of endogenous reproductive hormones, can be adapted for the synchronization of estrous cycles in various research animal models. These application notes provide a detailed overview and generalized protocols for the off-label use of this compound for this purpose.
Mechanism of Action
This compound is a combination oral contraceptive pill that works by preventing pregnancy.[1][2][3] It contains two main active ingredients: a synthetic estrogen (ethinyl estradiol) and a progestin (norgestrel or its active isomer, levonorgestrel).[1][2] The combination of these hormones disrupts the normal estrous cycle by exerting negative feedback on the hypothalamus and the anterior pituitary gland.[1]
Ethinyl estradiol suppresses the release of follicle-stimulating hormone (FSH) from the pituitary, which in turn prevents the development of ovarian follicles.[3] The progestin component inhibits the pre-ovulatory surge of luteinizing hormone (LH), thereby preventing ovulation.[3] It also thickens the cervical mucus, making it difficult for sperm to penetrate, and alters the endometrium to make it unreceptive to implantation.[1][2]
By administering this compound for a defined period, the natural cyclical hormonal fluctuations are suppressed. Upon withdrawal of the treatment, the pituitary gland is released from the negative feedback, leading to a synchronized surge of FSH and LH, which in turn induces a synchronized follicular phase, estrus, and ovulation among the treated animals.
Hormonal Signaling Pathway of this compound
Caption: Negative feedback of this compound on the HPG axis.
Data Presentation
Table 1: Composition of Commonly Available this compound Formulations
| Brand Name | Progestin | Progestin Dose | Estrogen | Estrogen Dose |
| This compound G | Norgestrel | 0.5 mg | Ethinyl Estradiol | 0.05 mg |
| This compound L | Levonorgestrel | 0.15 mg | Ethinyl Estradiol | 0.03 mg |
Table 2: Exemplar Dosing and Expected Outcomes for Rodents (Adapted from available literature and principles of hormone administration)
| Animal Model | Oral Dosage (Ethinyl Estradiol/Levonorgestrel) | Duration of Treatment | Expected Onset of Estrus Post-Treatment | Estimated Synchronization Rate |
| Rat (Wistar) | 0.18 mg/kg (of a 150µg/30µg product) | 5-7 days | 2-4 days | >80% |
| Mouse (C57BL/6) | 0.02-0.05 mg/kg (estimated) | 5-7 days | 2-3 days | >70% |
Disclaimer: The dosages and outcomes in Table 2 are provided as examples and should be optimized for specific experimental conditions through pilot studies.
Experimental Protocols
Materials
-
This compound G or this compound L tablets
-
Vehicle for administration (e.g., 10% sucrose solution, corn oil, or sterile water)
-
Mortar and pestle or tablet crusher
-
Microcentrifuge tubes
-
Vortex mixer
-
Precision balance
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
-
Pipettes and sterile tips
-
Microscope slides and coverslips
-
Staining solution (e.g., Giemsa or Toluidine blue) for vaginal cytology
Generalized Protocol for Estrous Cycle Synchronization in Rodents (Rats and Mice)
This protocol is a general guideline and should be adapted based on the specific research needs and animal model.
-
Preparation of the Dosing Solution:
-
Crush one this compound tablet to a fine powder using a sterile mortar and pestle.
-
Weigh the powdered tablet and calculate the amount of vehicle needed to achieve the desired final concentration. For example, to prepare a 1 mg/mL stock solution from a powdered tablet weighing 100 mg, dissolve it in 100 mL of the chosen vehicle.
-
Transfer the powder to a sterile tube and add the vehicle.
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Acclimatization and Baseline Monitoring:
-
Acclimatize animals to the housing conditions for at least one week before starting the protocol.
-
Monitor the estrous cycle of each animal for at least one full cycle (4-5 days for mice and rats) by performing vaginal cytology to establish baseline cyclicity.
-
-
Oral Administration:
-
Administer the prepared this compound solution daily via oral gavage for a period of 5 to 7 days.
-
The volume of administration should be calculated based on the animal's body weight and the concentration of the dosing solution.
-
A control group should receive the vehicle only.
-
-
Post-Treatment Monitoring:
-
After the final dose, monitor the animals daily for the onset of estrus using vaginal cytology.
-
Estrus is typically expected to occur within 2 to 4 days after the cessation of treatment.
-
-
Confirmation of Estrus:
-
The estrous stage is characterized by the predominance of cornified epithelial cells in the vaginal smear.
-
Mating can be initiated once the animals are confirmed to be in estrus.
-
Experimental Workflow
Caption: Workflow for estrous synchronization using this compound.
Conclusion
The use of this compound presents a potentially convenient and effective method for synchronizing the estrous cycle in research animals, particularly rodents. The underlying principle of hormonal suppression followed by a rebound surge of gonadotropins is well-established. However, as this compound is formulated for human use, careful consideration must be given to dose calculations and the potential for species-specific differences in metabolism and response. The protocols provided here offer a foundational approach that should be validated and optimized for each specific research application. Successful implementation of this method can significantly enhance the precision and efficiency of studies in reproductive and developmental biology.
References
- 1. A new method for induction and synchronization of oestrus and fertile ovulations in mice by using exogenous hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adolescent Development of Biological Rhythms in Female Rats: Estradiol Dependence and Effects of Combined Contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of contraception: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Modeling of Norgestrel and Ethinyl Estradiol from Ovral: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovral, a combination oral contraceptive, contains norgestrel (as 500 µg of the dl-racemate) and 50 µg of ethinyl estradiol. Understanding the pharmacokinetic profile of these components is crucial for optimizing drug efficacy, ensuring patient safety, and informing the development of new contraceptive formulations. These application notes provide a summary of the pharmacokinetic parameters of norgestrel and ethinyl estradiol, detailed protocols for their quantification in biological matrices, and a visualization of their mechanism of action.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for the active components of this compound. It is important to note that specific data for the 500 µg norgestrel/50 µg ethinyl estradiol combination can be limited in recent literature; therefore, data from formulations with similar dosages are also included for a comprehensive overview.
Table 1: Pharmacokinetic Parameters of Ethinyl Estradiol (50 µg dose)
| Parameter | Value | Unit | Reference |
| Peak Plasma Concentration (Cmax) | 116-160 | pg/mL | [1] |
| Time to Peak Concentration (Tmax) | ~1.0 | hours | [2] |
| Bioavailability | 40-45 | % | [3] |
Note: Norgestrel in this compound is a racemic mixture of dextronorgestrel and levonorgestrel. Levonorgestrel is the biologically active enantiomer.
Table 2: Pharmacokinetic Parameters of Levonorgestrel (from a 250 µg dose)
| Parameter | Value | Unit | Reference |
| Peak Plasma Concentration (Cmax) | 5.0 | ng/mL | |
| Half-life (t1/2) - initial phase | 0.76 | hours | |
| Half-life (t1/2) - terminal phase | 11.55 | hours | |
| Systemic Bioavailability | 99 | % |
Experimental Protocols
Accurate quantification of norgestrel and ethinyl estradiol in plasma is fundamental to pharmacokinetic studies. Below are detailed protocols for two common analytical methods.
Protocol 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a method for the simultaneous determination of levonorgestrel and ethinyl estradiol in pharmaceutical formulations, which can be adapted for plasma samples with appropriate extraction procedures.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Purospher® STAR RP-18e (150 x 4.0 mm I.D.; 5 µm particle size)[3].
-
Mobile Phase: Isocratic elution with 47% acetonitrile and 53% water (v/v)[3].
-
Flow Rate: 1.50 mL/min[3].
-
Column Temperature: 24 ± 2°C[3].
-
Detection Wavelength: 215 nm for both levonorgestrel and ethinyl estradiol[3]. For enhanced sensitivity for levonorgestrel, 242 nm can be used[3].
2. Sample Preparation (from plasma):
- Liquid-Liquid Extraction:
- To 1 mL of plasma, add an internal standard (e.g., drospirenone)[3].
- Add 5 mL of a mixture of n-hexane and diethyl ether (1:1, v/v).
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 15 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject a suitable volume (e.g., 50 µL) into the HPLC system.
3. Calibration and Quantification:
- Prepare a series of calibration standards of levonorgestrel and ethinyl estradiol in blank plasma.
- Process the standards and samples as described in the sample preparation step.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentrations of the unknown samples from the calibration curve.
Protocol 2: Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a highly sensitive and selective method for the simultaneous quantification of levonorgestrel and ethinyl estradiol in human plasma.
1. Instrumentation and Chromatographic Conditions:
-
System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4].
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[4].
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[4].
-
Flow Rate: 0.3 mL/min[4].
-
Injection Volume: 7.5 µL.
-
Column Temperature: 55°C.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI[4].
-
Multiple Reaction Monitoring (MRM) Transitions:
3. Sample Preparation:
- To 500 µL of human plasma, add the internal standard.
- Protein Precipitation: Add 1 mL of acetonitrile, vortex, and centrifuge.
- Liquid-Liquid Extraction: Transfer the supernatant and perform extraction with a suitable organic solvent.
- Derivatization (for Ethinyl Estradiol): Evaporate the organic layer and reconstitute in a solution containing dansyl chloride to enhance sensitivity.
- Evaporate to dryness and reconstitute in the mobile phase for injection.
Mandatory Visualizations
Pharmacokinetic Modeling Workflow
Caption: Workflow for pharmacokinetic modeling of norgestrel and ethinyl estradiol.
Signaling Pathway of Norgestrel and Ethinyl Estradiol
Caption: Mechanism of action of norgestrel and ethinyl estradiol.
References
- 1. Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of levonorgestrel and ethynylestradiol in women - studies with Ovran and Ovranette - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues of Ovral in cell culture media
Here is a detailed technical support guide for overcoming solubility issues of Ovral in cell culture media.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who are experiencing solubility issues with this compound and its active components, levonorgestrel and ethinyl estradiol, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What are the active components of this compound and why are they difficult to dissolve in cell culture media?
This compound is a combination oral contraceptive that contains two active pharmaceutical ingredients (APIs): Levonorgestrel (a progestin) and Ethinyl Estradiol (an estrogen)[1]. Both of these compounds are synthetic hormones with low aqueous solubility. Cell culture media are aqueous-based, which leads to challenges in dissolving these hydrophobic compounds directly, often resulting in precipitation. Levonorgestrel is practically insoluble in water, and ethinyl estradiol is also reported as insoluble in water[2][3].
Q2: What is the recommended solvent for preparing stock solutions of this compound's components?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of levonorgestrel and ethinyl estradiol for in vitro studies. Both compounds exhibit high solubility in DMSO[3][4]. Ethanol is another potential solvent, although the solubility of levonorgestrel is significantly lower in ethanol compared to DMSO[4][5]. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO[4].
Q3: What causes precipitation when I add my DMSO stock solution to the cell culture medium?
Precipitation upon addition of a DMSO stock to your aqueous cell culture medium can occur for several reasons:
-
Low Aqueous Solubility: The primary reason is that the drug concentration exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO.
-
Solvent Shock: Rapidly adding the concentrated DMSO stock to the medium can cause the drug to crash out of the solution before it can be properly dispersed.
-
Temperature Changes: Media is often stored at 4°C, and warming it to 37°C can affect the solubility of some compounds. Temperature shifts can cause high-molecular-weight plasma proteins to fall out of solution[6][7].
-
Media Components: Components in the media, such as salts (e.g., calcium, magnesium, phosphates) and proteins in serum, can interact with the compound or reduce its solubility[6][8][9]. For instance, CaCl2 and MgSO4 can react to form CaSO4 crystals[6][7].
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible, as it can be toxic to cells. A final concentration of <0.5% (v/v) is generally considered safe for most cell lines, with <0.1% being ideal. It is crucial to determine the specific tolerance of your cell line with a DMSO vehicle control experiment.
Troubleshooting Guide
Problem: A precipitate forms immediately after adding the stock solution to the media.
| Possible Cause | Troubleshooting Step |
| Final drug concentration is too high. | Lower the final concentration of the drug in the media. The solubility of levonorgestrel in a 1:2 solution of DMSO:PBS is approximately 0.3 mg/ml[4]. |
| Final DMSO concentration is too low to maintain solubility. | If the drug concentration must be high, a slightly higher DMSO concentration (up to 0.5%) may be required. Always run a vehicle control to test for solvent toxicity. |
| Improper mixing technique. | Pre-warm the media to 37°C. Add the stock solution drop-by-drop directly into the media while gently vortexing or swirling to ensure rapid dispersal. Avoid adding the stock directly to the side of the tube or vessel. |
| Stock solution was not fully dissolved. | Ensure your stock solution is completely clear and free of any visible crystals before use. If needed, gently warm the stock solution (e.g., in a 37°C water bath) to aid dissolution. |
Problem: The media appears clear initially, but a precipitate forms over time in the incubator.
| Possible Cause | Troubleshooting Step |
| Temperature fluctuations. | Minimize temperature changes. Ensure media is fully equilibrated to 37°C before adding the drug and placing it in the incubator. Avoid repeated warming and cooling cycles[6][7]. |
| Interaction with media components. | Serum proteins or salts may be causing the compound to precipitate over time. Consider reducing the serum concentration if your experiment allows, or test a different basal medium. The absence of other serum components can cause metals to precipitate, creating a toxic environment[6][7]. |
| pH shift in the medium. | Ensure the medium is properly buffered and that the incubator's CO₂ level is correct for the bicarbonate buffer system in your medium. pH instability can exacerbate precipitation issues[6][7]. |
| Evaporation. | If media volume decreases due to evaporation, the concentration of the drug and other solutes will increase, potentially leading to precipitation[6][7]. Ensure proper humidification in the incubator. |
Quantitative Data Summary
The following tables summarize the solubility of this compound's active components in various solvents.
Table 1: Solubility of Levonorgestrel
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~5 mg/mL | [4] |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [4] |
| Ethanol | ~0.2 mg/mL | [4] |
| Chloroform | 1 in 15 parts (freely soluble) | [5] |
| Water | Practically Insoluble | [2][10] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL |[4] |
Table 2: Solubility of Ethinyl Estradiol
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 59 mg/mL (199.05 mM) | [3] |
| Ethanol | 59 mg/mL (199.05 mM) | [3] |
| Water | Insoluble |[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of Levonorgestrel
-
Calculate Required Mass: Levonorgestrel has a molecular weight of 312.45 g/mol [10]. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 312.45 g/mol = 3.125 mg
-
-
Weigh Compound: Accurately weigh ~3.2 mg of solid levonorgestrel.
-
Dissolve in DMSO: Add the weighed levonorgestrel to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.
-
Ensure Complete Dissolution: Vortex the tube thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes until all solid has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where it should be stable for ≥ 4 years[4].
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 10 mL of media with a final levonorgestrel concentration of 10 µM:
-
V₁ = (C₂ * V₂) / C₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL.
-
The final DMSO concentration will be (10 µL / 10 mL) * 100% = 0.1%.
-
-
Add Stock to Media: Pipette 10 mL of the pre-warmed media into a sterile tube. While gently vortexing the media, add the 10 µL of the 10 mM DMSO stock solution drop-by-drop into the center of the liquid.
-
Mix and Use: Cap the tube and mix gently by inversion. Do not vortex excessively as this can damage serum proteins. Use the prepared media immediately for your experiment.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (in this case, 10 µL) to an equal volume of media (10 mL) to test for any effects of the solvent on your cells.
Visual Guides
Caption: Workflow for preparing stock and working solutions.
Caption: Troubleshooting logic for precipitation issues.
Caption: Simplified steroid hormone receptor signaling pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Levonorgestrel | 797-63-7 [amp.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 797-63-7 CAS MSDS (Levonorgestrel) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Mitigating Ovral-Induced Unexpected Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models in studies involving Ovral (a combination of ethinylestradiol and levonorgestrel). The following resources are designed to help mitigate unexpected side effects and ensure the welfare of experimental animals while maintaining the integrity of research data.
Troubleshooting Guides
This section provides practical guidance for addressing specific side effects that may arise during the administration of this compound in animal models.
Issue 1: Significant Weight Loss or Gain
Symptoms:
-
Consistent decrease or increase in body weight exceeding 10-15% of the baseline, not attributable to normal growth or aging.
-
Noticeable changes in appetite and food consumption.
Possible Causes:
-
Metabolic Disruption: Ethinylestradiol and levonorgestrel can influence lipid and carbohydrate metabolism.
-
Gastrointestinal Distress: Nausea or discomfort can lead to decreased food intake.
-
Hormonal Impact on Appetite: Progestins can sometimes stimulate appetite, leading to weight gain.
Mitigation Strategies:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Dietary Adjustment | Supplement the standard chow with high-calorie, palatable food options like peanut butter or sunflower seeds for weight loss. For weight gain, ensure access to standard chow and water ad libitum and monitor for signs of metabolic syndrome. | Stabilization of body weight and improved nutritional status. |
| Dose Optimization | If scientifically permissible, conduct a dose-response study to identify the lowest effective dose of this compound that achieves the desired experimental outcome with minimal impact on body weight. | Reduction in the severity of weight changes. |
| Environmental Enrichment | Provide cage enrichment to reduce stress, which can be a contributing factor to changes in eating behavior. | Normalization of feeding patterns. |
Experimental Protocol: Dietary Supplementation for Weight Loss
-
Baseline Monitoring: Record the animal's baseline body weight and daily food and water intake for 3-5 days before commencing this compound treatment.
-
Supplement Introduction: If an animal experiences a weight loss of more than 10%, introduce a daily supplement of a high-calorie, palatable food source (e.g., 0.5-1.0 g of peanut butter or a small number of sunflower seeds) in a separate dish within the cage.
-
Daily Monitoring: Continue to monitor body weight and consumption of both the standard chow and the supplement daily.
-
Adjustment: Adjust the amount of supplement based on the animal's weight trend, aiming to stabilize it within an acceptable range.
-
Record Keeping: Meticulously document all dietary adjustments and corresponding weight changes.
Issue 2: Behavioral Abnormalities (Anxiety, Lethargy, Aggression)
Symptoms:
-
Increased freezing behavior, reduced exploration in open-field tests (anxiety).
-
Decreased activity, prolonged periods of rest (lethargy).
-
Increased instances of fighting or barbering in group-housed animals.
Possible Causes:
-
Neurotransmitter Modulation: Estrogens and progestins can influence neurotransmitter systems, including dopamine and serotonin, which regulate mood and behavior.
-
Hormonal Imbalance: Alterations in the hormonal milieu can directly impact behavior.
Mitigation Strategies:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Acclimatization and Handling | Ensure a sufficient acclimatization period (at least one week) before starting the experiment. Handle animals gently and consistently to minimize stress. | Reduced baseline stress levels, making it easier to discern drug-induced behavioral changes. |
| Single Housing (for aggression) | If aggression becomes a significant issue in group-housed animals, consider single housing. Provide additional enrichment to singly housed animals. | Prevention of injury and reduction of social stress. |
| Refined Dosing Procedures | Utilize low-stress administration techniques, such as oral gavage by trained personnel or voluntary ingestion in a palatable treat, to minimize handling stress. | Reduced procedure-related anxiety. |
Experimental Protocol: Acclimatization and Handling
-
Acclimatization Period: Upon arrival, allow animals to acclimate to the facility for a minimum of seven days before any experimental procedures begin.
-
Consistent Handling: Handle the animals for short periods (2-3 minutes) daily for at least three days prior to the start of the study. Handling should be performed by the same individuals who will be conducting the experiments.
-
Positive Reinforcement: Associate handling with a positive stimulus, such as a small, palatable treat, if compatible with the study design.
-
Quiet Environment: Conduct all procedures in a quiet and dedicated space to minimize auditory and visual stressors.
Issue 3: Indicators of Hepatic or Renal Distress
Symptoms:
-
Changes in urine or feces color and consistency.
-
Jaundice (yellowing of the skin or eyes).
-
Abnormalities in blood biochemistry panels (e.g., elevated ALT, AST, creatinine).
Possible Causes:
-
Hepatic Metabolism: The liver is the primary site of steroid hormone metabolism, and high doses or prolonged exposure can lead to cellular stress.
-
Renal Excretion: Metabolites of the administered hormones are excreted through the kidneys, which can potentially cause cellular changes.
Mitigation Strategies:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Regular Health Monitoring | Conduct regular visual health assessments. At predetermined intervals, collect blood and urine samples for biochemical analysis to monitor liver and kidney function. | Early detection of organ distress, allowing for timely intervention. |
| Hydration Support | Ensure constant access to fresh, clean water. In cases of decreased water intake, consider providing a supplementary water source, such as a hydrogel. | Maintenance of proper hydration, which is crucial for renal function. |
| Dose Fractionation | If the experimental design allows, consider administering the total daily dose in two smaller, separated doses to reduce peak plasma concentrations. | Reduced metabolic burden on the liver and kidneys. |
Experimental Protocol: Monitoring Liver and Kidney Function
-
Baseline Samples: Collect blood and urine samples from a subset of animals before the initiation of this compound treatment to establish baseline values for liver and kidney function markers (e.g., ALT, AST, bilirubin, creatinine, BUN).
-
Scheduled Monitoring: Collect samples at regular intervals throughout the study (e.g., weekly or bi-weekly). The frequency should be determined by the study duration and the expected risk of toxicity.
-
Biochemical Analysis: Analyze the samples for key biomarkers of liver and kidney health.
-
Histopathology: At the end of the study, or if an animal is euthanized due to severe adverse effects, perform histopathological examination of liver and kidney tissues to assess for any cellular damage.
Quantitative Data Summary
The following table summarizes potential dose-dependent effects of ethinylestradiol and levonorgestrel in rodent models. It is important to note that specific effects can vary based on the animal strain, age, and administration route. This data is compiled from multiple sources and should be used as a general guideline.
| Parameter | Species | Dose Range (mg/kg/day) | Observed Effects | References |
| Body Weight | Rat | 0.03 EE + 0.15 LNG | No significant change over 21 days. | [1] |
| Mouse | EE + LNG (translationally relevant) | No significant change in weight gain. | [2][3] | |
| Anxiety-like Behavior | Rat | 0.01 EE + 0.02 LNG | Anxiolytic effect. | [4] |
| Rat | 0.03 EE + 0.06 LNG | No significant change. | [4] | |
| Rat | 0.03 EE + 0.125 LNG | Anxiogenic effect. | [4] | |
| Cognitive Function | Rat | 0.03 EE + 0.15 LNG | Enhanced cognitive flexibility (Y-maze). | [1] |
| Liver Function | Rat | EE/LE combinations | Histochemical and ultrastructural changes. | [5] |
| Kidney Function | Rat | EE/LE combinations | Dose-dependent histochemical and ultrastructural changes. | [5] |
| Ovarian Morphology | Rat | 0.03 Microlut (LNG) | Absence of Graffian follicle after 72 days. | [6] |
| Rat | 0.18 Microgynon (EE/LNG) | Absence of Graffian follicle after 72 days. | [6] |
Signaling Pathway Diagrams
Ethinylestradiol (EE) Signaling Pathway
Ethinylestradiol, a synthetic estrogen, primarily acts by binding to estrogen receptors (ERα and ERβ). This can initiate both genomic and non-genomic signaling cascades. The genomic pathway involves the translocation of the EE-ER complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of target genes. The non-genomic pathway involves the activation of membrane-associated ERs, leading to rapid intracellular signaling.
Caption: Ethinylestradiol signaling via genomic and non-genomic pathways.
Levonorgestrel (LNG) Signaling Pathway
Levonorgestrel is a synthetic progestin that primarily acts by binding to the progesterone receptor (PR). This interaction leads to the dissociation of heat shock proteins, dimerization of the receptor, and translocation to the nucleus. In the nucleus, the LNG-PR complex binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes. Levonorgestrel also has a negative feedback effect on the hypothalamus and pituitary gland.
Caption: Levonorgestrel signaling and its feedback on the HPG axis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side effects of this compound in rodent models?
A1: Based on available literature, common side effects in rodents can include changes in body weight, alterations in behavior such as anxiety and lethargy, and potential impacts on liver and kidney function.[1][4][5] The severity of these effects can be dose-dependent.[4]
Q2: How can I minimize stress to the animals during oral administration of this compound?
A2: To minimize stress, it is recommended to use low-stress handling techniques. If using oral gavage, ensure that personnel are well-trained and use appropriate gavage needle sizes. Alternatively, consider formulating the drug in a palatable vehicle that the animals will voluntarily consume. Acclimatizing the animals to the procedure before the study begins can also reduce stress.
Q3: Are there any known effects of this compound on the reproductive organs of animal models?
A3: Yes, studies in rats have shown that the components of this compound can affect ovarian morphology. For instance, administration of levonorgestrel and ethinylestradiol has been observed to lead to the absence of the Graffian follicle, which is indicative of ovulation inhibition.[6]
Q4: Can this compound interfere with the results of behavioral tests?
A4: Yes, the hormonal components of this compound have been shown to influence anxiety-like behavior and cognitive function in rats.[1][4] It is crucial to consider these potential effects when designing and interpreting behavioral experiments. Including a vehicle-only control group is essential to differentiate between the effects of the drug and the experimental procedures.
Q5: What should I do if I observe severe adverse effects in an animal?
A5: If an animal exhibits severe adverse effects such as rapid weight loss, signs of pain or distress, or significant lethargy, it is imperative to consult with the veterinary staff immediately. Depending on the severity and the study protocol, a decision may be made to provide supportive care, adjust the dose, or humanely euthanize the animal. All such events should be thoroughly documented.
References
- 1. Inhibiting effect of ethinylestradiol/levonorgestrel combination on microsomal enzymatic activities in rat liver and kidney | springermedicine.com [springermedicine.com]
- 2. mdpi.com [mdpi.com]
- 3. Hypothalamus - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. atsjournals.org [atsjournals.org]
- 6. Hormone signaling and fatty liver in females: analysis of estrogen receptor α mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ovral Dosage for Consistent Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ovral and its active components, norgestrel and ethinyl estradiol. The information is designed to help optimize dosage and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the active ingredients in this compound and what is their primary mechanism of action in a research context?
A1: this compound contains two active ingredients: norgestrel, a synthetic progestin, and ethinyl estradiol, a synthetic estrogen.[1] Their primary mechanism of action is the suppression of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), through negative feedback on the hypothalamus and pituitary gland.[2] This leads to the inhibition of ovulation. Additionally, they induce changes in the cervical mucus and endometrium.[1][2] In a research setting, these compounds are used to study the effects of synthetic steroid hormones on various physiological processes.
Q2: How should I prepare and store stock solutions of norgestrel and ethinyl estradiol for my experiments?
A2: Norgestrel and ethinyl estradiol are soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and methanol.[3] For long-term storage, norgestrel is stable for at least two years when stored as a crystalline solid at -20°C.[3] Stock solutions in methanol can be stored at 4°C and are stable for at least one month.[1] It is recommended to prepare fresh dilutions in your culture or vehicle medium for each experiment to ensure stability and consistency.
Q3: What are typical dosage ranges for in vitro and in vivo experiments?
A3: Dosage will vary significantly depending on the experimental model and specific research question. However, the tables below provide a summary of dosages reported in the literature to serve as a starting point.
Data Presentation: Dosage Guidelines
Table 1: In Vitro Dosage Guidelines
| Compound | Cell Line | Concentration | Application |
| Ethinyl Estradiol | MCF-7 | 1 nM - 100 nM | Studying hormone-dependent cancer cell proliferation |
| Norgestrel | MCF-7 | 10-8 M | Investigating progestin effects on breast cancer cells[4] |
| Ethinyl Estradiol | Human Endothelial Cells | Concentrations equivalent to a 30 µg contraceptive pill | Assessing effects on nitric oxide synthesis and oxidative stress[4] |
Table 2: In Vivo (Rodent Models) Dosage Guidelines
| Compound | Animal Model | Dosage | Route of Administration | Application |
| Ethinyl Estradiol | Mouse | 0.02 - 2.0 mg/kg/day | Oral | Studying developmental effects[5] |
| Norgestrel | Rat | 10 µg/kg | Oral Gavage | Investigating effects on lactation and offspring[6] |
| Ethinyl Estradiol | Rat | 1 µg/kg | Oral Gavage | Investigating effects on lactation and offspring[6] |
| Ethinyl Estradiol | Rat | 0.125 - 0.18 µ g/day | Injection | Studying effects on nicotine self-administration[7] |
| Levonorgestrel | Rat | 0.3 - 0.6 µ g/day | Injection | Studying effects on nicotine self-administration[7] |
Troubleshooting Guides
In Vitro Experiments
Q4: My cells are not responding to treatment with norgestrel and/or ethinyl estradiol. What are the possible causes and solutions?
A4:
-
Incorrect Dosage: The concentration of the hormones may be too low to elicit a response. Conversely, excessively high concentrations can sometimes lead to off-target effects or cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
-
Hormone-Depleted Media: Standard cell culture media often contains phenol red, which has weak estrogenic activity, and serum contains endogenous hormones.[8] These can interfere with your experiment.
-
Solution: Culture cells in phenol red-free media and use charcoal-stripped serum to remove endogenous steroids for at least 72 hours before and during the experiment.[9]
-
-
Cell Line Characteristics: Ensure your cell line expresses the appropriate estrogen and progesterone receptors. Receptor expression levels can change with passage number.
-
Solution: Use low-passage number cells and confirm receptor expression using techniques like qPCR or Western blotting.
-
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Aliquot stock solutions and store them at -20°C or -80°C. Prepare fresh working solutions for each experiment.
-
Q5: I am observing unexpected cell death in my cultures after treatment. What should I do?
A5:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the hormones may be too high for your cells.
-
Solution: Ensure the final solvent concentration in your culture media is low (typically <0.1%) and include a vehicle-only control in your experimental design.
-
-
Over-trypsinization: Excessive exposure to trypsin during cell passaging can damage cell membranes and make them more susceptible to stress.
-
Solution: Minimize trypsin exposure time and ensure it is completely neutralized with serum-containing media.[9]
-
-
Off-Target Effects: At high concentrations, synthetic hormones can have off-target effects that may lead to cytotoxicity.
-
Solution: Review the literature for known off-target effects and consider using a lower, more physiologically relevant concentration.
-
In Vivo Experiments
Q6: I am seeing high variability in the responses of my animals to this compound treatment. What could be the contributing factors?
A6:
-
Stress from Administration: Oral gavage can be a significant stressor for rodents, leading to the release of stress hormones that can influence experimental outcomes.[3]
-
Solution: Ensure proper training in oral gavage techniques to minimize stress. Consider alternative, less stressful administration methods if appropriate for your study design.[10]
-
-
Animal Health and Husbandry: Underlying health issues or variations in housing conditions can contribute to variability.
-
Solution: Closely monitor animal health and maintain consistent environmental conditions (e.g., light-dark cycle, temperature, diet).
-
-
Pharmacokinetics: The absorption and metabolism of the administered compounds can vary between individual animals.
-
Solution: While difficult to control, be aware of this potential source of variability and ensure your sample size is sufficient to detect true biological effects.
-
Experimental Protocols
Protocol 1: In Vitro Treatment of MCF-7 Cells
-
Cell Culture: Culture MCF-7 cells in DMEM/F12 media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.
-
Hormone Depletion: When cells reach 70-80% confluency, switch to phenol red-free DMEM/F12 supplemented with 5% charcoal-dextran stripped FBS and 1% penicillin-streptomycin. Culture for at least 72 hours.
-
Seeding: Trypsinize the cells and seed them into appropriate culture plates (e.g., 6-well plates for protein or RNA analysis) at a density that will allow them to reach 50-60% confluency on the day of treatment.
-
Treatment: Prepare working solutions of norgestrel and/or ethinyl estradiol in the hormone-depleted media from your stock solutions. Remove the old media from the cells and add the treatment media. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis such as qPCR for gene expression, Western blotting for protein expression, or cell proliferation assays.
Protocol 2: In Vivo Oral Gavage in Rodents
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Dosage Calculation: Weigh each animal to calculate the precise volume of the treatment solution to be administered based on the desired mg/kg dosage. The maximum recommended dosing volume is typically 10 mL/kg.[11]
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound (or its components) in a suitable vehicle (e.g., corn oil). Ensure the solution is homogenous.
-
Animal Restraint: Properly restrain the animal to ensure its safety and to facilitate the procedure. For mice, this can be done by scruffing the neck. For rats, gentle but firm restraint is necessary.
-
Gavage Needle Insertion: Measure the gavage needle against the animal to determine the correct insertion depth (from the mouth to the last rib). Gently insert the needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.[11]
-
Administration: Once the needle is correctly positioned, slowly administer the dosing solution.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
Mandatory Visualizations
Caption: Simplified signaling pathways of Norgestrel and Ethinyl Estradiol.
Caption: General experimental workflows for in vitro and in vivo studies.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. drugs.com [drugs.com]
- 2. Mechanism of action of norgestrel 0.075 mg a progestogen-only pill. I. Effect on ovarian activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Steroid Hormone Biosynthesis by the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 5. Studying Cellular Signal Transduction with OMIC Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Physiological levels of hydrocortisone maintain an optimal chondrocyte extracellular matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent results in Ovral-based assays
Welcome to the technical support center for Ovral (Norgestrel/Ethinyl Estradiol)-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in a research context?
A1: this compound is a combination oral contraceptive that consists of norgestrel (a progestin) and ethinyl estradiol (an estrogen). In a research setting, the active component, d-norgestrel (the biologically active stereoisomer), is primarily used to study the effects of synthetic progestins. Its main mechanism of action is binding to and activating the progesterone receptor (PR). This interaction triggers a cascade of molecular events, including the modulation of gene expression and signaling pathways, which can be studied in various in vitro and in vivo models. Norgestrel, once bound to its receptor, can slow the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn blunts the pre-ovulatory luteinizing hormone (LH) surge.[1]
Q2: My assay results are inconsistent. What are the most common sources of variability?
A2: Inconsistent results in assays involving steroid hormones like norgestrel can stem from several factors:
-
Cell Line Instability: Cell lines can lose or alter their expression of steroid hormone receptors over multiple passages.
-
Ligand Stability: Norgestrel, like other steroid hormones, can be metabolized by cells in culture. Its stability in media and susceptibility to degradation should be considered.
-
Reagent Quality: Variations in serum batches, antibodies, and other reagents can significantly impact results.
-
Cross-Reactivity: Norgestrel can bind to other steroid hormone receptors, such as the androgen and glucocorticoid receptors, which can lead to confounding off-target effects.
-
Experimental Conditions: Factors like cell density, incubation times, and solvent concentrations can all introduce variability.
Q3: Can this compound or its components interact with other signaling pathways besides the progesterone receptor pathway?
A3: Yes. Norgestrel has been shown to modulate other signaling pathways, which can contribute to its biological effects and potentially lead to unexpected results in your assays. These include:
-
MAPK/ERK Pathway: Progesterone (and by extension, synthetic progestins) has been shown to suppress the activation of the MAPK pathway (ERK1/2, JNK, P38).[2]
-
STAT3 Pathway: Progestin-based therapies can influence STAT3 signaling, which is a critical mediator of inflammation-driven carcinogenesis.[3]
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell proliferation and survival, can be activated by obesity-associated hyperinsulinemia, and progestin-based therapies are used in related conditions.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal/Response
| Potential Cause | Troubleshooting Step |
| Low Progesterone Receptor (PR) Expression | 1. Confirm PR expression in your cell line using qPCR or Western blot. 2. Use a positive control cell line known to express high levels of PR. 3. Consider using a PR-positive cell line like T47D or MCF-7. |
| Degraded Norgestrel | 1. Prepare fresh stock solutions of norgestrel for each experiment. 2. Minimize freeze-thaw cycles of the stock solution. 3. Check for proper storage conditions as per the manufacturer's instructions. |
| Suboptimal Assay Conditions | 1. Optimize incubation time and temperature. 2. Titrate the concentration of norgestrel to ensure it is within the effective range for your specific assay. |
| Inactive Reporter Construct (for reporter assays) | 1. Verify the integrity of your reporter plasmid by sequencing. 2. Use a positive control (e.g., a constitutively active promoter driving the reporter gene) to confirm the functionality of the reporter system. |
Issue 2: High Background or Non-Specific Signal
| Potential Cause | Troubleshooting Step |
| Cross-Reactivity with Other Receptors | 1. Include antagonists for other potential receptors (e.g., androgen receptor antagonist) to determine if the signal is due to off-target effects. 2. Use a cell line with minimal expression of other steroid receptors. |
| Serum Components | 1. Use charcoal-stripped serum to remove endogenous steroid hormones. 2. If possible, perform the assay in serum-free media. |
| High Antibody Concentration (for immunoassays) | 1. Titrate your primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio. |
Issue 3: High Well-to-Well Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | 1. Ensure a single-cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser. 3. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. |
Quantitative Data
Table 1: Cross-Reactivity of Norgestrel in Competitive Binding Assays
| Compound | Assay | Cross-Reactivity (%) |
| d-Norgestrel | Progesterone Competitive Protein-Binding Assay | 4%[5] |
| Ethinyl Estradiol | Estradiol Radioimmunoassay | 2%[5] |
Table 2: Circulating Hormone Levels in Women Taking this compound
| Hormone | Concentration Range | Notes |
| Estradiol | <5 to 81 pg/mL[6] | Daily concentrations varied. |
| Progesterone | Consistently below 1 ng/mL[6] |
Experimental Protocols
Protocol 1: Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the progesterone receptor relative to norgestrel.
Methodology:
-
Prepare Cell Lysate:
-
Culture a PR-positive cell line (e.g., T47D) to 80-90% confluency.
-
Harvest cells and prepare a cytosolic extract using a hypotonic lysis buffer.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford).
-
-
Set up Binding Reaction:
-
In a 96-well plate, add a fixed amount of radiolabeled progesterone (e.g., [³H]-progesterone).
-
Add increasing concentrations of unlabeled norgestrel (for the standard curve) or your test compound.
-
Add the cell lysate to each well.
-
For non-specific binding control wells, add a large excess of unlabeled progesterone.
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a charcoal-dextran slurry to each well to adsorb the unbound radiolabeled progesterone.
-
Incubate for a short period and then centrifuge the plate to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the bound radiolabeled progesterone) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Protocol 2: Progesterone-Responsive Reporter Gene Assay
Objective: To measure the transcriptional activity of the progesterone receptor in response to norgestrel.
Methodology:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
-
Transfection:
-
Co-transfect the cells with:
-
An expression vector for the human progesterone receptor.
-
A reporter vector containing a progesterone response element (PRE) upstream of a luciferase gene.
-
A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
-
Treatment:
-
After 24 hours, replace the medium with a medium containing charcoal-stripped serum.
-
Add increasing concentrations of norgestrel or your test compound to the wells.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of norgestrel to generate a dose-response curve.
-
Determine the EC50 (the concentration of norgestrel that produces 50% of the maximal response).
-
Visualizations
Caption: General experimental workflow for this compound-based in vitro assays.
Caption: Logical troubleshooting workflow for inconsistent assay results.
Caption: Simplified signaling pathway for Norgestrel.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anti-inflammatory effects of progesterone through NF-κB and MAPK pathway in lipopolysaccharide- or Escherichia coli-stimulated bovine endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Levonorgestrel Combined with GnRH-a Drug-Assisted Focused Ultrasound Ablation on PI3K/PTEN Signaling Pathway in Adenomyosis [imrpress.com]
- 5. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum levels of d-norgestrel, luteinizing hormone, follicle-stimulating hormone, estradiol, and progesterone in women during and following ingestion of combination oral contraceptives containing dl-norgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Ovral (Levonorgestrel/Ethinyl Estradiol) in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ovral or its components, levonorgestrel (LNG) and ethinyl estradiol (EE), in experimental settings. The focus is on identifying and minimizing off-target effects to ensure data integrity and experimental validity.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what are its active components?
A1: this compound is a combination oral contraceptive pill. Its active components are levonorgestrel (LNG), a synthetic progestin, and ethinyl estradiol (EE), a synthetic estrogen.[[“]] In research, it's crucial to consider the effects of both compounds, as they interact with different hormonal pathways.
Q2: What is the primary mechanism of action for LNG and EE?
A2: Levonorgestrel (LNG) is a progesterone receptor agonist.[2] It primarily acts by binding to progesterone and androgen receptors, which suppresses the luteinizing hormone (LH) surge, thereby inhibiting ovulation.[3][4] Ethinyl estradiol (EE) is a synthetic estrogen that acts on estrogen receptors (ERα and ERβ). It suppresses follicle-stimulating hormone (FSH) from the pituitary, preventing the development of an ovarian follicle.[4] Together, they also thicken cervical mucus to impede sperm transport.[[“]][4]
Q3: What are known off-target effects of levonorgestrel and ethinyl estradiol?
A3: Beyond their intended effects on reproductive hormones, LNG and EE can influence various cellular pathways. Studies have shown that these compounds can lead to proteomic and transcriptomic changes related to inflammation, oxidative stress, transcriptional regulation, and cell death in neuronal cells.[5][6] EE, in particular, has a broad effect on the serum proteome, affecting the complement system, metabolism, and the coagulation system.[7] LNG has been noted to bind to androgen receptors[3] and may have adverse effects on metabolic biomarkers, a concern in studies involving conditions like PCOS.[8]
Identifying Off-Target Effects
Q4: How can I determine if my experimental results are due to off-target effects?
A4: Unexplained or inconsistent results may indicate off-target effects. The first step is to perform dose-response experiments to see if the effect is concentration-dependent. Comprehensive "omics" approaches are the gold standard for unbiased identification.
-
Transcriptomics (RNA-Seq): This method analyzes the entire transcriptome of your cells or tissues post-treatment to see which genes are differentially expressed.[2] It can reveal unexpected pathway activation.
-
Proteomics: This technique analyzes changes in protein expression and modification, providing insights into functional cellular changes.[5][6][9] Studies have used proteomics to identify LNG and EE's effects on inflammation and oxidative stress pathways in neural cells.[5][6]
Q5: What are some specific techniques for identifying off-target molecular interactions?
A5: While originally designed for CRISPR, the principles of unbiased, genome-wide screening methods can be conceptually adapted for identifying unintended molecular interactions of small molecules. Techniques like GUIDE-seq and CIRCLE-seq are used to find all genomic sites where a nuclease cuts, which is analogous to finding all cellular receptors or proteins a drug binds to.[10] For hormonal drugs, methods like affinity chromatography coupled with mass spectrometry can identify binding partners.
Minimizing Off-Target Effects
Q6: How can I reduce off-target effects in my cell culture experiments?
A6:
-
Use the Lowest Effective Concentration: Determine the minimal dose of LNG/EE required to achieve the desired on-target effect through careful dose-response studies.
-
Use Charcoal-Stripped Serum: Standard fetal bovine serum (FBS) contains endogenous hormones that can interfere with your experiments. Use dextran-coated charcoal-stripped serum to remove these confounding variables.
-
Control for Vehicle Effects: The solvent used to dissolve LNG and EE (e.g., ethanol, DMSO) can have its own biological effects. Always include a vehicle-only control group in your experiments.
-
Phenol Red Awareness: The pH indicator phenol red, common in cell culture media, is a weak estrogen agonist and can stimulate estrogen-responsive cells.[11] For sensitive experiments, use phenol red-free media.[11]
Q7: Are there alternatives to using a combination treatment?
A7: If your research question allows, consider using LNG or EE individually to dissect the specific effects of each component. This can help isolate which compound is responsible for any observed off-target effects. Additionally, investigate if more receptor-specific agonists or antagonists could serve your experimental purpose with higher precision.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experimental batches. | 1. Reagent Variability: Different lots of LNG/EE, serum, or media can have variations.2. Cell Passage Number: High-passage number cells may have altered receptor expression or signaling.3. Storage Issues: Improper storage of steroid hormones can lead to degradation or concentration changes due to solvent evaporation.[12] | 1. Reagent Validation: Test and validate each new lot of critical reagents. Purchase in bulk if possible.2. Cell Line Maintenance: Use cells within a consistent and low passage number range. Regularly perform cell line authentication.3. Proper Storage: Aliquot steroid stocks in a suitable solvent and store at -20°C or -80°C in tightly sealed vials to prevent sublimation.[12] |
| High background or unexpected activity in control groups. | 1. Endogenous Hormones in Serum: Standard FBS contains steroids that activate progesterone and estrogen receptors.2. Phenol Red in Media: Phenol red acts as a weak estrogen, which can stimulate estrogen-responsive cells.[11]3. Contamination: Plasticware can leach compounds with hormonal activity.[13] | 1. Use Charcoal-Stripped Serum: This removes endogenous steroid hormones from the culture medium.2. Use Phenol Red-Free Media: This is critical for any experiment involving estrogen receptor signaling.[11]3. Use Hormone-Free Plasticware: Ensure all tips, plates, and flasks are certified to be free of hormonally active contaminants.[13] |
| Observed phenotype does not match known on-target pathways. | 1. Off-Target Receptor Binding: LNG is known to bind to androgen receptors.[3] EE may interact with other receptors like the G protein-coupled estrogen receptor (GPR30).[14][15]2. Downstream "Omics" Changes: The compounds may be altering broad cellular pathways like inflammation or oxidative stress.[5][6] | 1. Competitive Binding Assays: Use specific antagonists for suspected off-target receptors (e.g., an androgen receptor antagonist like flutamide) to see if the effect is blocked.2. Perform Transcriptomic/Proteomic Analysis: Use RNA-Seq or mass spectrometry-based proteomics to get an unbiased view of the cellular pathways being affected.[5][9][16] |
Experimental Protocols & Visualizations
Signaling Pathway: On-Target and Potential Off-Target Effects
The primary mechanism of LNG and EE involves binding to their respective nuclear hormone receptors. This complex then translocates to the nucleus, binds to hormone response elements on DNA, and modulates gene transcription. Off-target effects can arise from binding to other related receptors or influencing other signaling cascades.
Caption: On-target vs. potential off-target signaling of LNG and EE.
Workflow for Identifying Off-Target Effects via RNA-Seq
This diagram outlines the key steps in using RNA sequencing (RNA-Seq) to identify global gene expression changes induced by LNG/EE treatment, which can reveal off-target effects.
Caption: Experimental workflow for transcriptomic analysis of off-target effects.
Troubleshooting Logic for Unexpected Phenotypes
When an experiment yields an unexpected result, this decision tree can help diagnose the potential source of the issue, including off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. Pharmacology Of Levonorgestrel And Ethinyl Estradiol - Consensus Academic Search Engine [consensus.app]
- 2. Analysis of the Endometrial Transcriptome at the Time of Implantation in Women Receiving a Single Post-Ovulatory Dose of Levonorgestrel or Mifepristone [scielo.org.mx]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Hormonal Contraceptives and Depression: A Proteomic Analysis Using Neuronal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethinylestradiol in combined hormonal contraceptive has a broader effect on serum proteome compared with estradiol valerate: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Proteomic changes in uterine flushings after levonorgestrel treatment and effects on sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 11. researchgate.net [researchgate.net]
- 12. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Addressing breakthrough bleeding in animal studies with Ovral
This technical support center provides guidance for researchers, scientists, and drug development professionals using Ovral (and similar combined hormonal contraceptives) in animal studies, with a specific focus on addressing breakthrough bleeding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combination oral contraceptive pill. Its primary active ingredients are a progestin, typically a derivative of norgestrel like levonorgestrel, and a synthetic estrogen, ethinyl estradiol.[1][2][3][4][5] These components work together to suppress ovulation and alter the uterine environment to prevent pregnancy.[1][3][4]
Q2: Why is breakthrough bleeding observed in animal studies with this compound?
Breakthrough bleeding (BTB) is an unscheduled bleeding event that can occur during the administration of hormonal contraceptives.[6] The primary cause is often a hormonal imbalance at the level of the endometrium (the uterine lining).[6] Specifically, the progestin component can lead to endometrial atrophy, making the lining thin and fragile, while the estrogen component is responsible for stabilizing the endometrium.[6][7] If the estrogen dose is too low or the progestin effect is too dominant, the fragile endometrial blood vessels can rupture, leading to BTB.[6][8]
Q3: Is breakthrough bleeding a common side effect in animal models?
While extensively documented in human clinical trials, the incidence of breakthrough bleeding in animal models is less standardized and can vary depending on the species, dose, and administration route.[9] However, the underlying physiological mechanisms are similar, and unscheduled bleeding is a known potential side effect when using hormonal contraceptives in animal studies.[10][11]
Q4: What animal models are typically used to study the effects of hormonal contraceptives like this compound?
Rodent models, such as rats and mice, are commonly used to study the systemic and reproductive effects of hormonal contraceptives due to their well-characterized reproductive cycles and the availability of transgenic strains.[9][12][13][14] Non-human primates are also used for their closer physiological resemblance to humans, though their use is less common.
Q5: How can I be sure the bleeding I'm observing is breakthrough bleeding and not another issue?
It is crucial to differentiate breakthrough bleeding from other potential causes of vaginal bleeding in laboratory animals. A thorough health assessment of the animal is necessary to rule out issues such as infections, tumors, or injuries to the reproductive tract. Establishing a clear temporal link between the administration of this compound and the onset of bleeding is a key indicator.
Troubleshooting Guide for Breakthrough Bleeding
This guide provides a step-by-step approach to addressing breakthrough bleeding in your animal studies.
Step 1: Initial Assessment and Observation
-
Quantify the Bleeding: If possible, quantify the amount of bleeding. This can be done by visual scoring of spotting or by more quantitative methods like vaginal lavage and subsequent spectrophotometric analysis of hemoglobin content.
-
Monitor Animal Health: Closely monitor the animal for any other signs of distress, such as weight loss, changes in behavior, or signs of anemia in cases of prolonged or heavy bleeding.
-
Review Dosing and Administration: Double-check the dosage calculations and the consistency of administration. Inconsistent dosing can lead to hormonal fluctuations that trigger bleeding.[6]
Step 2: Potential Interventions (to be considered as part of the experimental design)
-
Dose Adjustment: If breakthrough bleeding is persistent and problematic for the study, consider adjusting the dose of the estrogen and/or progestin component. A slight increase in the ethinyl estradiol dose may help stabilize the endometrium.[7]
-
Change in Formulation: Different progestins have varying degrees of androgenic and progestogenic effects, which can influence endometrial stability.[6][15] If feasible within the study's scope, testing a formulation with a different progestin may be an option.
-
Supplementation: In some clinical contexts, short-term supplementation with exogenous estrogen is used to manage breakthrough bleeding.[16] This approach could be adapted for animal studies but should be carefully justified and documented as it represents a change in the experimental conditions.
Step 3: Pathological and Histological Analysis
-
Necropsy and Histology: At the end of the study, or if an animal needs to be euthanized due to severe bleeding, perform a thorough necropsy with a focus on the reproductive tract.
-
Endometrial Evaluation: Collect uterine tissue for histological analysis to examine endometrial thickness, vascular structure, and signs of inflammation or other pathologies. This can provide valuable insights into the underlying cause of the bleeding.
Data Presentation
Table 1: Factors Contributing to Breakthrough Bleeding with Combined Hormonal Contraceptives
| Factor | Mechanism of Action | Consequence in Animal Studies |
| Progestin Dominance | Induces endometrial atrophy, leading to a thin, fragile uterine lining.[6][7] | Increased likelihood of spontaneous bleeding from superficial blood vessels. |
| Low Estrogen Dose | Insufficient estrogen to support and stabilize the atrophic endometrium.[6][7] | Compromised endometrial integrity and increased vascular fragility.[8] |
| Inconsistent Dosing | Fluctuations in circulating hormone levels mimic a "mini-withdrawal," triggering bleeding.[6] | Unpredictable spotting or bleeding episodes. |
| Progestin Type | Different progestins have varying effects on endometrial vascularity and stability.[15] | The incidence and severity of breakthrough bleeding can differ between formulations. |
| Initial Treatment Phase | The endometrium is adjusting to the new hormonal environment. | Breakthrough bleeding is more common in the initial cycles of administration.[17] |
Experimental Protocols
Protocol: Oral Administration of this compound Components in a Rodent Model to Assess Breakthrough Bleeding
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old) with regular estrous cycles.
-
Acclimatization: Animals are acclimated for at least one week before the start of the experiment. Estrous cycles are monitored daily via vaginal smear to ensure regularity.
-
Grouping: Animals are randomly assigned to a control group (vehicle only) and one or more treatment groups (e.g., low-dose ethinyl estradiol + levonorgestrel, high-dose ethinyl estradiol + levonorgestrel).
-
Drug Preparation: Ethinyl estradiol and levonorgestrel are dissolved in a suitable vehicle (e.g., sesame oil). Doses should be calculated based on previous studies and adjusted for the animal's body weight.
-
Administration: The prepared solution is administered daily via oral gavage at the same time each day to ensure consistent hormone levels.[13]
-
Monitoring for Breakthrough Bleeding:
-
Visual Inspection: Cages are checked daily for any visible signs of bleeding.
-
Vaginal Lavage: A daily vaginal lavage is performed using a small volume of saline. The lavage fluid is then analyzed for the presence of red blood cells. A scoring system (e.g., 0 = no RBCs, 1 = few RBCs, 2 = moderate RBCs, 3 = many RBCs) can be used.
-
-
Data Collection: Body weight, food and water intake, and any signs of adverse effects are recorded daily.
-
Endpoint Analysis: At the end of the study period, animals are euthanized. Blood is collected for hormone level analysis, and the uterus is excised for histological examination of the endometrium.
Visualizations
References
- 1. This compound L Tablet: Uses, Side-effects, Price, Dosage & More Info - PharmEasy [pharmeasy.in]
- 2. practo.com [practo.com]
- 3. This compound L Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 4. 1mg.com [1mg.com]
- 5. drugs.com [drugs.com]
- 6. Why You Might Experience Breakthrough Bleeding on the Oral Contraceptive Pill (OCP) [monikaanna.com.au]
- 7. Abnormal Uterine Bleeding Associated with Hormonal Contraception | AAFP [aafp.org]
- 8. researchgate.net [researchgate.net]
- 9. Animal models of hormonal contraceptives: Understanding drug-specific and user-specific variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jvmbbs.kharkov.ua [jvmbbs.kharkov.ua]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Effect of Estrous Cycle on Behavior of Females in Rodent Tests of Anxiety [frontiersin.org]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. Treatments of unscheduled vaginal bleeding due to progestin‐only contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of breakthrough bleeding model of combined‐oral contraceptives utilizing model‐based meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Isolating the Effects of Ovral's Components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on designing and troubleshooting control experiments to isolate the individual effects of the components of Ovral: a synthetic progestin (norgestrel) and a synthetic estrogen (ethinyl estradiol).
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound that I need to study individually?
A1: this compound is a combination oral contraceptive that typically contains a synthetic progestin, norgestrel (or its active isomer, levonorgestrel), and a synthetic estrogen, ethinyl estradiol.[1][2][3] To isolate the biological effects of this compound, it is crucial to design experiments that assess each of these components separately and in combination.
Q2: What are the main mechanisms of action for norgestrel and ethinyl estradiol?
A2: Norgestrel primarily acts as an agonist for the progesterone receptor (PR), while ethinyl estradiol is an agonist for the estrogen receptor (ER).[1][2] Their combined effect in this compound suppresses ovulation by inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn blunts the surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[3][4] They also alter the cervical mucus and endometrium, making them inhospitable for sperm and implantation, respectively.[3]
Q3: What are the essential control groups to include in my in vitro experiments?
A3: To effectively isolate the effects of this compound's components, the following control groups are recommended:
-
Vehicle Control: The solvent used to dissolve the hormones (e.g., DMSO or ethanol) administered to cells at the same concentration as in the treatment groups. This accounts for any effects of the solvent itself.
-
Norgestrel Alone: To determine the specific effects of the progestin component.
-
Ethinyl Estradiol Alone: To determine the specific effects of the estrogen component.
-
Norgestrel and Ethinyl Estradiol Combination: To assess the combined or synergistic effects of both components, mimicking the action of this compound.
-
Positive Control (if applicable): A known activator of the pathway of interest (e.g., natural progesterone for PR activation or 17β-estradiol for ER activation).
-
Negative Control/Antagonist (if applicable): A known inhibitor of the receptor (e.g., RU-486/mifepristone for PR or ICI 182,780/fulvestrant for ER) to confirm receptor-mediated effects.
Q4: I am seeing high variability in my results between experiments. What are the common causes for this in steroid hormone studies?
A4: High variability in steroid hormone experiments can stem from several factors:
-
Cell Culture Conditions: Passage number, cell density, and serum components in the culture medium can all influence cellular responses to hormones. It is advisable to use charcoal-stripped serum to remove endogenous steroids.
-
Hormone Degradation: Steroid hormones can be unstable in solution. Prepare fresh stock solutions and store them appropriately.
-
Assay Timing: The timing of hormone treatment and sample collection is critical, as cellular responses can be transient.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected changes. For instance, immunoassays should be rigorously validated for the specific sample type and species being tested.[5]
Q5: My Western blot results for estrogen or progesterone receptor expression are inconsistent. What should I troubleshoot?
A5: Inconsistent Western blot results for hormone receptors are a common issue. Consider the following troubleshooting steps:
-
Protein Extraction: Ensure complete cell lysis and protein solubilization. Use appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Antibody Specificity and Validation: Confirm that your primary antibody is specific for the intended receptor and has been validated for the application.
-
Loading Controls: Use a reliable loading control to normalize for protein loading. However, be aware that the expression of some common loading controls can be influenced by steroid hormone treatment.
-
Membrane Transfer: Optimize transfer conditions to ensure efficient transfer of the receptor proteins, which may be of high molecular weight.
Data Presentation
Table 1: Receptor Binding Affinity of this compound Components
| Compound | Receptor | Binding Affinity (Relative to natural hormone) | Notes |
| Norgestrel | Progesterone Receptor (PR) | High | The biological activity resides in the levo-enantiomer, levonorgestrel.[1] |
| Norgestrel | Androgen Receptor (AR) | Weak | Norgestrel exhibits some androgenic activity.[1] |
| Ethinyl Estradiol | Estrogen Receptor (ER) | High | The ethinyl group at C17α increases oral bioavailability and resistance to metabolism compared to estradiol. |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Compound | Cell Line Example | Typical Concentration Range | Effect |
| Norgestrel | T47D (breast cancer) | 1 nM - 1 µM | Progestogenic and anti-proliferative effects |
| Ethinyl Estradiol | MCF-7 (breast cancer) | 10 pM - 10 nM | Estrogenic and proliferative effects |
| Ethinyl Estradiol | Ishikawa (endometrial cancer) | 10⁻⁹ mol/l | Activation of MAP kinase (ERK 2) signaling[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (e.g., using MCF-7 cells for ethinyl estradiol)
Objective: To determine the effect of ethinyl estradiol on the proliferation of estrogen-sensitive cells.
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS (assay medium)
-
Ethinyl estradiol
-
Vehicle (e.g., DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in DMEM with 10% FBS. Allow cells to attach for 24 hours.
-
Hormone Deprivation: Replace the medium with phenol red-free DMEM containing 10% charcoal-stripped FBS. Incubate for 24-48 hours to synchronize cells and minimize the effects of endogenous estrogens.
-
Treatment: Prepare serial dilutions of ethinyl estradiol in assay medium. Remove the hormone-deprivation medium and add the treatment solutions (including vehicle control) to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve.
Protocol 2: Western Blot for Progesterone Receptor (PR) Expression
Objective: To assess the effect of norgestrel on the expression of PR in a target cell line (e.g., T47D).
Materials:
-
T47D cells
-
RPMI-1640 medium with 10% FBS
-
Phenol red-free RPMI-1640 with 10% charcoal-stripped FBS
-
Norgestrel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Culture T47D cells and treat with norgestrel at the desired concentrations for the specified duration.
-
Protein Extraction: Lyse the cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody for normalization.
Mandatory Visualizations
Signaling Pathways
Caption: Classical and non-genomic signaling pathways of ethinyl estradiol.
Caption: Genomic and non-genomic signaling pathways of norgestrel.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
References
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Norgestrel? [synapse.patsnap.com]
- 4. Mode of action of DL-norgestrel and ethinylestradiol combination in postcoital contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic estrogen-mediated activation of ERK 2 intracellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Hormonal Response to Ovral in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ovral and its components (norgestrel and ethinyl estradiol) in cell line-based experiments. Our goal is to help you manage and troubleshoot variability in hormonal responses to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the active components of this compound and what are their primary mechanisms of action?
This compound is a combination oral contraceptive that contains two active ingredients: ethinyl estradiol (a synthetic estrogen) and norgestrel (a synthetic progestin). In a clinical setting, their primary mechanism of action is the prevention of ovulation.[1] Ethinyl estradiol suppresses the release of follicle-stimulating hormone (FSH), while norgestrel suppresses the release of luteinizing hormone (LH), thereby preventing the maturation and release of an egg. In a research context, these components act by binding to and activating their respective hormone receptors, the estrogen receptor (ER) and the progesterone receptor (PR), leading to downstream changes in gene expression and cellular behavior.
Q2: Which cell lines are commonly used to study the effects of this compound's components?
Hormone-responsive cancer cell lines are frequently used to study the effects of estrogens and progestins. Commonly used lines include:
-
Breast Cancer: MCF-7 (ER-positive, PR-positive), T47D (ER-positive, PR-positive), ZR-75-1 (ER-positive, PR-positive).
-
Ovarian Cancer: SKOV3, ES-2.
-
Endometrial Cancer: Ishikawa, ECC-1.
The choice of cell line will depend on the specific research question and the receptor status of the cells.
Q3: What are the expected cellular responses to ethinyl estradiol and norgestrel in these cell lines?
The response to ethinyl estradiol and norgestrel is cell-type specific but generally involves:
-
Gene Expression Changes: Modulation of genes regulated by the estrogen and progesterone response elements. For example, in T47D cells, norgestrel has been shown to increase the expression of primiR-190 and primiR-199a1.[2]
-
Cell Proliferation: Both estrogens and progestins can stimulate the proliferation of hormone-dependent cancer cells. For instance, norgestrel has been observed to stimulate the growth of MCF-7 breast cancer cells.
-
Signaling Pathway Activation: Activation of pathways such as the PI3K/Akt/mTOR signaling cascade.
Q4: What are the common sources of variability in hormonal response assays?
Variability in in vitro hormonal response assays can arise from several factors:
-
Cell Line Integrity: Genetic drift, misidentification, or cross-contamination of cell lines can lead to inconsistent results.
-
Passage Number: High passage numbers can lead to changes in cellular characteristics, including hormone receptor expression and signaling responses.
-
Clonal Heterogeneity: Cell line populations are often heterogeneous, containing subpopulations with different sensitivities to hormones.
-
Experimental Conditions: Inconsistent cell densities, serum starvation procedures, and variations in media components (e.g., phenol red, which has weak estrogenic activity) can all contribute to variability.
-
Reagent Quality: The quality and stability of hormones and other reagents are critical.
Troubleshooting Guides
Guide 1: Inconsistent or No Hormonal Response
This guide addresses situations where you observe a lack of response or highly variable responses to this compound or its components.
Caption: Troubleshooting logic for inconsistent or absent hormonal response.
| Observed Problem | Potential Cause | Recommended Solution |
| No response to ethinyl estradiol or norgestrel | Loss or low expression of Estrogen Receptor (ER) or Progesterone Receptor (PR). | Verify ER and PR expression levels using Western blot or qPCR. Use a lower passage number of cells or a different cell line known to be responsive. |
| Cell line misidentification or cross-contamination. | Authenticate your cell line using Short Tandem Repeat (STR) profiling. | |
| Inactive hormone stocks. | Prepare fresh hormone stocks from a reliable source. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | |
| Presence of interfering substances in the media. | Use phenol red-free media, as phenol red has weak estrogenic activity. Ensure charcoal-stripped serum is used to remove endogenous hormones. | |
| High variability between replicates | Inconsistent cell seeding density. | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Clonal heterogeneity within the cell population. | Consider single-cell cloning to establish a more homogeneous population, or perform experiments on recently thawed, low-passage cells. | |
| Unexpected or off-target effects | Hormone concentrations are too high, leading to non-specific effects. | Perform a dose-response curve to determine the optimal concentration range. Start with concentrations reported in the literature (see tables below). |
| Contamination with mycoplasma or other microorganisms. | Regularly test your cell cultures for mycoplasma contamination. |
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for commonly used cell lines in response to ethinyl estradiol and norgestrel.
Table 1: Recommended Concentration Ranges for Hormonal Treatment
| Compound | Cell Line | Effective Concentration Range | Reference |
| Ethinyl Estradiol | NT2/D1 | 10 nM - 100 nM | |
| Norgestrel | T47D | 10⁻⁹ M - 10⁻⁷ M | [3] |
| R5020 (Progestin analog) | T47D | 50 pM - 10 nM | [4] |
Table 2: Expected Gene Expression Changes in Response to Hormonal Treatment
| Hormone | Cell Line | Target Gene | Treatment | Expected Fold Change | Reference |
| Progestins | T47D | primiR-190 | 24 hours | 4 to 7-fold increase | [2] |
| Progestins | T47D | primiR-199a1 | 24 hours | 4 to 7-fold increase | [2] |
| Levonorgestrel | T47D | 17βHSD1 | 48 hours, 10⁻⁷M | Significant increase (P<0.001) | [3] |
| Levonorgestrel | T47D | 17βHSD2 | 48 hours, 10⁻⁷M | Significant decrease (P<0.001) | [3] |
| R5020 | T47D | 916 genes upregulated | 6 hours, 50 pM | >1.5-fold | [4] |
| R5020 | T47D | 784 genes downregulated | 6 hours, 50 pM | <1.5-fold | [4] |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring changes in the expression of hormone-responsive genes.
Caption: Workflow for qPCR analysis of hormone-responsive genes.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Hormone Treatment: After allowing cells to adhere overnight, replace the medium with a serum-free or charcoal-stripped serum medium for 24-48 hours. Then, treat the cells with the desired concentration of ethinyl estradiol, norgestrel, or vehicle control for the specified duration.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or probe-based assay with primers specific for your target genes (e.g., GREB1, PGR) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cell proliferation in response to hormonal treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 6 to 24 hours to allow cells to attach and recover.
-
Hormone Treatment: Replace the medium with medium containing various concentrations of the test hormone or vehicle control.
-
Prolonged Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of estrogen and progesterone receptors.
Estrogen Receptor Signaling Pathway
Caption: Simplified estrogen receptor signaling pathway.
Progesterone Receptor Signaling Pathway
Caption: Simplified progesterone receptor signaling pathway.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Natural and Synthetic Progestins Increase Transcriptional Expression of primiR-190 and primiR-199 in T47D Breast Cancer Cells: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone and levonorgestrel regulate expression of 17βHSD-enzymes in progesterone receptor positive breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing human error in experiments involving Ovral (norgestrel and ethinyl estradiol). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental workflows.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Question: We are observing high variability in our cell proliferation/viability assays when treating cells with norgestrel and ethinyl estradiol. What are the potential sources of human error?
Answer: Inconsistent results in cell-based assays are a common challenge. Human error can be introduced at multiple stages of the experimental process. Here are some key areas to troubleshoot:
-
Pipetting and Dilution Errors: Inaccurate pipetting during serial dilutions of this compound components can lead to significant variations in the final concentration in cell culture wells.
-
Solution: Regularly calibrate pipettes and use reverse pipetting for viscous solutions. Prepare a master mix of the final dilution to add to all relevant wells to ensure consistency.[1]
-
-
Cell Seeding and Plating: Uneven cell distribution in multi-well plates can cause variability in cell numbers between wells, leading to inconsistent results.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Inconsistent Incubation Times: Variations in the duration of drug exposure can significantly impact cellular responses.
-
Solution: Standardize incubation times and clearly document the start and end times for all experiments.
-
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to maintain a more uniform environment across the plate.
-
Issue 2: Poor Standard Curve in Hormone Quantification ELISA
Question: Our ELISA for quantifying estradiol levels in cell culture supernatant is yielding a poor standard curve with low R-squared values. What could be the cause?
Answer: A reliable standard curve is crucial for accurate quantification in ELISA. Here are common human errors that can affect your standard curve:
-
Improper Standard Preparation: Errors in the serial dilution of the estradiol standard are a primary cause of a poor standard curve.
-
Solution: Use calibrated pipettes and fresh, high-quality diluents. Ensure each standard is thoroughly mixed before proceeding to the next dilution. It is recommended to prepare all standards and samples in duplicate.[2]
-
-
Inaccurate Pipetting of Reagents: Inconsistent volumes of antibodies, substrates, or stop solution will lead to high variability between wells.
-
Solution: Pay close attention to pipetting technique and ensure the same volume is added to each well. For multi-channel pipetting, ensure all channels are dispensing equal volumes.
-
-
Insufficient Washing: Inadequate washing between steps can result in high background noise and poor signal-to-noise ratio.
-
Solution: Ensure all wells are completely filled and emptied during each wash step. Tap the plate on absorbent paper to remove any residual liquid.
-
-
Incorrect Incubation Times and Temperatures: Deviations from the recommended incubation parameters can affect antibody binding and enzyme kinetics.
-
Solution: Use a calibrated incubator and a timer to ensure precise incubation times and temperatures.[3]
-
Frequently Asked Questions (FAQs)
Experimental Design and Execution
Q1: What are the best practices for preparing and storing stock solutions of norgestrel and ethinyl estradiol?
A1: The stability and accuracy of your stock solutions are critical. Norgestrel and ethinyl estradiol are typically dissolved in an organic solvent like DMSO to create a high-concentration stock. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compounds. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, allow the stock to thaw completely and vortex gently before dilution in cell culture media.
Q2: How can we minimize the risk of human error during animal dosing with this compound?
A2: For oral gavage, ensure the gavage needle is the correct size for the animal to prevent injury. Use a new, clean gavage needle for each experimental group.[4] For administration in the diet, thoroughly mix the powdered drug with the feed to ensure a homogenous distribution and consistent dosing.[5] Always have a second researcher double-check dose calculations before administration.
Data Management and Integrity
Q3: What are some key strategies for preventing data recording and management errors?
A3: Implement a robust data management plan before starting your experiments.[2] Use a standardized data collection tool, such as an electronic lab notebook (ELN), to reduce the risk of transcription errors.[2] Ensure all data is backed up regularly and that access is limited to authorized personnel.[2]
Q4: How can we ensure the quality and reproducibility of our experimental data?
A4: Develop and strictly follow Standard Operating Procedures (SOPs) for all experimental protocols.[6] Implement quality control checks at critical stages of your experiments, such as verifying cell viability before treatment or confirming protein concentration before a Western blot.[7] Foster a lab culture that encourages open reporting and investigation of errors to identify and mitigate their root causes.
Quantitative Data Summary
| Experimental Model | Treatment | Concentration | Observed Effect | Reference |
| MCF-7 Breast Cancer Cells | Ethinyl Estradiol | Physiological Concentrations | Significant increase in proliferation rate. | [1] |
| HCC1500 Breast Cancer Cells | Ethinyl Estradiol | Physiological Concentrations | Significant increase in proliferation rate. | [1] |
| Xenopus tropicalis tadpoles | Levonorgestrel (0.1nM) | 0.1nM | Increased hepatic androgen receptor (ar) mRNA levels in females. | [8] |
| Xenopus tropicalis tadpoles | Ethinylestradiol (0.1nM) | 0.1nM | Female-biased sex ratios and increased vitellogenin (vtg beta1) mRNA levels. | [8] |
| Xenopus tropicalis tadpoles | Levonorgestrel (0.01, 0.1, 1.0nM) + Ethinylestradiol (0.1nM) | Various | No significant alteration in vitellogenin levels or sex ratios compared to EE2 alone. | [8] |
Experimental Protocols
Protocol 1: Estradiol Quantification in Cell Culture Supernatant using ELISA
This protocol is a general guideline and should be adapted based on the specific ELISA kit manufacturer's instructions.
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit protocol.
-
Reconstitute the lyophilized estradiol standard with the provided diluent to create a stock solution.
-
Perform serial dilutions of the standard stock to create a standard curve. A typical range might be from 10 pg/mL to 1000 pg/mL.
-
-
Sample Preparation:
-
Collect cell culture supernatant and centrifuge to remove any cells or debris.
-
If necessary, dilute the supernatant in the provided assay buffer to ensure the estradiol concentration falls within the range of the standard curve.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample (in duplicate) to the wells of the antibody-coated microplate.
-
Add 50 µL of the HRP-conjugated detection antibody to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the plate 3-5 times with the prepared wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate at room temperature in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance of each standard against its known concentration.
-
Use the standard curve to determine the concentration of estradiol in the unknown samples.
-
Protocol 2: Cell Proliferation Assay (E-Screen) using MCF-7 Cells
This protocol is adapted for assessing the estrogenic activity of compounds like ethinyl estradiol.
-
Cell Seeding:
-
Trypsinize and resuspend MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to reduce background estrogenic effects.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of ethinyl estradiol and/or norgestrel in the same medium.
-
Remove the seeding medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells for 6 days.
-
-
Cell Proliferation Measurement:
-
After the incubation period, remove the treatment medium.
-
Quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay.
-
Fix the cells with 10% trichloroacetic acid.
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base.
-
-
Read the absorbance at 510 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the proliferation data against the log of the compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Workflow for minimizing human error in experiments.
Caption: Genomic signaling pathway of ethinyl estradiol.
Caption: Genomic signaling pathway of norgestrel.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.co.jp [abcam.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Common Pitfalls in the Interpretation of Endocrine Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mixture effects of levonorgestrel and ethinylestradiol: estrogenic biomarkers and hormone receptor mRNA expression during sexual programming. [publications.scilifelab.se]
Validation & Comparative
A Comparative Analysis of Ovral (Combination) and Levonorgestrel-Only Contraceptives
This guide provides a detailed comparison between Ovral, a combination oral contraceptive, and levonorgestrel-only contraceptives. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their mechanisms, efficacy, and side effect profiles, supported by experimental data and methodologies.
Introduction and Composition
Oral contraceptives are broadly categorized into two types: combination pills that contain both an estrogen and a progestin, and progestin-only pills (POPs or "mini-pills").
-
This compound® : This is a brand of combination oral contraceptive. The specific formulation, such as this compound-L, contains Ethinylestradiol (a synthetic estrogen) and Levonorgestrel (a synthetic progestin).[1][2][3] Another formulation, Lo/Ovral-28, contains Ethinyl Estradiol and Norgestrel, a racemic mixture of which levonorgestrel is the active component.[4][5] These components work synergistically to prevent pregnancy.[6]
-
Levonorgestrel-Only Contraceptives : These contraceptives, as the name suggests, contain only the progestin levonorgestrel.[7] They are available in various forms, including daily oral pills (mini-pills), intrauterine devices (IUDs), and subdermal implants.[8][9] They are a primary option for women who have contraindications to estrogen therapy.[7]
Mechanism of Action
The fundamental difference in composition leads to distinct primary mechanisms of action.
This compound (Combination Contraceptive): this compound employs a multi-pronged approach to prevent pregnancy:
-
Inhibition of Ovulation : The primary mechanism is the suppression of gonadotropins.[5][6] The estrogen component (ethinylestradiol) suppresses the release of Follicle-Stimulating Hormone (FSH), preventing follicular development, while the progestin component (levonorgestrel) suppresses the Luteinizing Hormone (LH) surge, which is necessary for ovulation.[9]
-
Cervical Mucus Thickening : The progestin makes the cervical mucus thicker and more viscous, which impedes sperm penetration into the uterus.[6][10]
-
Endometrial Alterations : It alters the endometrium (the lining of the uterus), making it less receptive to the implantation of a fertilized egg.[6][10]
Levonorgestrel-Only Contraceptives: The mechanism of POPs is more subtle and can be less consistent than combination pills:
-
Cervical Mucus Thickening : This is the primary and most reliable mechanism of action.[7][9] Levonorgestrel alters the consistency of cervical mucus, creating a barrier that interferes with sperm migration.[7]
-
Inhibition of Ovulation : Ovulation is inhibited in only about half of the cycles for users of progestin-only pills.[9] The suppression of ovulation is not as consistent as with combination pills.
-
Other Effects : Similar to combination pills, levonorgestrel may also cause changes in the endometrium that reduce the likelihood of implantation and potentially alter the tubal transport of the egg.[6][11]
Comparative Efficacy and Side Effect Profile
The efficacy and side effect profiles differ significantly due to the presence or absence of estrogen and the consistency of the mechanism of action.
Data Presentation: Efficacy and Side Effects
| Feature | This compound (Combination Pill) | Levonorgestrel-Only Pill (POP) |
| Primary Efficacy | Highly effective. Failure rate of approximately 1% per year with typical use.[5] | Slightly less effective than combination pills. Efficacy rate of 99.5% with perfect use.[12] |
| Common Side Effects | Nausea, headache, breast tenderness, bloating, changes in mood, breakthrough bleeding.[5][10] | Irregular menstrual bleeding (spotting, breakthrough bleeding) is very common, affecting 35-45% of users in the first three months.[12] Other effects include headache, breast tenderness, nausea, and dizziness.[12] |
| Serious Risks | Increased risk of venous thromboembolism (blood clots), stroke, and heart attack, particularly in women with pre-existing risk factors like smoking or hypertension.[4][10] | No increased risk of cardiovascular events. May have a slightly increased risk of ectopic pregnancy if pregnancy occurs.[11] |
Note: Efficacy rates for levonorgestrel vary significantly by delivery method. IUDs and implants have efficacy rates exceeding 99%.[7]
Experimental Protocols: A Generalized Approach
Clinical trials comparing contraceptive formulations are essential for establishing efficacy and safety. Below is a generalized protocol for a comparative study.
Objective : To compare the contraceptive efficacy, cycle control, and safety of a combination oral contraceptive (e.g., this compound) versus a levonorgestrel-only oral contraceptive.
Study Design : A multi-center, randomized, controlled, double-blind clinical trial.
Participant Population :
-
Inclusion Criteria : Healthy, sexually active women of reproductive age (e.g., 18-45 years), with regular menstrual cycles, seeking contraception.[13]
-
Exclusion Criteria : Contraindications to hormonal contraceptives (e.g., history of thromboembolism, breast cancer, liver disease), pregnancy or lactation, use of medications known to interact with hormonal contraceptives.[5][13]
Methodology :
-
Screening and Enrollment : Participants undergo a full medical history, physical examination, and laboratory tests. Informed consent is obtained.[14]
-
Randomization : Eligible participants are randomly assigned to either the this compound group or the levonorgestrel-only group.
-
Treatment Phase : Participants take the assigned contraceptive daily for a set number of cycles (e.g., 12 months).
-
Data Collection :
-
Efficacy : Pregnancy rates are the primary endpoint, often calculated using the Pearl Index (number of unintended pregnancies per 100 woman-years of use).
-
Cycle Control : Participants maintain daily diaries to record bleeding and spotting patterns.[15]
-
Safety and Tolerability : Adverse events are recorded at each follow-up visit. Vital signs, weight, and blood pressure are monitored.[15]
-
-
Statistical Analysis : Efficacy rates between the two groups are compared. The incidence of bleeding irregularities and other adverse events is analyzed using appropriate statistical tests. An analysis of variance (ANOVA) may be used for pharmacokinetic endpoints.[16]
Pharmacokinetic and Pharmacodynamic Considerations
| Parameter | This compound (Ethinylestradiol + Levonorgestrel) | Levonorgestrel-Only |
| Absorption | Both components are rapidly and almost completely absorbed after oral administration.[17] | Levonorgestrel is rapidly and completely absorbed. Bioavailability is high (85-100%).[17] |
| Protein Binding | Ethinylestradiol is highly bound to albumin. Levonorgestrel is primarily bound to sex hormone-binding globulin (SHBG) and albumin.[7][8] | Highly bound (97.5-99%) to SHBG and albumin.[7][17] |
| Metabolism | Ethinylestradiol undergoes extensive first-pass metabolism. Levonorgestrel is metabolized in the liver, primarily by CYP3A4 enzymes.[17] | Metabolized in the liver via reduction, hydroxylation, and conjugation (CYP3A4).[17] |
| Half-life | The elimination half-life of levonorgestrel is approximately 24-32 hours.[8] | The elimination half-life is approximately 24.4 ± 5.3 hours.[17] |
| Drug Interactions | Efficacy can be reduced by CYP3A4 inducers (e.g., certain anticonvulsants, rifampin, St. John's Wort).[6][18] | Efficacy can be reduced by CYP3A4 inducers.[17] |
Logical Relationship in Contraceptive Action
The different compositions result in a hierarchical difference in their contraceptive security. This compound's combination of estrogen and progestin creates multiple, robust barriers to pregnancy, whereas levonorgestrel-only methods rely more heavily on a single, albeit effective, primary mechanism.
Conclusion
The choice between this compound (a combination contraceptive) and a levonorgestrel-only contraceptive involves a trade-off between efficacy, cycle control, and safety. This compound provides higher contraceptive efficacy and better menstrual cycle regularity by consistently inhibiting ovulation.[5][6] However, this comes with an increased risk of cardiovascular events due to the estrogen component, making it unsuitable for certain patient populations.[10]
Levonorgestrel-only contraceptives offer a safer alternative for women with contraindications to estrogen.[7] Their primary mechanism of thickening cervical mucus is highly effective, though the higher incidence of irregular bleeding is a significant drawback for many users.[9][12] The choice of delivery system (pill, IUD, implant) for levonorgestrel also dramatically impacts long-term efficacy and user adherence.[7] Ultimately, the selection must be individualized based on a thorough evaluation of the patient's medical history, risk factors, and personal preferences.
References
- 1. This compound L Tablet: Uses, Side-effects, Price, Dosage & More Info - PharmEasy [pharmeasy.in]
- 2. apollopharmacy.in [apollopharmacy.in]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Lo this compound (Norgestrel And Ethinyl Estradiol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound L : Uses, Side Effects, Interactions, Dosage and more | Farmaco Nepal [np.farmacoinc.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 9. Levonorgestrel | Synthetic Hormone, Contraceptive Uses & Side Effects | Britannica [britannica.com]
- 10. Articles [globalrx.com]
- 11. drugs.com [drugs.com]
- 12. Selecting and Monitoring Hormonal Contraceptives: An Overview of Available Products [uspharmacist.com]
- 13. Comparing the Effects of Oral Contraceptives Containing Levonorgestrel With Products Containing Antiandrogenic Progestins on Clinical, Hormonal, and Metabolic Parameters and Quality of Life in Women With Polycystic Ovary Syndrome: Crossover Randomized Controlled Trial Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. premier-research.com [premier-research.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pillintrip.com [pillintrip.com]
Ovral's Contraceptive Efficacy: A Comparison of In Vitro Cellular Effects and In Vivo Clinical Findings
A deep dive into the experimental data supporting the multifaceted mechanism of action of Ovral, a combined oral contraceptive containing norgestrel and ethinyl estradiol.
This guide provides a comparative analysis of the in vitro and in vivo effects of this compound's active components, offering researchers, scientists, and drug development professionals a comprehensive overview of its established contraceptive mechanisms. By juxtaposing cellular-level interactions with clinical outcomes, we aim to validate the physiological effects observed in patients with the underlying biological processes.
In Vivo Efficacy and Physiological Impact
Clinical studies have extensively documented the in vivo effects of this compound, establishing its high contraceptive efficacy. The primary mechanism of action is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to the inhibition of ovulation. This is complemented by effects on the endometrium and cervical mucus, creating an environment unfavorable for conception.
The combination of norgestrel, a progestin, and ethinyl estradiol, a synthetic estrogen, acts synergistically to prevent pregnancy. Norgestrel exerts negative feedback on the hypothalamus and pituitary gland, reducing the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thus preventing follicular development and ovulation.[1] Ethinyl estradiol potentiates this effect and stabilizes the endometrial lining.[1]
In vivo studies have demonstrated that the prolonged use of combined oral contraceptives like this compound leads to significant changes in the endometrium, including glandular and stromal atrophy and underdeveloped spiral arterioles.[2][3] These histological changes render the endometrium unreceptive to implantation. Furthermore, norgestrel alters the cervical mucus, making it thicker and more viscous, which impedes sperm penetration.[1]
Clinical trials have quantified the in vivo efficacy of this compound. One large clinical review reported a use-effectiveness pregnancy rate of 0.19 per 100 woman-years.[4] Another study on a similar formulation noted a pregnancy rate of approximately 1 per 100 women-years.[5]
| In Vivo Finding | Key Experimental Data | Reference |
| Pregnancy Prevention (Efficacy) | Use-effectiveness pregnancy rate of 0.19 per 100 woman-years. | [4] |
| Ovulation Inhibition | Primarily achieved through the suppression of gonadotropins (FSH and LH). | [1][4][6] |
| Endometrial Effects | Prolonged use leads to glandular and stromal atrophy, and underdeveloped spiral arterioles, creating an unfavorable environment for implantation. | [2][3][7] |
| Cervical Mucus Alteration | Norgestrel induces the thickening of cervical mucus, which inhibits sperm penetration. | [1] |
In Vitro Cellular Mechanisms
While extensive in vivo data confirms the contraceptive effects of this compound, specific in vitro studies detailing the modulation of intracellular signaling pathways in response to the combined action of norgestrel and ethinyl estradiol in reproductive tissues are limited in publicly available literature. However, studies on the individual components, particularly the progestin levonorgestrel (the active isomer of norgestrel), provide insights into the cellular mechanisms that likely underpin the observed in vivo effects.
An in vitro study on human endometrial stromal and glandular cells demonstrated that levonorgestrel can inhibit cell proliferation and promote apoptosis.[8] This effect was associated with an increase in gap junctional intercellular communication (GJIC) and the upregulation of connexin 43 (Cx43) expression.[8] These findings at the cellular level are consistent with the in vivo observation of endometrial atrophy.
Another in vitro study using a three-dimensional human endometrial cell culture model showed that levonorgestrel did not significantly alter the expression of several key markers of endometrial receptivity, suggesting its primary contraceptive effect is not through direct inhibition of implantation markers at the time of expected implantation.[9][10] However, local intrauterine delivery of levonorgestrel has been shown to cause extensive decidualization of endometrial stromal cells and down-regulation of sex steroid receptors in vitro.[11][12]
Research on breast and ovarian cancer cell lines has indicated that ethinyl estradiol and levonorgestrel can influence cell proliferation, with effects being dose-dependent.[13] While these are cancer cell lines, the results point to the direct cellular effects of these hormones.
| In Vitro Finding | Key Experimental Data | Reference |
| Endometrial Cell Proliferation | Levonorgestrel inhibits the proliferation of human endometrial stromal and glandular cells. | [8] |
| Endometrial Cell Apoptosis | Levonorgestrel promotes apoptosis in human endometrial stromal and glandular cells. | [8] |
| Cellular Communication | Levonorgestrel enhances gap junctional intercellular communication and upregulates connexin 43. | [8] |
| Endometrial Receptivity Markers | Levonorgestrel had no direct effect on the expression of several endometrial receptivity markers in a 3D cell culture model. | [9][10] |
| Steroid Receptor Regulation | Local application of levonorgestrel leads to the down-regulation of sex steroid receptors in endometrial cells. | [11][12] |
Experimental Protocols
In Vivo Endometrial Histology Assessment:
Endometrial biopsies are obtained from women before and during treatment with a continuous daily regimen of levonorgestrel and ethinyl estradiol for one year. The collected tissue is fixed, processed, and embedded in paraffin. Sections are stained with hematoxylin and eosin and examined by a pathologist. The endometrial findings are classified based on standard histological criteria, including glandular and stromal morphology.[7]
In Vitro Endometrial Cell Proliferation and Apoptosis Assay:
Primary human endometrial stromal cells (HESCs) and glandular cells (HEGCs) are isolated and cultured. Cells are treated with varying concentrations of levonorgestrel over different time points. Cell proliferation is measured using a colorimetric assay (e.g., MTT) or by quantifying DNA synthesis (e.g., BrdU incorporation). Apoptosis is assessed by techniques such as TUNEL staining or flow cytometry analysis of annexin V-FITC and propidium iodide staining.[8]
Signaling Pathways and Experimental Workflows
The contraceptive effects of this compound are initiated by the binding of its active components to their respective steroid hormone receptors, leading to a cascade of intracellular events that ultimately alter gene expression and cellular function. The primary in vivo effect of gonadotropin suppression is a direct consequence of the negative feedback exerted by ethinyl estradiol and norgestrel on the hypothalamus and pituitary gland.
Caption: Hypothalamic-pituitary-ovarian axis and the inhibitory action of this compound.
The in vitro effects on endometrial cells, such as decreased proliferation and increased apoptosis, are likely mediated through the progesterone and estrogen receptor signaling pathways. Upon binding to their receptors, these hormones can influence the expression of genes that regulate the cell cycle and apoptosis.
References
- 1. What is the mechanism of Norgestrel? [synapse.patsnap.com]
- 2. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 3. A review of the endometrial histologic effects of progestins and progesterone receptor modulators in reproductive age women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eight years of fertility control with norgestrel-ethinyl estradiol (this compound): an updated clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Lo this compound (Norgestrel And Ethinyl Estradiol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Endometrial histology following 1 year of a continuous daily regimen of levonorgestrel 90 micro g/ethinyl estradiol 20 micro g - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levonorgestrel Inhibits Human Endometrial Cell Proliferation through the Upregulation of Gap Junctional Intercellular Communication via the Nuclear Translocation of Ser255 Phosphorylated Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of levonorgestrel and mifepristone on endometrial receptivity markers in a three-dimensional human endometrial cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levonorgestrel emergency contraception : effects on endometrial development and embryo implantation [openarchive.ki.se]
- 11. Endometrial effects of intrauterine levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Breast and ovarian cell behavior in the presence of contraceptive ingredients - MedCrave online [medcraveonline.com]
Ovral versus desogestrel: a comparative analysis of ovulation inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ovulation-inhibiting performance of Ovral, a combined oral contraceptive containing norgestrel and ethinyl estradiol, and desogestrel-containing oral contraceptives. The analysis is supported by experimental data from comparative clinical studies, with detailed methodologies for key experiments.
Mechanism of Action: A Shared Pathway to Anovulation
Both this compound and desogestrel-based oral contraceptives primarily prevent pregnancy by inhibiting ovulation. Their synthetic progestins, norgestrel (of which levonorgestrel is the active isomer) and desogestrel, in synergy with the synthetic estrogen, ethinyl estradiol, disrupt the normal feedback mechanisms of the hypothalamic-pituitary-ovarian (HPO) axis.
The primary mechanism involves the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[1] The suppression of the mid-cycle LH surge is the critical event that prevents the final maturation and release of an egg from the ovary.[2] While both compounds act on this central mechanism, differences in their progestational and androgenic activity can lead to variations in their overall hormonal and clinical effects.
Comparative Efficacy in Ovulation Inhibition: A Look at the Data
Direct head-to-head clinical trials comparing the ovulation inhibition rates of combined oral contraceptives (COCs) containing norgestrel/ethinyl estradiol and desogestrel/ethinyl estradiol are limited. However, studies comparing levonorgestrel (the active component of norgestrel) with desogestrel provide valuable insights.
A key study comparing triphasic oral contraceptives containing ethinylestradiol combined with either levonorgestrel or desogestrel found no statistically significant difference in the suppression of ovarian activity between the two formulations.[3] While most women in both groups showed suppressed follicular development, some ovarian activity was observed, with follicle-like structures tending to develop during the pill-free interval.[3]
A literature review of various oral contraceptive formulations provides further context on ovulation incidence:
| Oral Contraceptive Type | Ovulation Incidence (%) | 95% Confidence Interval |
| COCs with 30-35 µg ethinylestradiol | 2.0 | 1.1–3.3 |
| Desogestrel Progestogen-Only Pill (75 µg) | 1.25 | 0.03–6.8 |
Source: Adapted from a literature review on ovulation incidence with oral contraceptives.[4]
It is important to note that the data for the desogestrel formulation in this table is for a progestogen-only pill (POP), which may have a slightly different ovulation inhibition profile compared to a combined pill. However, the data suggests that both types of contraceptives are highly effective at suppressing ovulation.
Another comparative study focused on the clinical effects of a desogestrel/ethinyl estradiol combination versus a levonorgestrel/ethinyl estradiol combination. While not directly measuring ovulation rates, it provided data on hormonal markers that are indicative of ovarian function suppression. The study found that both formulations had comparable effects on serum free testosterone and sex hormone-binding globulin (SHBG) levels.[5][6]
Experimental Protocols
The assessment of ovulation inhibition in clinical trials of hormonal contraceptives relies on a combination of hormonal monitoring and ultrasound imaging.
Hormonal Profiling
Objective: To quantify the suppression of key hormones involved in the ovulatory cycle.
Methodology:
-
Subject Selection: Healthy, regularly menstruating women are recruited for the study.
-
Baseline Cycle: A pretreatment cycle is monitored to establish each participant's normal hormonal profile.
-
Blood Sampling: Venous blood samples are collected at regular intervals (e.g., daily or every other day) throughout the treatment cycles.
-
Hormone Assays: Serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), estradiol, and progesterone are measured using radioimmunoassay (RIA) or other validated immunoassay techniques.
-
Data Analysis: Hormone profiles from treatment cycles are compared to baseline cycles to determine the extent of gonadotropin suppression and the absence of a pre-ovulatory LH surge and post-ovulatory progesterone rise.
Ultrasound Assessment of Follicular Development
Objective: To visually monitor the growth and potential rupture of ovarian follicles.
Methodology:
-
Imaging Technique: Transvaginal ultrasonography is the preferred method for its high resolution and clear visualization of ovarian structures.
-
Timing of Scans: Scans are typically performed at baseline and then serially throughout the treatment cycle, often starting around day 7 or 8.
-
Follicular Measurement: The number and diameter of all antral follicles are measured. A dominant follicle is typically defined as one that reaches a diameter of 10-14 mm and continues to grow.
-
Monitoring for Ovulation: The scans monitor for the disappearance of a dominant follicle, which is indicative of ovulation. The development of a corpus luteum can also be observed.
-
Data Interpretation: The absence of a dominant follicle reaching a pre-ovulatory size (typically >18 mm) and subsequent rupture is considered evidence of anovulation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hormonal signaling pathway for ovulation and a typical experimental workflow for assessing ovulation inhibition.
Caption: Hormonal signaling pathway for ovulation and contraceptive intervention.
Caption: Experimental workflow for assessing ovulation inhibition.
Conclusion
Both this compound (norgestrel/ethinyl estradiol) and desogestrel-containing combined oral contraceptives are highly effective in inhibiting ovulation through the suppression of the hypothalamic-pituitary-ovarian axis. The available comparative data, primarily from studies involving levonorgestrel, suggest that there is no significant difference in their ability to suppress ovarian activity when combined with ethinyl estradiol.[3] The choice between these contraceptives may, therefore, be guided by other factors such as the side effect profile, particularly concerning androgenic effects where desogestrel is reported to have a more favorable profile, and individual patient tolerability.[5][6] Further head-to-head clinical trials focusing specifically on the ovulation inhibition rates of norgestrel/ethinyl estradiol versus desogestrel/ethinyl estradiol combined oral contraceptives would be beneficial to provide more definitive comparative data.
References
- 1. Comparative studies of the ethynyl estrogens used in oral contraceptives. III. Effect on plasma gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovarian Follicular Development During the Use of Oral Contraception: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovarian activity suppression by two different low-dose triphasic oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovulation incidence with oral contraceptives: a literature review [ouci.dntb.gov.ua]
- 5. Desogestrel+ethinylestradiol versus levonorgestrel+ethinylestradiol. Which one has better affect on acne, hirsutism, and weight change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desogestrel+ethinylestradiol versus levonorgestrel+ethinylestradiol. Which one has better affect on acne, hirsutism, and weight change. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Endometrial Effects of Ovral and Other Progestin Combinations
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Endometrial Responses to Various Combined Oral Contraceptives
Combined oral contraceptives (COCs) exert significant effects on the endometrium, primarily driven by their progestin component. These effects are crucial for their contraceptive efficacy and can vary depending on the type and dosage of the progestin used. This guide provides a detailed comparison of the endometrial effects of Ovral, a COC containing norgestrel and ethinyl estradiol, with other commonly prescribed progestin combinations. The information presented is based on a synthesis of findings from multiple clinical and histological studies.
Quantitative Comparison of Endometrial Effects
The following tables summarize the key quantitative findings from studies evaluating the endometrial effects of different COCs. It is important to note that direct head-to-head comparative trials with uniform methodologies are limited. Therefore, the data presented here are compiled from various sources and should be interpreted with consideration of the different study designs.
| Progestin Combination (Progestin/Ethinyl Estradiol) | Endometrial Thickness (mm) | Predominant Histological Findings | Notes |
| Norgestrel / Ethinyl Estradiol (e.g., this compound) | Data not consistently reported in comparative studies | Glandular atrophy, stromal decidualization, and inactive glands. Some studies note spotty edema and variable development of reticulin fibers.[1] | Histological changes are generally consistent with a progestin-dominant effect, leading to an endometrium that is unfavorable for implantation. |
| Levonorgestrel / Ethinyl Estradiol | ~6.2 ± 1.9 (after 5 years of use) | Glandular and stromal atrophy (prevalence of 45-70%), inactive or benign endometrium.[2][3] | Long-term use is associated with significant endometrial thinning and atrophic changes. |
| Drospirenone / Ethinyl Estradiol | Significantly reduced compared to untreated cycle | Atrophic appearance in ~63% of users after 13 cycles. Significant reduction in glandular size, glandular epithelial height, and number of glands per square millimeter.[3][4] | Demonstrates a marked antiproliferative effect on the endometrium. |
| Desogestrel / Ethinyl Estradiol | Significantly reduced pre-operatively | No evidence of endometrial hyperplasia or metaplasia. Histological findings are similar to other 21-day combination regimens.[5] | Effective in thinning the endometrium. |
| Gestodene / Ethinyl Estradiol | Data not available in comparative quantitative studies | Consistent with suppression of endometrial proliferation. | Studies confirm no abnormal histological findings. |
Detailed Experimental Protocols
The evaluation of endometrial effects in clinical studies relies on standardized procedures for tissue collection and analysis. The following are detailed methodologies for key experiments cited in the literature.
Endometrial Biopsy using Pipelle Catheter
This outpatient procedure is a common and minimally invasive method for obtaining endometrial tissue samples.
Objective: To collect a representative sample of the endometrial lining for histological and immunohistochemical analysis.
Procedure:
-
The patient is placed in the lithotomy position.
-
A speculum is inserted into the vagina to visualize the cervix.
-
The cervix may be stabilized with a tenaculum.
-
A thin, flexible plastic catheter called a Pipelle is inserted through the cervical os into the uterine cavity.
-
The inner piston of the Pipelle is withdrawn to create suction.
-
The catheter is moved in and out and rotated to aspirate tissue from multiple areas of the endometrial lining.[6]
-
The Pipelle is withdrawn, and the collected tissue is expelled into a container with formalin for fixation.
Histological Examination
Objective: To assess the morphological changes in the endometrial glands, stroma, and vasculature.
Procedure:
-
Tissue Processing: The formalin-fixed endometrial tissue is processed through a series of alcohol and xylene baths to dehydrate and clear the tissue.
-
Embedding: The tissue is then embedded in paraffin wax to create a solid block.
-
Sectioning: The paraffin block is sectioned into thin slices (typically 4-5 micrometers) using a microtome.
-
Staining: The tissue sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.
-
Microscopic Evaluation: A pathologist examines the stained slides under a light microscope to evaluate glandular architecture (shape, size, and number), stromal characteristics (cellularity, decidualization), and vascular changes.
Immunohistochemistry (IHC) for Progesterone Receptors (PR)
Objective: To qualitatively or semi-quantitatively determine the expression of progesterone receptors in endometrial tissue, which is crucial for mediating the effects of progestins.
Procedure:
-
Antigen Retrieval: Paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer to unmask the antigenic sites.
-
Blocking: The sections are incubated with a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The slides are incubated with a primary monoclonal antibody specific for the progesterone receptor.
-
Secondary Antibody and Detection System: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, which binds to the primary antibody. A chromogenic substrate is then added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.
-
Scoring: The staining intensity and the percentage of positively stained cells are assessed to generate a score (e.g., H-score), providing a semi-quantitative measure of PR expression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of combined oral contraceptives on the endometrium and a typical workflow for evaluating their endometrial effects.
Caption: Progestin-mediated endometrial effects of COCs.
Caption: Experimental workflow for endometrial assessment.
References
- 1. Endometrial effects of intrauterine levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endometrial histology following 1 year of a continuous daily regimen of levonorgestrel 90 micro g/ethinyl estradiol 20 micro g - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webofjournals.com [webofjournals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. MRI data show impact of oral contraceptives on gland volume | MDedge [ma1.mdedge.com]
- 6. Decidualization of the human endometrium - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Ovral's Multifaceted Mechanism: A Comparative Guide for Researchers
A comprehensive analysis of the molecular and cellular actions of Ovral's active components, levonorgestrel and ethinyl estradiol, reveals distinct and overlapping effects across various cell types, from reproductive tissues to cancer cell lines. This guide provides a comparative overview of this compound's mechanism of action, supported by experimental data and detailed protocols, to aid researchers in drug development and cellular biology.
This compound, a combined oral contraceptive, exerts its primary effect by suppressing ovulation through the synergistic action of its two components: the progestin levonorgestrel and the estrogen ethinyl estradiol. This is achieved by a negative feedback mechanism on the hypothalamus and pituitary gland, leading to reduced secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). Beyond this central mechanism, levonorgestrel and ethinyl estradiol orchestrate a range of effects at the cellular level in the endometrium, cervix, and ovaries, with differing responses observed in normal versus cancerous cells. This guide delves into these cell-specific actions, offering a comparative perspective with other contraceptive progestins.
Comparative Analysis of Cellular Responses to this compound's Components
The following tables summarize the quantitative effects of levonorgestrel and ethinyl estradiol on various cellular processes in different cell types, providing a clear comparison of their activities.
Table 1: Effect of Levonorgestrel and Ethinyl Estradiol on Gene Expression in Endometrial Cells
| Gene | Cell Type | Hormone | Concentration | Fold Change | Reference |
| Integrin αvβ3 | Glandular Epithelium | Combined Oral Contraceptive | Standard Dose | Decreased Expression | [1] |
| Integrin α4β1 | Glandular Epithelium | Combined Oral Contraceptive | Standard Dose | Increased Expression | [1] |
| VEGF 121 | Ishikawa (Endometrial Adenocarcinoma) | Levonorgestrel | 0.01-1.0 µM | Increased mRNA | [2] |
| VEGF 165 | Ishikawa (Endometrial Adenocarcinoma) | Levonorgestrel | 0.01-1.0 µM | Increased mRNA | [2] |
| VEGF 121 | Ishikawa (Endometrial Adenocarcinoma) | Ethinyl Estradiol | 0.01-1.0 µM | Increased mRNA | [2] |
| VEGF 165 | Ishikawa (Endometrial Adenocarcinoma) | Ethinyl Estradiol | 0.01-1.0 µM | Increased mRNA | [2] |
| Thrombospondin-1 (TSP-1) | Ishikawa (Endometrial Adenocarcinoma) | Levonorgestrel | Not Specified | Less effect than Progesterone | [3] |
| KLF4 | Levonorgestrel-Resistant Endometrial Cancer Cells | Levonorgestrel | Not Specified | Significantly Upregulated | [4] |
| SATB2 | Levonorgestrel-Resistant Endometrial Cancer Cells | Levonorgestrel | Not Specified | Significantly Upregulated | [4] |
Table 2: Proliferative Effects of Levonorgestrel and Ethinyl Estradiol in Different Cell Lines
| Cell Line | Hormone | Concentration | Effect on Proliferation | Reference |
| Ishikawa (Endometrial Adenocarcinoma) | Ethinyl Estradiol | 10 nM | No significant increase | [5] |
| Ishikawa (Endometrial Adenocarcinoma) | Glabridin (phytoestrogen) | >10 µM | Toxic, decreased proliferation | [6] |
| HCI-EC-23 (Endometrial Cancer) | 17β-Estradiol (10 nM) + Progesterone (100 nM) | Not Applicable | Growth reduction | [5] |
| ECC-1 (Endometrial Cancer) | NT-1044 (AMPK activator) | 87 µM (IC50) | Inhibition | [7] |
| Ishikawa (Endometrial Adenocarcinoma) | NT-1044 (AMPK activator) | 218 µM (IC50) | Inhibition | [7] |
| Human Embryonic Stem Cells (hESCs) | 17β-Estradiol | 1x10⁻⁹ M (Physiological) | Induced cell cycle progression | [8] |
| Human Embryonic Stem Cells (hESCs) | 17β-Estradiol | 1x10⁻⁷ M (Supraphysiological) | Suppressed proliferation | [8] |
Table 3: Comparative Receptor Binding Affinities and Activities of Progestins
| Progestin | Receptor | Relative Binding Affinity (RBA) vs. Progesterone | Androgenic Activity | Antimineralocorticoid Activity | Reference |
| Levonorgestrel | Progesterone | ~5x | High | No | [9] |
| Norgestimate | Progesterone | Similar | Minimal | Not specified | [3][9] |
| Drospirenone | Progesterone | Low to Moderate | Low | High (5x aldosterone) | [2][10] |
| Gestodene | Progesterone | ~9x | High | Not specified | [9] |
| 3-keto desogestrel | Progesterone | ~9x | Moderate | Not specified | [9] |
Signaling Pathways and Experimental Workflows
The mechanisms of action of levonorgestrel and ethinyl estradiol involve complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for studying in vitro decidualization.
Caption: Ethinyl Estradiol Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of Levonorgestrel-Resistant Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Estrogenicity of Glabridin in Ishikawa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Effects of NT-1044, a Novel AMPK Activator, on Endometrial Cancer Cell Proliferation, Apoptosis, Cell Stress and In Vivo Tumor Growth [frontiersin.org]
- 8. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Ovral and Newer Generation Oral Contraceptives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the contraceptive efficacy of Ovral, a first-generation combined oral contraceptive, with newer generation oral contraceptives containing progestins such as drospirenone and desogestrel. The comparison is supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the relevant hormonal signaling pathways.
Contraceptive Efficacy: A Quantitative Comparison
The primary measure of contraceptive efficacy in clinical trials is the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index indicates higher contraceptive efficacy. The following table summarizes the Pearl Indices for this compound and newer generation oral contraceptives as reported in various clinical studies.
| Oral Contraceptive (Progestin Component) | Trade Name (example) | Pearl Index (Pregnancies per 100 Woman-Years) | Citation(s) |
| First Generation | |||
| Levonorgestrel + Ethinyl Estradiol | This compound | 0.19 (use-effectiveness rate) | [1] |
| Third Generation | |||
| Desogestrel + Ethinyl Estradiol | Desogen | 0.04 | [2] |
| Desogestrel + Ethinyl Estradiol (lower dose EE) | N/A | 2.20 | [3] |
| Fourth Generation | |||
| Drospirenone + Ethinyl Estradiol | Yasmin | 0.407 (corrected) | [4][5] |
It is important to note that direct head-to-head comparative trials are limited, and variations in study design and patient populations can influence the reported Pearl Indices. One study directly comparing a drospirenone-containing oral contraceptive with a desogestrel-containing one found both to be highly effective, with three pregnancies in each group and no method failures reported.[6] Another comparative study between a norgestimate-containing oral contraceptive and Lo/Ovral found no statistically significant difference in pregnancy rates.[7]
Experimental Protocols for Efficacy Assessment
The following is a representative methodology for a clinical trial designed to assess the contraceptive efficacy of an oral contraceptive, based on common practices in the field.
Study Design: A multicenter, open-label, single-arm, prospective clinical trial.
Participant Population:
-
Healthy, sexually active women of reproductive age (typically 18-45 years).
-
Inclusion criteria often include a history of regular menstrual cycles.
-
Exclusion criteria include contraindications to oral contraceptive use, current pregnancy or lactation, and use of medications known to interact with hormonal contraceptives.
Treatment Regimen:
-
Participants are provided with the investigational oral contraceptive to be taken daily for a specified number of cycles (e.g., 6 to 13 cycles of 28 days each).
-
Detailed instructions on tablet intake, including procedures for missed pills, are provided.
Data Collection:
-
Participants maintain daily diaries to record tablet intake, sexual intercourse, and any bleeding events (scheduled and unscheduled).
-
Regular clinic visits are scheduled (e.g., at the end of cycles 1, 3, 6, and 13) for safety assessments, diary review, and dispensing of new medication supplies.
-
Pregnancy tests are performed at baseline and at the end of the study, and as needed if pregnancy is suspected.
Efficacy Endpoint:
-
The primary efficacy endpoint is the Pearl Index, calculated as: (Number of on-treatment pregnancies / Total number of evaluable cycles) x 1200
-
An "on-treatment" pregnancy is typically defined as a conception that occurs while the participant is taking the study drug or within a specified timeframe (e.g., 7 days) after discontinuing the drug.
-
"Evaluable cycles" are cycles in which the participant is known to have had intercourse and did not use a backup method of contraception.
Safety and Tolerability Assessments:
-
Adverse events are recorded at each visit.
-
Physical examinations, including blood pressure and body weight measurements, are conducted at baseline and at the end of the study.
-
Laboratory tests, such as lipid profiles and metabolic panels, may be performed to assess the metabolic impact of the contraceptive.
Signaling Pathways
The contraceptive effects of this compound and newer generation oral contraceptives are mediated through the interaction of their estrogenic (ethinyl estradiol) and progestogenic components with their respective receptors, leading to the inhibition of ovulation and other changes that prevent pregnancy.
Ethinyl Estradiol Signaling Pathway
Ethinyl estradiol, the synthetic estrogen in most combined oral contraceptives, primarily acts through the estrogen receptor (ER).
Caption: Ethinyl Estradiol Genomic Signaling Pathway.
Progestin Signaling Pathways
Levonorgestrel (in this compound), desogestrel, and drospirenone are synthetic progestins that act primarily through the progesterone receptor (PR). Their binding to the PR initiates a signaling cascade that contributes to the contraceptive effect.
Caption: Progestin Genomic Signaling Pathway.
Unique Signaling of Drospirenone
Drospirenone, a fourth-generation progestin, is unique in that it also possesses antimineralocorticoid and antiandrogenic properties, which result from its ability to bind to and antagonize the mineralocorticoid receptor (MR) and the androgen receptor (AR).
Caption: Unique Receptor Binding Profile of Drospirenone.
Experimental Workflow for Contraceptive Efficacy Trials
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an oral contraceptive.
Caption: Typical Clinical Trial Workflow.
References
- 1. Eight years of fertility control with norgestrel-ethinyl estradiol (this compound): an updated clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contraceptive efficacy of a monophasic oral contraceptive containing desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of a 28-day oral contraceptive with 7 days of low-dose estrogen in place of placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An open-label, multicenter study to evaluate Yasmin, a low-dose combination oral contraceptive containing drospirenone, a new progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and clinical profile of a new oral contraceptive containing norgestimate. U.S. clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of the Side Effect Profiles of Ovral and Norinyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profiles of two combined oral contraceptives, Ovral and Norinyl. The information presented is synthesized from available clinical trial data to assist researchers and drug development professionals in understanding the nuanced differences between these formulations.
Composition
| Oral Contraceptive | Estrogen Component | Progestin Component |
| This compound | Ethinyl Estradiol | Norgestrel |
| Norinyl | Mestranol | Norethindrone |
Comparative Side Effect Profile: Quantitative Data
The following tables summarize the incidence of key side effects as reported in comparative clinical studies. It is important to note that different formulations of Norinyl (e.g., Norinyl 1/50 and Norinyl 1/35) and this compound (e.g., this compound and Lo-Ovral) were used in various studies, which may influence the results.
Menstrual Irregularities
Breakthrough bleeding is a commonly reported side effect of oral contraceptives. One study directly comparing this compound, Norinyl 1/50, and Norlestrin 1 found a significant difference in the prevalence of this side effect.[1]
| Side Effect | This compound | Norinyl 1/50 |
| Breakthrough Bleeding (1st 3 cycles) | 16.6% | 46.0% |
Another study comparing Norinyl 1/35 with Lo-Ovral (a lower-dose formulation of this compound) also reported on intermenstrual bleeding.
| Side Effect | Lo-Ovral | Norinyl 1/35 |
| Intermenstrual Bleeding | 2.3% | 17.5% |
General Menstrual Complaints
A study conducted in Ile-Ife, Nigeria, provided data on the percentage of users reporting at least one menstrual complaint.
| Metric | Lo-Ovral | Norinyl 1/35 |
| Users Reporting at Least One Menstrual Complaint | 18.8% | 31.9% |
Experimental Protocols
Due to limitations in accessing full-text articles, a detailed, study-specific methodology cannot be provided. However, the general experimental design for comparative clinical trials of oral contraceptives typically involves the following steps:
Caption: Generalized workflow for a comparative clinical trial of oral contraceptives.
Hormonal Signaling Pathway
Both this compound and Norinyl function by suppressing ovulation through a negative feedback mechanism on the hypothalamus and pituitary gland. The estrogen component suppresses the release of Follicle-Stimulating Hormone (FSH), preventing follicular development. The progestin component inhibits the surge of Luteinizing Hormone (LH), which is necessary for ovulation.
Caption: Hormonal feedback loop illustrating the mechanism of action for combined oral contraceptives.
Discussion of Side Effect Profiles
The available data suggests that this compound and its lower-dose formulation, Lo-Ovral, may be associated with a lower incidence of breakthrough bleeding and general menstrual complaints compared to Norinyl formulations.[1] This difference may be attributable to the different progestin components, norgestrel in this compound and norethindrone in Norinyl, and their respective androgenic activities.
It is important to note that the incidence of many side effects with oral contraceptives tends to decrease after the first few cycles of use. One study reported that for both this compound and Norinyl, the probability of side effects significantly decreased from the second to the third cycle.[1]
Conclusion
Based on the limited available comparative data, this compound appears to offer better cycle control with a lower incidence of breakthrough bleeding compared to Norinyl. However, the overall side effect profiles of both medications are broadly similar, and the incidence of adverse effects tends to diminish with continued use. Further head-to-head clinical trials with comprehensive data collection on a wide range of side effects are warranted to provide a more complete comparative profile of these two oral contraceptives. This would be invaluable for clinicians in tailoring contraceptive choice to individual patient needs and for researchers in developing new formulations with improved tolerability.
References
Independent Verification of Ovral's Cellular Impact: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular impacts of Ovral, a combination oral contraceptive containing norgestrel and ethinyl estradiol, with other commonly used oral contraceptives. The information is based on published research and is intended to assist in the independent verification of a product's cellular performance. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows.
Comparative Analysis of Cellular Effects
The cellular impact of oral contraceptives is primarily influenced by their hormonal components, specifically the type of progestin and the dose of estrogen. This compound utilizes norgestrel, a second-generation progestin, in combination with ethinyl estradiol. For comparison, this guide includes data on formulations containing other progestins such as levonorgestrel (a more potent, second-generation progestin), desogestrel (a third-generation progestin), and drospirenone (a fourth-generation progestin).
Effects on Cell Proliferation and Apoptosis
Studies have investigated the effects of various oral contraceptive formulations on cell proliferation and apoptosis, key indicators of cellular health and potential off-target effects. The markers commonly used to assess these processes are Ki-67 for proliferation and the TUNEL assay for apoptosis.
| Oral Contraceptive Formulation | Progestin | Estrogen | Tissue/Cell Type | Proliferation (Ki-67) | Apoptosis (TUNEL) | Reference |
| This compound (similar formulation) | Norgestrel | Ethinyl Estradiol | Endometrial Tissue | Data not available in direct studies | Data not available in direct studies | N/A |
| Drospirenone/EE | Drospirenone (3 mg) | Ethinyl Estradiol (30 µg) | Endometrium | Decreased significantly | Data not available | [1] |
| Desogestrel/EE | Desogestrel (0.15 mg) | Ethinyl Estradiol (0.03 mg) | Ectopic Endometrial Tissue | Higher than progestin alone (Median: 1.4 vs 0.6 positive cells) | Higher than progestin alone and control (Median: 2.8 vs 1.8 and 0.2 positive cells) | [2][3][4][5][6] |
| Levonorgestrel/EE | Levonorgestrel | Ethinyl Estradiol | Human Breast Cancer Cells | Progestogen addition reduced estrogen-induced proliferation | Progestogens reduced the proliferation/apoptosis rate | [7] |
It is important to note that direct comparative studies quantifying the cellular impact of this compound using these specific markers are limited in the public domain. However, research on similar formulations provides valuable insights. For instance, a study on a combination of drospirenone and ethinyl estradiol showed a significant decrease in Ki-67 expression in the endometrium[1]. In contrast, a study on desogestrel with ethinyl estradiol in ectopic endometrial tissue found that the combination enhanced both proliferation and apoptosis compared to the progestin alone[2][3][4][5][6]. This suggests that the specific progestin component plays a crucial role in the net cellular effect.
Signaling Pathway Modulation
Oral contraceptives can influence intracellular signaling pathways, such as the PI3K/Akt pathway, which is critical in regulating cell survival, proliferation, and metabolism. The progestin component is thought to be a key modulator of this pathway.
dot
Caption: PI3K/Akt signaling pathway potentially modulated by progestins.
Experimental Protocols
To facilitate independent verification, detailed methodologies for key experiments are provided below.
Immunohistochemistry for Ki-67
This protocol is used to assess cell proliferation by detecting the Ki-67 antigen in tissue samples.
Methodology:
-
Tissue Preparation: Endometrial or other tissue samples are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).
-
Blocking: Non-specific binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67.
-
Secondary Antibody & Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-peroxidase complex. The signal is visualized using a chromogen such as DAB.
-
Counterstaining & Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Quantification: The percentage of Ki-67 positive cells is determined by counting the number of stained nuclei in a defined number of total cells.
dot
Caption: Immunohistochemistry workflow for Ki-67 staining.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Tissue Preparation: Similar to immunohistochemistry, tissue sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with proteinase K to allow enzyme access to the DNA.
-
Labeling: The tissue is incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT adds the labeled dUTP to the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated fluorescein is detected using an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., peroxidase).
-
Visualization: The signal is visualized with a suitable chromogen.
-
Counterstaining & Analysis: Sections are counterstained and the percentage of TUNEL-positive (apoptotic) cells is determined.
dot
Caption: TUNEL assay workflow for detecting apoptosis.
References
- 1. The effect of a continuous regimen of drospirenone 3 mg/ethinylestradiol 30 microg on Cox-2 and Ki-67 expression in the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study | Journal of Family and Reproductive Health [jfrh.tums.ac.ir]
- 3. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study | Journal of Family & Reproductive Health [publish.kne-publishing.com]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Types of Progestin (Progesterone) Pills [verywellhealth.com]
Ovral vs. Other Hormonal Agents: A Comparative Analysis of Potency and Performance
A deep dive into the comparative efficacy, side effect profiles, and metabolic impact of Ovral against a range of other hormonal contraceptive agents, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound, a combination oral contraceptive containing norgestrel and ethinyl estradiol, with other hormonal agents used for contraception. The analysis focuses on key performance indicators relevant to researchers, scientists, and drug development professionals, including contraceptive efficacy, cycle control, side effect profiles, and metabolic effects. All quantitative data are summarized in comparative tables, and detailed experimental protocols for cited studies are provided to facilitate critical evaluation and further research.
Introduction to this compound and Other Hormonal Contraceptives
This compound is a second-generation combined oral contraceptive (COC) that utilizes the progestin norgestrel in combination with the estrogen ethinyl estradiol to prevent pregnancy. Its primary mechanism of action is the suppression of ovulation. For decades, it has been a widely used and studied formulation. However, the landscape of hormonal contraception has evolved significantly with the introduction of newer generation progestins and alternative delivery systems. This guide benchmarks this compound against these alternatives, which are broadly categorized as:
-
Combined Oral Contraceptives (COCs) with different progestins:
-
Third-generation progestins: Such as norgestimate and desogestrel, which were developed to have lower androgenic activity compared to second-generation progestins like norgestrel and levonorgestrel.
-
Fourth-generation progestins: Including drospirenone, which has anti-mineralocorticoid and anti-androgenic properties.
-
-
Progestin-Only Pills (POPs) or "mini-pills": These contain only a progestin and are an option for women who have contraindications to estrogen.
-
Non-Oral Hormonal Contraceptives:
-
Vaginal Ring (e.g., NuvaRing): A flexible ring that releases a continuous low dose of etonogestrel (a desogestrel metabolite) and ethinyl estradiol.
-
Transdermal Patch (e.g., Xulane): A patch applied to the skin that releases norelgestromin (a norgestimate metabolite) and ethinyl estradiol.
-
Injectable Contraceptives (e.g., Depo-Provera): An intramuscular injection of medroxyprogesterone acetate.
-
Subdermal Implants (e.g., Nexplanon): A small rod inserted under the skin of the arm that releases etonogestrel.
-
Intrauterine Systems (IUS) (e.g., Mirena, Kyleena): A T-shaped device placed in the uterus that releases a progestin, typically levonorgestrel.
-
Comparative Efficacy and Cycle Control
The primary measure of a contraceptive's potency is its efficacy in preventing pregnancy, often expressed as the Pearl Index (pregnancies per 100 woman-years of use). Cycle control, including the predictability of withdrawal bleeding and the incidence of unscheduled bleeding or spotting (breakthrough bleeding), is another critical performance indicator.
| Hormonal Agent | Active Ingredients | Pearl Index (Typical Use) | Cycle Control Profile |
| This compound | Norgestrel / Ethinyl Estradiol | ~1% | Good cycle control with predictable withdrawal bleeding. |
| Ortho-Cyclen | Norgestimate / Ethinyl Estradiol | ~1% | Comparable to norgestrel-containing COCs, with some studies suggesting more natural menstrual patterns.[1][2] |
| Yasmin | Drospirenone / Ethinyl Estradiol | ~1% | Generally good cycle control. |
| Levonorgestrel COC | Levonorgestrel / Ethinyl Estradiol | ~1% | Good cycle control. |
| Vaginal Ring | Etonogestrel / Ethinyl Estradiol | ~1% | Comparable cycle control to COCs. |
Comparative Side Effect Profiles
The androgenic activity of the progestin component of hormonal contraceptives can influence the incidence of certain side effects. Norgestrel and levonorgestrel are known to have higher androgenic activity compared to third-generation progestins like norgestimate and desogestrel.
| Side Effect | This compound (Norgestrel-based) | Norgestimate-based COCs | Levonorgestrel-based COCs | Vaginal Ring |
| Acne, Hirsutism | Higher potential due to androgenic activity. | Lower potential, often prescribed for acne management.[3][4] | Higher potential compared to third-generation progestins. | Variable. |
| Headache | Reported incidence varies. | Lower incidence reported in some comparative studies.[5] | Higher incidence reported in some comparative studies.[5] | Comparable to COCs. |
| Dizziness | Reported incidence varies. | Lower incidence reported in some comparative studies.[5] | Higher incidence reported in some comparative studies.[5] | Comparable to COCs. |
| Mood Changes | Variable. | Some studies suggest a more favorable effect on mood compared to second-generation progestins.[6][7] | Some studies report a decrease in positive mood.[6][7] | Variable. |
| Weight Gain | Variable, can be a concern for some users. | Generally considered to have a neutral effect on weight. | Variable. | Comparable to COCs. |
Impact on Metabolic Markers
The composition of hormonal contraceptives can have a measurable impact on a user's lipid profile and other metabolic markers. The androgenicity of the progestin plays a significant role in these effects, with more androgenic progestins potentially counteracting the beneficial effects of estrogen on lipid profiles.
| Metabolic Marker | This compound (Norgestrel-based) | Norgestimate-based COCs |
| HDL Cholesterol | May decrease HDL levels.[1][2] | Tends to increase HDL levels.[1][2] |
| LDL Cholesterol | May increase LDL levels.[1][2] | Tends to decrease the LDL/HDL ratio.[1][2] |
| LDL/HDL Ratio | Tends to increase the LDL/HDL ratio, which is considered a less favorable cardiovascular risk profile.[1][2] | Tends to decrease the LDL/HDL ratio, suggesting a more favorable cardiovascular risk profile.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of comparative studies. Below are summaries of the experimental protocols for key studies comparing different hormonal agents.
Protocol for Comparative Study of Norgestimate vs. Norgestrel-Containing Oral Contraceptives
-
Study Design: Two long-term, multicenter, randomized clinical trials.[1][2]
-
Participants: Healthy, sexually active women seeking contraception.
-
Interventions:
-
Group 1: Norgestimate (250 µg) / Ethinyl Estradiol (35 µg)
-
Group 2: Norgestrel (0.3 mg) / Ethinyl Estradiol (30 µg) (Lo/Ovral)
-
-
Duration: Up to 24 cycles of treatment.
-
Primary Outcome Measures:
-
Contraceptive efficacy (pregnancy rate).
-
-
Secondary Outcome Measures:
-
Cycle control (menstrual patterns).
-
Side effects.
-
Lipid profile (Total Cholesterol, HDL, LDL, and LDL/HDL ratio) measured at baseline and at cycles 3, 6, 12, and 24.
-
-
Data Analysis: Statistical comparisons of pregnancy rates and mean changes in lipid profiles between the two groups.
Protocol for Comparative Study of Levonorgestrel vs. Norgestimate-Containing Oral Contraceptives in Thai Women
-
Study Design: An open-label, randomized, comparative study.[5]
-
Participants: 140 healthy women in Thailand.
-
Interventions:
-
Group 1: Levonorgestrel (150 µg) / Ethinyl Estradiol (30 µg)
-
Group 2: Norgestimate (250 µg) / Ethinyl Estradiol (35 µg)
-
-
Duration: Six treatment cycles.
-
Primary Outcome Measures:
-
Cycle control (cycle length, amount and duration of withdrawal bleeding, incidence of breakthrough bleeding).
-
Contraceptive efficacy (occurrence of pregnancy).
-
-
Secondary Outcome Measures:
-
Incidence of adverse events (e.g., headache, dizziness).
-
Changes in body weight and blood pressure.
-
-
Data Analysis: Statistical comparisons of cycle control parameters, incidence of side effects, and changes in physiological measures between the two groups.
Protocol for Comparative Study of the Vaginal Ring vs. a Combined Oral Contraceptive
-
Study Design: An open-label, randomized, Phase III study.
-
Participants: 1030 healthy women.
-
Interventions:
-
Group 1: Vaginal Ring (etonogestrel 120 µg / ethinyl estradiol 15 µg daily)
-
Group 2: Combined Oral Contraceptive (levonorgestrel 150 µg / ethinyl estradiol 30 µg)
-
-
Duration: 13 cycles (3 weeks of active treatment followed by a 1-week hormone-free interval).
-
Primary Outcome Measures:
-
Contraceptive efficacy (Pearl Index).
-
-
Secondary Outcome Measures:
-
Tolerability.
-
Compliance.
-
-
Data Analysis: Comparison of Pearl indices and assessment of tolerability and compliance between the two groups.
Visualizing Signaling Pathways and Workflows
Hormonal Contraceptive Mechanism of Action
Caption: Mechanism of action of combined hormonal contraceptives.
Workflow for a Comparative Clinical Trial of Hormonal Contraceptives
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy and clinical profile of a new oral contraceptive containing norgestimate. U.S. clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Clinical comparative study of oral contraceptives containing 30 microg ethinylestradiol/150 microg levonorgestrel, and 35 microg ethinylestradiol/250 microg norgestimate in Thai women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Second and Third Generations Combined Oral Contraceptive Pills’ Effect on Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Ovral's Contraceptive Action: Replicating Foundational Research and Validating Efficacy
This guide provides a comprehensive comparison of the foundational oral contraceptive, Ovral, with modern alternatives, Yasmin and Lo Loestrin Fe. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and side effect profiles, supported by experimental data and detailed protocols for replication and validation studies.
Comparative Analysis of Contraceptive Formulations
The following tables summarize the key characteristics, efficacy, and reported side effects of this compound, Yasmin, and Lo Loestrin Fe. This data is compiled from prescribing information, clinical studies, and user-reported data.
Table 1: Formulation and Mechanism of Action
| Feature | This compound | Yasmin | Lo Loestrin Fe |
| Estrogen Component | Ethinyl Estradiol (0.03 mg)[1] | Ethinyl Estradiol (0.03 mg) | Ethinyl Estradiol (10 mcg), Ethinyl Estradiol (10 mcg), Ferrous Fumarate (75 mg)[2] |
| Progestin Component | Norgestrel (0.3 mg)[1] | Drospirenone (3 mg) | Norethindrone Acetate (1 mg)[2] |
| Primary Mechanism | Inhibition of ovulation via suppression of gonadotropins (FSH and LH)[1][3][4] | Inhibition of ovulation via suppression of gonadotropins; anti-mineralocorticoid activity. | Inhibition of ovulation via suppression of gonadotropins[2] |
| Secondary Mechanisms | Thickening of cervical mucus to impede sperm penetration; alteration of the endometrium to reduce the likelihood of implantation[1][5][6] | Thickening of cervical mucus; alteration of the endometrium. | Thickening of cervical mucus; alteration of the endometrium. |
Table 2: Contraceptive Efficacy
| Contraceptive | Active Ingredients | Pearl Index (Pregnancies per 100 woman-years) | Citation |
| This compound (and similar formulations) | Norgestrel / Ethinyl Estradiol | Overall: ~1.0 | [7] |
| Yasmin | Drospirenone / Ethinyl Estradiol | 0.406 - 1.29 | [6] |
| Lo Loestrin Fe | Norethindrone Acetate / Ethinyl Estradiol | 2.92 | [2][6] |
Table 3: Comparative Side Effect Profiles (Reported User Data)
| Side Effect | This compound (Norgestrel/EE) | Yasmin (Drospirenone/EE) | Lo Loestrin Fe (Norethindrone Acetate/EE) |
| Acne | - | 25.5% | 24.6% |
| Mood Swings | - | 24.1% | 24.5% |
| Depression | Reported | 20.2% | 16.4% |
| Weight Gain | Reported | 19.1% | 21.8% |
| Nausea | Reported | 16.3% | 13.8% |
| Cramps | - | 15.0% | 18.7% |
| Anxiety | Reported | 14.7% | - |
| Bleeding Irregularities | Reported | Reported | 16.4% (Bleeding) |
| Thromboembolism Risk | Present | Present | Present |
Data for Yasmin and Lo Loestrin Fe is derived from user-reported information on Drugs.com and may not be directly comparable to clinical trial data for this compound. Specific percentages for this compound were not consistently available in the same format.
Signaling Pathways and Mechanisms of Action
The contraceptive effect of combined oral contraceptives like this compound is primarily achieved through the manipulation of the Hypothalamic-Pituitary-Ovarian (HPO) axis. The synthetic estrogen (ethinyl estradiol) and progestin (norgestrel) in this compound provide negative feedback to the hypothalamus and pituitary gland.
Hypothalamic-Pituitary-Ovarian (HPO) Axis Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. Norethindrone acetate 1.0 milligram and ethinyl estradiol 10 micrograms as an ultra low-dose oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Birth control failure rates - the Pearl Index explained [drugs.com]
- 4. ovid.com [ovid.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Different Pearl Indices in studies of hormonal contraceptives in the United States: Impact of study population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal Procedures for Ovral™
For Immediate Implementation by Laboratory and Research Professionals
The responsible disposal of pharmaceutical products is a critical component of laboratory safety and environmental stewardship. This document provides essential guidance on the proper disposal of Ovral™ (norgestrel and ethinyl estradiol), a combination oral contraceptive. Adherence to these procedures is mandatory to prevent environmental contamination and ensure the safety of personnel.
This compound™, a synthetic hormonal contraceptive, contains active pharmaceutical ingredients (APIs) that can have adverse effects on aquatic ecosystems and wildlife if not disposed of correctly. The procedures outlined below are aligned with guidelines from the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA).
Recommended Disposal Methods
The primary and most recommended method for disposing of unused or expired this compound™ is through a designated drug take-back program. These programs ensure that pharmaceuticals are disposed of in a secure and environmentally sound manner. If a take-back program is not accessible, household trash disposal is a secondary option, provided specific precautionary steps are followed.
| Disposal Method | Key Features | Environmental Protection |
| Drug Take-Back Programs | Preferred Method. Ensures permanent and safe disposal through incineration or other controlled methods. | High. Prevents the entry of active pharmaceutical ingredients into the water supply and ecosystems. |
| Mail-Back Programs | Convenient option where available. Envelopes are provided for mailing unused medications to a designated disposal facility.[1][2] | High. Similar to take-back programs, this method ensures controlled and safe disposal. |
| Household Trash Disposal | Secondary option. Requires specific steps to render the medication undesirable and prevent accidental ingestion or environmental leakage.[1][2][3] | Moderate. Reduces the risk of direct contamination but is less secure than take-back programs. |
Experimental Protocols for Disposal
Protocol 1: Drug Take-Back Program Utilization
-
Locate a Program: Identify a local drug take-back program. The U.S. Drug Enforcement Administration (DEA) sponsors National Prescription Drug Take-Back Days and provides a list of authorized collection sites.[4][5][6] Many pharmacies and law enforcement agencies also offer year-round collection boxes.[4]
-
Packaging: Keep the this compound™ tablets in their original packaging if possible. Personal information on the packaging should be removed or blacked out to protect privacy.[1][3]
-
Transport: Transport the medication to the designated collection site.
-
Deposit: Deposit the medication into the collection receptacle as instructed.
Protocol 2: Household Trash Disposal
-
Removal from Packaging: Do not crush the tablets.[2] Remove the this compound™ tablets from their original container.
-
Mixing: Mix the tablets with an unpalatable substance to discourage accidental ingestion by humans or animals.[1][2][3] Examples of suitable materials include:
-
Used coffee grounds
-
Dirt
-
Cat litter
-
-
Containment: Place the mixture into a sealable container, such as a plastic bag or an empty container with a lid, to prevent the medication from leaking.[1][2][3]
-
Disposal: Place the sealed container in the household trash.
-
Packaging Disposal: Before disposing of the empty this compound™ packaging, scratch out all personal information to maintain privacy.[1][3]
Important Safety Note: this compound™ is not on the FDA's "flush list."[7] Do not flush this compound™ down the toilet or drain. Flushed medications can contaminate water supplies, as wastewater treatment facilities are not typically designed to remove such compounds.[8]
Visualizing Disposal and Environmental Pathways
To further clarify the proper disposal procedures and the potential environmental consequences of improper disposal, the following diagrams are provided.
Caption: Decision workflow for the proper disposal of this compound™.
Caption: Potential environmental pathways of improperly disposed pharmaceuticals.
References
- 1. fda.gov [fda.gov]
- 2. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 3. healthwarehouse.com [healthwarehouse.com]
- 4. Drug Disposal: Drug Take-Back Options | FDA [fda.gov]
- 5. Diversion Control Division | National Prescription Drug Take Back Day [deadiversion.usdoj.gov]
- 6. ktb.org [ktb.org]
- 7. fda.gov [fda.gov]
- 8. eponline.com [eponline.com]
Essential Safety and Handling of Ovral for Laboratory Professionals
This document provides crucial safety and logistical information for the handling of Ovral, a combination oral contraceptive containing norgestrel and ethinyl estradiol. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
This compound and its active pharmaceutical ingredients (APIs), norgestrel and ethinyl estradiol, are potent hormonal compounds. Due to their biological activity at low doses, they are classified as hazardous drugs. Inadvertent exposure can lead to undesirable hormonal effects, and they are considered potential carcinogens and reproductive hazards.[1][2][3][4][5] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) and Exposure Control
The primary objective is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.[1] The selection of appropriate PPE is critical.
Quantitative Exposure and Hazard Data:
| Compound/Product | CAS Number | Occupational Exposure Limit (OEL) | Key Hazards |
| Ethinyl Estradiol | 57-63-6 | 0.01 µg/m³ (OEB 5) | Carcinogenicity (Category 1A), Reproductive Toxicity (Category 1A), Harmful if swallowed.[2][3][4][5][6] |
| Levonorgestrel and Ethinyl Estradiol Tablets | N/A | 0.05 µg/m³ (Pfizer OEL TWA-8 Hr) | May cause cancer, May damage fertility or the unborn child.[1] |
Recommended PPE for Handling this compound (Powder or Solution):
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin absorption. Double gloving provides an extra layer of protection against tears or contamination during removal.[1][2] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and splashes. A face shield offers broader protection.[1][2] |
| Respiratory Protection | For handling powders outside of a containment system: A NIOSH-approved respirator (e.g., N95 or higher) or a Powered Air-Purifying Respirator (PAPR). | Prevents inhalation of airborne powder, which is a primary route of exposure for potent compounds.[1][5] |
Experimental Protocols: Handling and Solution Preparation
These protocols are designed to minimize exposure during routine laboratory procedures involving the powdered form of norgestrel and ethinyl estradiol.
2.1. Weighing and Dissolving Potent Powders
This procedure should be performed within a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box to contain any airborne particles.
Materials:
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Volumetric flasks and caps
-
Calibrated pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Decontaminate the work surface within the fume hood.
-
Tare Balance: Place a clean weighing paper or boat on the analytical balance and tare the weight.
-
Weighing: Carefully transfer the desired amount of the powdered compound onto the weighing paper using a clean spatula. Avoid creating dust clouds by moving slowly and deliberately.
-
Transfer to Flask: Carefully transfer the weighed powder into a volumetric flask of the appropriate size.
-
Dissolution:
-
Add a small amount of the chosen solvent to the flask to wet the powder.
-
Gently swirl the flask to begin dissolving the compound.
-
Use a pipette to rinse the weighing paper with the solvent, transferring the rinse into the volumetric flask to ensure all powder is collected.
-
Continue adding solvent up to approximately 75% of the final volume.
-
Cap the flask and mix thoroughly using a vortex mixer or sonicator until the powder is completely dissolved.
-
-
Final Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.
-
Decontamination: Wipe down the balance, spatula, and work surface with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol and then water), or as dictated by your institution's safety protocols. Dispose of all contaminated disposable materials as hazardous waste.
2.2. Spill Cleanup Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
Materials:
-
Chemical spill kit containing absorbent pads or powder
-
Appropriate PPE
-
Sealable plastic bags for waste disposal
-
Decontaminating solution (e.g., 10% bleach)
-
"Caution: Hazardous Drug Spill" signage
Procedure for Minor Spills (inside a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If liquid, cover the spill with absorbent pads. If powder, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Wearing full PPE, carefully clean the area from the outer edge of the spill inward.
-
Decontaminate: Wipe the spill area with a 10% bleach solution, followed by a rinse with 70% ethanol, and finally with water.
-
Dispose: Place all contaminated materials (absorbent pads, gloves, gown) into a designated, sealed hazardous waste bag.
-
Wash Hands: Thoroughly wash hands and any exposed skin after completing the cleanup.
For large spills or spills outside of a containment device, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the chemical, from receipt to disposal, is necessary.
3.1. General Handling and Storage
-
Designated Area: All work with this compound or its APIs should be conducted in a designated area with restricted access.
-
Storage: Store the compounds in clearly labeled, sealed containers in a secure, well-ventilated area, away from incompatible materials.[5]
-
Transport: When transporting the compounds within the lab, use secondary containment (e.g., a sealed container on a cart).
3.2. Waste Disposal Plan Hormonal compounds are environmentally hazardous and must not be disposed of down the drain.[1]
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weighing papers, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a designated, sealed hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS department, typically via incineration.[1] For unused or expired medicine in a non-laboratory setting, follow FDA guidelines for disposal, which may include take-back programs or specific trash disposal methods.[7][8]
Visual Guides and Workflows
Diagram 1: Safe Handling Workflow for Potent Hormonal Compounds
Caption: Workflow for handling potent compounds like this compound.
Diagram 2: Emergency Response for Accidental Exposure
Caption: Emergency procedures for exposure to this compound's APIs.
References
- 1. agnopharma.com [agnopharma.com]
- 2. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 3. westlab.com [westlab.com]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. aenova-group.com [aenova-group.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
